molecular formula C6H15NO2 B155320 2-[2-(Dimethylamino)ethoxy]ethanol CAS No. 1704-62-7

2-[2-(Dimethylamino)ethoxy]ethanol

货号: B155320
CAS 编号: 1704-62-7
分子量: 133.19 g/mol
InChI 键: YSAANLSYLSUVHB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE) is a versatile chemical compound valued in research and industrial manufacturing for its polyfunctional structure, which features tertiary amine, ether, and hydroxyl groups, making it a valuable intermediate and catalyst . A primary research and industrial application of DMAEE is its role as a tertiary amine catalyst in the production of polyurethane foam . It effectively promotes foam rise and gel strength, and its chemical structure allows it to be incorporated into the polymer matrix, which minimizes the characteristic amine odor in the final foam product—a significant advantage in manufacturing low-density packaging foams . Beyond polyurethane systems, DMAEE serves as a key precursor in the synthesis of cationic surfactants and corrosion inhibitors. These surfactants, derived from DMAEE, have been evaluated for their surface-active properties and efficacy in inhibiting corrosion, as well as their potential use as biocides, which is particularly relevant for oilfield applications to control sulfate-reducing microorganisms . In environmental science, DMAEE has been investigated as a solvent for carbon dioxide (CO2) capture. Its weak basicity makes it a candidate for greenhouse gas absorption technologies, with studies focusing on its equilibrium solubility and the thermodynamic modeling of CO2 in its solutions . Furthermore, this compound is utilized in the formulation of various industrial and consumer products, including adhesives, sealants, coating products, polymers, and metalworking fluids . It also finds a role in scientific research as a building block in chemical synthesis and in the development of pharmaceuticals and other complex molecules . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-[2-(dimethylamino)ethoxy]ethanol
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InChI

InChI=1S/C6H15NO2/c1-7(2)3-5-9-6-4-8/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YSAANLSYLSUVHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H15NO2
Source PubChem
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Related CAS

40021-80-5
Record name Poly(oxy-1,2-ethanediyl), α-[2-(dimethylamino)ethyl]-ω-hydroxy-
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DSSTOX Substance ID

DTXSID1027427
Record name 2-[2-(Dimethylamino)ethoxy]ethanol
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Molecular Weight

133.19 g/mol
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Physical Description

Liquid
Record name Ethanol, 2-[2-(dimethylamino)ethoxy]-
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CAS No.

1704-62-7
Record name 2-[2-(Dimethylamino)ethoxy]ethanol
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Record name 2-(2-Dimethylaminoethoxy)ethanol
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Record name 2-[2-(DIMETHYLAMINO)ETHOXY]ETHANOL
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Record name Ethanol, 2-[2-(dimethylamino)ethoxy]-
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Record name 2-[2-(Dimethylamino)ethoxy]ethanol
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Record name 2-[2-(dimethylamino)ethoxy]ethanol
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Record name 2-(2-(DIMETHYLAMINO)ETHOXY)ETHANOL
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Foundational & Exploratory

2-[2-(Dimethylamino)ethoxy]ethanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides the core chemical properties of 2-[2-(Dimethylamino)ethoxy]ethanol, a polyfunctional organic compound featuring tertiary amine, ether, and hydroxyl groups.[1] It is utilized in various industrial applications, including as a catalyst for polyurethanes, in the formulation of surfactants, and as a corrosion inhibitor.[1]

Chemical Identity and Properties

The fundamental molecular and physical characteristics of this compound are summarized below.

PropertyValueSource
Molecular Formula C₆H₁₅NO₂[1][2][3][4]
Molecular Weight 133.19 g/mol [1][2][3][4]
CAS Number 1704-62-7[1][3]
Appearance Colorless to light yellow clear liquid[2]
IUPAC Name This compound[1][3]

Note on Methodologies and Visualizations:

The determination of a compound's molecular formula and weight is fundamental in chemistry. The molecular formula is established through elemental analysis and confirmed by techniques like mass spectrometry. The molecular weight is calculated based on the atomic weights of the constituent atoms in the empirical formula.

G cluster_determination Determination of Chemical Properties compound Chemical Compound (this compound) elemental_analysis Elemental Analysis compound->elemental_analysis mass_spec Mass Spectrometry compound->mass_spec formula Molecular Formula (C₆H₁₅NO₂) elemental_analysis->formula mass_spec->formula mw_calc Molecular Weight Calculation (Sum of Atomic Weights) formula->mw_calc mw Molecular Weight (133.19 g/mol) mw_calc->mw

Figure 1. A simplified workflow demonstrating the logical progression from a chemical compound to the determination of its molecular formula and weight.

References

An In-depth Technical Guide to the Synthesis of 2-[2-(Dimethylamino)ethoxy]ethanol from Diethylene Glycol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-[2-(Dimethylamino)ethoxy]ethanol, a valuable intermediate in the pharmaceutical and chemical industries, starting from diethylene glycol. The primary focus of this document is the direct catalytic reductive amination of diethylene glycol with dimethylamine.

Introduction

This compound, also known as N,N-dimethyldiglycolamine, is a tertiary amine incorporating both ether and hydroxyl functionalities.[1] Its versatile chemical nature makes it a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs) and a catalyst in the production of polyurethanes.[2][3] The synthesis of this compound from readily available and cost-effective diethylene glycol is of significant industrial interest. The most direct and efficient method for this transformation is through catalytic reductive amination.

This process, often referred to as "borrowing hydrogen" or "hydrogen-transfer" methodology, involves the in-situ oxidation of the alcohol to an aldehyde intermediate, which then reacts with the amine to form an imine. The imine is subsequently hydrogenated to the desired amine product.[4] This guide details a representative protocol for this synthesis, focusing on the use of a nickel-copper on alumina support catalyst.

Chemical Reaction Pathway

The overall chemical transformation is the reaction of diethylene glycol with dimethylamine in the presence of a catalyst and hydrogen gas to yield this compound and water.

cluster_reactants Reactants cluster_conditions Conditions cluster_products Products DEG Diethylene Glycol (HOCH₂CH₂OCH₂CH₂OH) Product This compound ((CH₃)₂NCH₂CH₂OCH₂CH₂OH) DEG->Product DMA Dimethylamine ((CH₃)₂NH) DMA->Product Catalyst Ni-Cu/Al₂O₃ Catalyst Catalyst->Product Hydrogen Hydrogen (H₂) Hydrogen->Product HeatPressure Heat & Pressure HeatPressure->Product Water Water (H₂O)

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

The following sections describe a representative experimental protocol for the synthesis of this compound. This protocol is synthesized from established methods for the amination of glycols and alcohols.

Catalyst Preparation and Activation

A common catalyst for this reaction is a nickel-copper bimetallic catalyst supported on gamma-alumina (γ-Al₂O₃).[1]

Catalyst Preparation (Impregnation Method):

  • γ-Al₂O₃ is impregnated with an aqueous solution of nickel nitrate and copper nitrate.

  • The mixture is then dried and calcined at high temperatures (e.g., 450°C) to convert the metal nitrates to their respective oxides.[5]

  • The resulting catalyst powder is then pressed into pellets.

Catalyst Activation (Reduction): Prior to the amination reaction, the catalyst must be activated by reduction.

  • The calcined catalyst is placed in the reactor.

  • A flow of hydrogen gas (often diluted with an inert gas like nitrogen) is passed over the catalyst bed.

  • The temperature is gradually increased to a reduction temperature, typically in the range of 500-600°C, and held for several hours to ensure complete reduction of the metal oxides to their active metallic states.[5]

Reductive Amination Reaction

Materials and Equipment:

  • High-pressure autoclave reactor equipped with a stirrer, gas inlet, liquid sampling port, and temperature and pressure controls.

  • Diethylene glycol (DEG)

  • Dimethylamine (DMA), anhydrous

  • Activated Ni-Cu/Al₂O₃ catalyst

  • Hydrogen (H₂) gas

Procedure:

  • The activated Ni-Cu/Al₂O₃ catalyst is charged into the autoclave reactor under an inert atmosphere.

  • Diethylene glycol is then added to the reactor.

  • The reactor is sealed and purged several times with nitrogen, followed by hydrogen, to ensure an inert atmosphere and to remove any residual air.

  • The reactor is pressurized with hydrogen to an initial set point.

  • Anhydrous dimethylamine is then introduced into the reactor.

  • The reaction mixture is heated to the desired temperature, typically between 180°C and 230°C, while stirring.[6]

  • The pressure is maintained within the range of atmospheric pressure to 100 atm by the continuous or intermittent addition of hydrogen gas.[6]

  • The reaction is monitored by taking samples periodically and analyzing them by gas chromatography (GC) to determine the conversion of diethylene glycol.

  • Once the desired conversion is achieved, the reactor is cooled to room temperature and the excess pressure is carefully vented.

Product Isolation and Purification

The crude reaction mixture will contain the desired product, unreacted diethylene glycol, and potentially some byproducts. The primary method for purification is vacuum distillation.[7]

Procedure:

  • The crude reaction mixture is filtered to remove the catalyst.

  • The filtrate is then subjected to fractional distillation under reduced pressure.

  • A forerun containing any low-boiling impurities and residual dimethylamine is collected first.

  • The temperature is then gradually increased, and the fraction containing unreacted diethylene glycol is collected.

  • Finally, the desired product, this compound, is distilled at its boiling point under the given pressure (e.g., 95°C at 15 mmHg).

  • The purity of the collected fractions should be confirmed by analytical methods such as GC-MS.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the synthesis and purification of this compound.

cluster_prep Catalyst Preparation & Activation cluster_reaction Reductive Amination cluster_purification Purification cluster_analysis Analysis prep1 Impregnation of Ni & Cu salts on Al₂O₃ prep2 Drying & Calcination prep1->prep2 prep3 Catalyst Reduction (H₂ flow at high temp) prep2->prep3 react1 Charge Reactor with Catalyst & DEG prep3->react1 react2 Seal, Purge, and Pressurize with H₂ react1->react2 react3 Introduce Dimethylamine react2->react3 react4 Heat and Stir under H₂ Pressure react3->react4 react5 Monitor Reaction (e.g., by GC) react4->react5 purify1 Cool and Depressurize Reactor react5->purify1 purify2 Filter to Remove Catalyst purify1->purify2 purify3 Fractional Vacuum Distillation purify2->purify3 purify4 Collect Product Fraction purify3->purify4 analysis1 Purity and Identity Confirmation (GC-MS) purify4->analysis1

Caption: Workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the catalytic amination of glycols, which can be applied to the synthesis of this compound. The data is compiled from various sources detailing similar reactions.

ParameterValue RangeRationale and RemarksSource(s)
Reaction Temperature 150 - 250 °CTo achieve a sufficient reaction rate. Higher temperatures may lead to side reactions.[6]
Reaction Pressure Atmospheric - 100 atmTo maintain reactants in the desired phase and ensure sufficient hydrogen concentration.[6]
Catalyst Ni-Cu/Al₂O₃ or Co/Al₂O₃Bimetallic catalysts often show enhanced activity and selectivity.[1][5][8]
Reactant Molar Ratio (DEG:DMA) 1:1 to 1:5An excess of the aminating agent can drive the reaction towards completion and minimize side reactions.[8]
Catalyst Loading 5 - 20 wt% (relative to DEG)The optimal loading depends on the specific activity of the catalyst batch.[8]
Hydrogen Partial Pressure 10 - 50 barEssential for the reductive steps of the reaction mechanism.[4][9]
Reaction Time 6 - 12 hoursDependent on other reaction parameters; monitored for optimal conversion.[4][8]
Expected Yield >70%Yields are highly dependent on the optimization of reaction conditions and catalyst performance.[8]
Product Purity (after distillation) >98%Vacuum distillation is an effective method for achieving high purity.

Conclusion

The catalytic reductive amination of diethylene glycol with dimethylamine presents a direct and efficient route for the synthesis of this compound. The key to a successful synthesis lies in the selection and activation of a suitable catalyst, typically a supported nickel-based system, and the careful control of reaction parameters such as temperature and pressure. The purification of the final product is readily achieved through vacuum distillation, yielding a high-purity product suitable for various applications in the pharmaceutical and chemical industries. This guide provides a foundational understanding and a representative protocol to aid researchers and professionals in the development and optimization of this important synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of N,N-Dimethyldiglycolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyldiglycolamine, systematically known as 2-(2-(dimethylamino)ethoxy)ethanol, is a tertiary amine with the CAS Number 1704-62-7. While primarily utilized in the polymer industry as a catalyst for polyurethane foam production, its chemical structure, featuring both a tertiary amine and a hydroxyl group, presents potential for broader applications in chemical synthesis.[1][2][3] This guide provides a comprehensive overview of its known physicochemical properties, synthesis, and potential areas of interest for the scientific and drug development communities.

Physicochemical Properties

The following table summarizes the key physicochemical properties of N,N-Dimethyldiglycolamine.

PropertyValueSource
Molecular Formula C6H15NO2[1]
Molecular Weight 133.19 g/mol [1]
Boiling Point 95 °C at 15 mmHg[4][5]
Density 0.954 g/mL at 25 °C[4][5]
Refractive Index n20/D 1.442[3]
Flash Point 93 °C (closed cup)[3]
Solubility Miscible with water. Slightly soluble in chloroform and methanol.[2]
Appearance Colorless to pale yellow liquid[2]
Odor Amine-like[2]

Synthesis

N,N-Dimethyldiglycolamine is primarily synthesized through two main routes:

  • Reaction of Dimethylamine with Ethylene Oxide: This is the most common industrial method for the production of N,N-Dimethyldiglycolamine.[3]

  • Eschweiler-Clarke reaction of 2-(2-aminoethoxy)ethanol: This method involves the methylation of 2-(2-aminoethoxy)ethanol using formic acid and formaldehyde.

A general workflow for the synthesis of N,N-Dimethyldiglycolamine is depicted below.

G cluster_synthesis Synthesis of N,N-Dimethyldiglycolamine reagent1 Dimethylamine reaction Reaction reagent1->reaction reagent2 Ethylene Oxide reagent2->reaction product N,N-Dimethyldiglycolamine reaction->product

A simplified workflow for the synthesis of N,N-Dimethyldiglycolamine.

Experimental Protocols

Boiling Point Determination

The boiling point can be determined using a distillation method or a Thiele tube apparatus, following general organic chemistry laboratory procedures.[6][7][8] The Thiele tube method is suitable for small sample volumes.[7]

G cluster_boiling_point Boiling Point Determination (Thiele Tube) start Start step1 Place sample in a small tube with an inverted capillary tube start->step1 step2 Attach to a thermometer step1->step2 step3 Heat in a Thiele tube step2->step3 step4 Observe for a continuous stream of bubbles step3->step4 step5 Cool the apparatus step4->step5 step6 Record temperature when liquid enters the capillary tube step5->step6 end_point Boiling Point step6->end_point

Workflow for Boiling Point Determination using a Thiele Tube.
Density Measurement

The density of liquid amines like N,N-Dimethyldiglycolamine can be accurately measured using a digital density meter according to ASTM D4052 or ASTM D7777.[9][10] This method relies on measuring the change in the oscillation frequency of a U-tube when filled with the sample.[11]

G cluster_density Density Measurement (ASTM D4052) start Start step1 Calibrate digital density meter start->step1 step2 Inject liquid sample into the oscillating U-tube step1->step2 step3 Measure the change in oscillation frequency step2->step3 step4 Calculate density based on calibration data step3->step4 end_point Density step4->end_point

Workflow for Density Measurement using a Digital Density Meter.
Viscosity Measurement

The kinematic viscosity of N,N-Dimethyldiglycolamine can be determined using a calibrated glass capillary viscometer as described in ASTM D445.[12] The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid.[12]

Water Solubility

The water solubility can be determined following OECD Guideline 105.[4][13][14][15][16] This typically involves the flask method for substances with solubilities above 10-2 g/L, where the substance is dissolved in water at a specific temperature until saturation is reached, followed by quantification of the dissolved substance.[4][15]

Applications and Relevance to Drug Development

Given its structure, N,N-Dimethyldiglycolamine could potentially serve as a building block in organic synthesis. The tertiary amine can act as a base or a nucleophile, while the hydroxyl group can be a site for esterification, etherification, or other functional group transformations.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no significant published research detailing the specific biological activity of N,N-Dimethyldiglycolamine or its involvement in any signaling pathways. Its toxicological profile is the primary area of biological assessment due to its industrial use. The lack of data in this area suggests it is not a current focus of pharmacological research.

Conclusion

N,N-Dimethyldiglycolamine, or 2-(2-(dimethylamino)ethoxy)ethanol, is a well-characterized industrial chemical with established physicochemical properties. While its primary application lies outside the pharmaceutical industry, its bifunctional nature presents theoretical possibilities for its use in organic synthesis. For researchers and drug development professionals, this compound represents a potential, albeit underexplored, building block. Further investigation into its reactivity and potential biological effects would be necessary to ascertain its value in a pharmaceutical context.

References

An In-depth Technical Guide to the Spectroscopic Data of 2-[2-(Dimethylamino)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 2-[2-(Dimethylamino)ethoxy]ethanol, also known as N,N-Dimethyldiglycolamine. This document is designed to serve as a critical resource for researchers, scientists, and professionals in drug development, offering a detailed exploration of its structural features through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Understanding the spectroscopic signature of this molecule is paramount for its identification, quality control, and application in various scientific endeavors.

Introduction: The Multifaceted Nature of this compound

This compound (CAS No: 1704-62-7) is a polyfunctional organic compound featuring a tertiary amine, an ether linkage, and a primary alcohol.[1] This unique combination of functional groups imparts it with versatile chemical properties, making it a valuable intermediate and building block in the synthesis of a wide range of compounds, including pharmaceuticals and other specialty chemicals. Its structure lends itself to applications as a catalyst, a pH control agent, and a precursor for surfactants. Accurate and thorough spectroscopic characterization is therefore essential to ensure its purity and to understand its reactivity in various chemical transformations.

Molecular Structure and Spectroscopic Correlation: A Visual Overview

The structural features of this compound are directly correlated with its spectroscopic output. The following diagram illustrates the molecule's structure and the expected regions of spectroscopic activity.

Caption: Molecular structure of this compound with key spectroscopic correlations.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of this compound provides a distinct fingerprint of its proton environments. The experimental choices in acquiring a high-quality spectrum, such as the selection of an appropriate deuterated solvent (e.g., CDCl₃ or D₂O) and the use of a standard reference like tetramethylsilane (TMS), are critical for accurate chemical shift determination.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Utilize a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS at 0 ppm).

¹H NMR Data Summary

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality of Chemical Shift and Multiplicity
~3.65t2H-OCH₂CH₂ OHThe protons are deshielded by the adjacent electronegative oxygen atom of the alcohol, resulting in a downfield shift. The triplet multiplicity arises from coupling with the neighboring -OCH₂- protons.
~3.55t2H-CH₂ OCH₂CH₂OHThese protons are also deshielded by the ether oxygen. The triplet multiplicity is due to coupling with the adjacent -CH₂OH protons.
~3.45t2H(CH₃)₂NCH₂ CH₂O-The proximity to the ether oxygen causes a downfield shift. The triplet multiplicity results from coupling with the neighboring -NCH₂- protons.
~2.45t2H(CH₃)₂N-CH₂ -These protons are adjacent to the nitrogen atom, which is less electronegative than oxygen, hence their upfield position relative to the O-CH₂ protons. The triplet multiplicity is due to coupling with the adjacent -CH₂O- protons.
~2.25s6H-N(CH₃ )₂The six protons of the two methyl groups are chemically equivalent and show a singlet as there are no adjacent protons to couple with. Their chemical shift is in the typical range for N-methyl groups.
Variablebr s1H-OH The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding and chemical exchange. It often appears as a broad singlet.

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's magnetic field strength.

¹H NMR Spectrum Interpretation Workflow

G cluster_0 ¹H NMR Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Structural Assignment a1 Sample Preparation (Dissolution in CDCl₃) a2 Spectrometer Setup (≥300 MHz) a1->a2 a3 Data Acquisition (Standard Pulse Sequence) a2->a3 b1 Fourier Transform & Phasing a3->b1 b2 Chemical Shift Referencing (TMS or Solvent) b1->b2 b3 Integration & Multiplicity Analysis b2->b3 c1 Identify Number of Unique Proton Signals b3->c1 c2 Correlate Chemical Shifts with Functional Groups c1->c2 c3 Analyze Splitting Patterns (n+1 rule) c2->c3 c4 Assign Signals to Specific Protons c3->c4

Caption: Workflow for ¹H NMR spectral acquisition, processing, and interpretation.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. Proton-decoupled ¹³C NMR is the standard experiment, where each unique carbon atom appears as a single line, simplifying the spectrum and avoiding complex splitting patterns.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (typically 20-50 mg in 0.5-0.7 mL of deuterated solvent) to compensate for the lower natural abundance of the ¹³C isotope.

  • Instrument Setup: Use a spectrometer with a carbon-observe probe.

  • Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing: Similar to ¹H NMR, the data is processed with a Fourier transform, phase correction, and baseline correction, and referenced to TMS or the solvent signal.

¹³C NMR Data Summary

Chemical Shift (δ, ppm)AssignmentCausality of Chemical Shift
~72.5-OC H₂CH₂OHThis carbon is bonded to two oxygen atoms (one from the ether and one from the alcohol), leading to a significant downfield shift due to the strong deshielding effect.
~70.4-CH₂OC H₂CH₂OHThe carbon atom in the ether linkage, deshielded by the adjacent oxygen atom.
~61.7-OCH₂C H₂OHThis carbon is directly attached to the hydroxyl group, resulting in a downfield shift.
~59.1(CH₃)₂NC H₂-The carbon adjacent to the nitrogen atom is deshielded, though to a lesser extent than those bonded to oxygen.
~45.9-N(C H₃)₂The two methyl carbons are equivalent and appear as a single peak in a region characteristic of N-alkyl groups.

Note: The assignments are based on established chemical shift ranges for similar functional groups.[2]

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of its fragmentation pattern. Electron Ionization (EI) is a common technique for volatile compounds like this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification before ionization.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺•).

  • Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation to produce smaller, charged fragments.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Mass Spectrum Interpretation

The mass spectrum of this compound will exhibit a molecular ion peak (M⁺•) at an m/z corresponding to its molecular weight (133.19 g/mol ). However, the molecular ion may be weak or absent in EI-MS due to extensive fragmentation. The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral radicals.

Key Fragmentation Pathways

  • α-Cleavage: This is a dominant fragmentation pathway for amines and ethers.[3] Cleavage of the C-C bond adjacent to the nitrogen or oxygen atom leads to the formation of stable, resonance-stabilized ions.

    • Cleavage adjacent to Nitrogen: Loss of a methyl radical (•CH₃) from the molecular ion is less likely than cleavage of the C-C bond next to the nitrogen. The most prominent fragmentation is the cleavage of the C-C bond alpha to the nitrogen, leading to the formation of the iminium ion [CH₂=N(CH₃)₂]⁺ at m/z 58 . This is often the base peak in the spectrum.

    • Cleavage adjacent to Ether Oxygen: Cleavage of the C-C bond alpha to the ether oxygen can also occur.

  • Loss of Neutral Molecules: The loss of small, stable neutral molecules is another common fragmentation route. For instance, the loss of a molecule of ethylene oxide (C₂H₄O) from a fragment ion can occur.

Predicted Major Fragments in the Mass Spectrum

m/zProposed Fragment StructureFragmentation Pathway
133[C₆H₁₅NO₂]⁺•Molecular Ion
58 [CH₂=N(CH₃)₂]⁺ α-Cleavage at the C-C bond adjacent to the nitrogen (Base Peak)
88[(CH₃)₂NCH₂CH₂O]⁺Cleavage of the O-CH₂ bond
75[CH₂OCH₂CH₂OH]⁺Cleavage of the N-CH₂ bond
45[CH₂CH₂OH]⁺Cleavage of the ether C-O bond

Mass Spectrometry Fragmentation Workflow

G M Molecular Ion (M⁺•) m/z = 133 F58 Base Peak [CH₂=N(CH₃)₂]⁺ m/z = 58 M->F58 α-Cleavage (- C₄H₉O₂•) F88 [(CH₃)₂NCH₂CH₂O]⁺ m/z = 88 M->F88 O-CH₂ Cleavage (- C₂H₅O•) F75 [CH₂OCH₂CH₂OH]⁺ m/z = 75 M->F75 N-CH₂ Cleavage (- C₂H₆N•) F45 [CH₂CH₂OH]⁺ m/z = 45 M->F45 Ether C-O Cleavage (- C₄H₁₀NO•)

Caption: Proposed major fragmentation pathways for this compound in EI-MS.

Part 3: Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds within the molecule.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal.

  • Data Acquisition: The FTIR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum is first collected and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum shows absorption bands at specific wavenumbers, which are characteristic of the vibrational modes of the functional groups present.

FTIR Spectrum Interpretation

The FTIR spectrum of this compound will be dominated by absorptions corresponding to its alcohol, ether, and amine functionalities.

FTIR Data Summary

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
~3400Strong, BroadO-H (alcohol)Stretching
2950-2850StrongC-H (alkane)Stretching
~1465MediumC-HBending (scissoring)
~1100StrongC-O (ether and alcohol)Stretching
1200-1000MediumC-N (tertiary amine)Stretching

Interpretation of Key IR Absorptions

  • O-H Stretch (~3400 cm⁻¹): The most prominent feature in the IR spectrum will be a very broad and strong absorption band in the region of 3600-3200 cm⁻¹, characteristic of the O-H stretching vibration of an alcohol. The broadness of this peak is a direct consequence of intermolecular hydrogen bonding.

  • C-H Stretch (2950-2850 cm⁻¹): Strong absorptions in this region are due to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

  • C-O Stretch (~1100 cm⁻¹): A strong absorption band around 1100 cm⁻¹ is characteristic of the C-O stretching vibrations of both the primary alcohol and the ether linkage. This is often the most intense band in the fingerprint region.

  • C-N Stretch (1200-1000 cm⁻¹): The C-N stretching vibration of the tertiary amine will appear in this region, often as a medium intensity band, which may overlap with the strong C-O absorption.

Conclusion: A Self-Validating Spectroscopic Profile

The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR spectroscopy provides a comprehensive and self-validating structural confirmation of this compound. The data from each technique corroborates the presence of the key functional groups and the overall connectivity of the molecule. For instance, the broad O-H stretch in the IR spectrum is confirmed by the exchangeable proton signal in the ¹H NMR. The number of signals in the ¹³C NMR spectrum corresponds to the number of unique carbon environments, which is consistent with the proton environments observed in the ¹H NMR. The fragmentation pattern in the mass spectrum, particularly the base peak at m/z 58, is a definitive indicator of the dimethylaminoethyl moiety.

This guide serves as a foundational reference for the spectroscopic characterization of this compound. By understanding the principles behind the experimental choices and the interpretation of the resulting data, researchers can confidently identify and assess the purity of this important chemical compound, ensuring the integrity and reproducibility of their scientific work.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 2-[2-(Dimethylamino)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-[2-(Dimethylamino)ethoxy]ethanol. The information presented herein is essential for the structural elucidation and quality control of this compound, which finds applications in various research and development sectors. This guide includes predicted spectral data, a comprehensive experimental protocol for acquiring 1H NMR spectra of liquid samples, and visualizations to aid in understanding the molecular structure and its corresponding spectral features.

Predicted 1H NMR Spectral Data

The following table summarizes the predicted 1H NMR data for this compound. These values are estimated based on the compound's chemical structure and typical proton chemical shift ranges. The spectrum is predicted for a sample dissolved in deuterated chloroform (CDCl3) and referenced to tetramethylsilane (TMS) at 0.00 ppm.

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
a2.26Singlet6HN/A
b2.52Triplet2H5.7
c3.55Triplet2H5.7
d3.62Triplet2H4.5
e3.73Triplet2H4.5
f~2-4 (broad)Singlet1HN/A

Molecular Structure and Signal Assignment

The structure of this compound is presented below, with protons labeled to correspond to the assignments in the data table.

Caption: Molecular structure of this compound with proton assignments.

Experimental Protocol: 1H NMR Spectroscopy of a Liquid Sample

This section outlines a general yet detailed methodology for acquiring a high-quality 1H NMR spectrum of a liquid sample such as this compound.

I. Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the liquid this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) containing a known amount of an internal standard (e.g., tetramethylsilane, TMS, for a 0 ppm reference) to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure there are no solid particles in the solution. If necessary, filter the solution through a small plug of cotton wool in the pipette.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

II. NMR Spectrometer Setup and Data Acquisition
  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and adjust its depth using the sample gauge. Place the sample into the NMR spectrometer.

  • Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automatic or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

  • Tuning and Matching: Tune and match the NMR probe for the 1H nucleus to ensure efficient transfer of radiofrequency power and optimal signal detection.

  • Acquisition Parameters: Set the appropriate acquisition parameters for a standard 1H NMR experiment. Typical parameters include:

    • Pulse Angle: 30-90 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16 (can be adjusted based on sample concentration)

    • Spectral Width: A range that encompasses all expected proton signals (e.g., -1 to 12 ppm).

  • Data Acquisition: Start the acquisition process. The Free Induction Decay (FID) signal will be collected.

III. Data Processing
  • Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode and have a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to remove any broad distortions in the baseline.

  • Referencing: Calibrate the chemical shift axis by setting the peak of the internal standard (TMS) to 0.00 ppm.

  • Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

  • Peak Picking: Identify the exact chemical shift of each peak in the spectrum.

Logical Workflow for 1H NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base ref_int Reference & Integrate phase_base->ref_int analyze Assign Peaks & Interpret Spectrum ref_int->analyze

An In-Depth Technical Guide to the Mass Spectrometry of 2-[2-(Dimethylamino)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a detailed overview of the mass spectrometry of 2-[2-(Dimethylamino)ethoxy]ethanol (CAS: 1704-62-7), a compound of interest in various industrial and pharmaceutical applications. Due to the limited availability of public domain experimental mass spectra for this specific molecule, this document presents a theoretically predicted fragmentation pattern based on established principles of electron ionization mass spectrometry. Furthermore, a comprehensive, generalized experimental protocol for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is provided to guide researchers in method development.

Introduction

This compound is a polyfunctional organic compound featuring a tertiary amine, an ether linkage, and a primary alcohol group.[1][2] Its molecular formula is C₆H₁₅NO₂ with a molecular weight of 133.19 g/mol .[3] Understanding its behavior under mass spectrometric analysis is crucial for its identification and quantification in various matrices. This guide will focus on the predicted fragmentation pathways under Electron Ionization (EI), which is a common ionization technique for GC-MS.

Predicted Electron Ionization Mass Spectrometry Fragmentation

Upon electron ionization, this compound is expected to form a molecular ion (M⁺˙) at m/z 133. However, for aliphatic amines and alcohols, the molecular ion peak is often weak or absent due to rapid fragmentation.[1][5] The fragmentation of this molecule is predicted to be dominated by cleavages alpha to the nitrogen and oxygen atoms, as these lead to the formation of stabilized carbocations.

Major Predicted Fragmentation Pathways

The primary fragmentation pathways are anticipated to be:

  • Alpha-Cleavage adjacent to the Nitrogen Atom: This is a dominant fragmentation pathway for aliphatic amines.[6][7] Cleavage of the C-C bond alpha to the nitrogen atom is expected to be the most favorable fragmentation, leading to the formation of a resonance-stabilized iminium ion. This typically results in the base peak in the spectrum.

  • Alpha-Cleavage adjacent to the Ether Oxygen: Cleavage of C-C bonds alpha to the ether oxygen is another common pathway for ethers.[4] This can occur on either side of the oxygen atom.

  • Cleavage associated with the Alcohol Group: Primary alcohols can undergo alpha-cleavage to lose an alkyl radical, or they can lose a molecule of water (H₂O).[1][5][7]

Predicted Mass Spectrum Data

The following table summarizes the major predicted fragment ions, their mass-to-charge ratio (m/z), and their proposed structures. The relative abundance is a qualitative prediction.

m/zProposed Ion StructurePredicted Relative AbundanceFragmentation Pathway
58[CH₂=N(CH₃)₂]⁺Base Peakα-Cleavage at the C-C bond adjacent to the nitrogen.
45[CH₂=O⁺-CH₂CH₂OH] or [HOCH₂CH₂]⁺Highα-Cleavage at the C-O bond or C-C bond adjacent to the ether oxygen.
72[CH₃N(CH₃)CH₂]⁺MediumCleavage of the ether bond.
88[M - CH₂CH₂OH]⁺MediumCleavage of the ether C-O bond.
102[M - CH₂OH]⁺Lowα-Cleavage adjacent to the alcohol.
115[M - H₂O]⁺˙LowDehydration of the alcohol.[1][5]
133[C₆H₁₅NO₂]⁺˙Very Low / AbsentMolecular Ion.

Visualization of Predicted Fragmentation Pathway

The following diagram illustrates the primary predicted fragmentation pathways for this compound.

G Predicted Fragmentation of this compound M [C6H15NO2]+• m/z 133 (Molecular Ion) F58 [C3H8N]+ m/z 58 (Base Peak) M->F58 α-Cleavage (N) - •CH2OCH2CH2OH F45 [C2H5O]+ m/z 45 M->F45 α-Cleavage (O) - •N(CH3)2CH2CH2 F88 [C4H10NO]+ m/z 88 M->F88 Ether Cleavage - •CH2CH2OH F102 [C5H12NO]+ m/z 102 M->F102 α-Cleavage (OH) - •CH2OH F115 [C6H13NO]+• m/z 115 M->F115 Dehydration - H2O

Predicted fragmentation of this compound.

Experimental Protocol for GC-MS Analysis

This section provides a general-purpose Gas Chromatography-Mass Spectrometry (GC-MS) method suitable for the analysis of this compound. This protocol is a starting point and may require optimization for specific applications or matrices.

Sample Preparation
  • Standard Preparation: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent such as methanol or dichloromethane.

  • Working Solutions: Create a series of working standard solutions by serial dilution of the stock solution to cover the desired concentration range for calibration.

  • Sample Dilution: Dilute samples containing the analyte in the chosen solvent to a concentration that falls within the calibration range. For complex matrices, a sample cleanup or extraction step (e.g., solid-phase extraction) may be necessary.

Gas Chromatography (GC) Conditions
  • Instrument: Agilent 8890 GC System or equivalent.

  • Injector: Split/splitless injector.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Split Ratio: 20:1 (can be adjusted based on sample concentration).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Column: A mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness), is recommended due to the polar nature of the analyte.[8]

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: 5 minutes at 280 °C.

Mass Spectrometry (MS) Conditions
  • Instrument: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Solvent Delay: 3 minutes (to prevent solvent front from damaging the filament).[9]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Scan Range: m/z 35-200.

  • Data Acquisition: Full scan mode. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity, monitoring key ions such as m/z 58, 45, and 88.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the GC-MS analysis of this compound.

G General GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Obtain Sample Dilute Dilute in Solvent Sample->Dilute Spike Spike with Internal Standard (Optional) Dilute->Spike Vial Transfer to GC Vial Spike->Vial Inject Inject into GC Vial->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 35-200) Ionize->Detect TIC Generate Total Ion Chromatogram Detect->TIC Integrate Integrate Peaks TIC->Integrate Identify Identify by Spectrum & RT Integrate->Identify Quantify Quantify using Calibration Curve Identify->Quantify

General workflow for GC-MS analysis.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound based on theoretical predictions. The dominant fragmentation is expected to be alpha-cleavage adjacent to the tertiary amine, yielding a characteristic base peak at m/z 58. The provided GC-MS protocol offers a robust starting point for researchers to develop and validate their own analytical methods for the detection and quantification of this compound. Future work should focus on obtaining and publishing an experimental mass spectrum to validate these predictions.

References

Unraveling the Catalytic Core: A Technical Guide to the Mechanism of 2-[2-(Dimethylamino)ethoxy]ethanol in Polyurethane Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Catalytic Action of 2-[2-(Dimethylamino)ethoxy]ethanol for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the mechanism of action of this compound (DMAEE) as a catalyst, primarily focusing on its pivotal role in the synthesis of polyurethane foams. This document is intended for researchers, scientists, and professionals in drug development and material science who seek a detailed understanding of this versatile catalyst's function at a molecular level.

Introduction: The Dual-Functionality of a Reactive Amine Catalyst

This compound, commonly known as DMAEE, is a tertiary amine catalyst widely employed in the production of polyurethane foams.[1] Its efficacy stems from its ability to accelerate the two primary reactions in polyurethane formation: the gelling reaction (urethane linkage formation) and the blowing reaction (urea linkage formation with the release of carbon dioxide).[2] A unique characteristic of DMAEE is its reactive nature; possessing a hydroxyl group, it can be chemically incorporated into the polymer matrix.[3][4] This covalent bonding minimizes the release of volatile amine compounds, thereby reducing the odor often associated with polyurethane products.[1][4]

The Catalytic Mechanism: A Tale of Two Pathways

The catalytic activity of tertiary amines like DMAEE in polyurethane formation is generally understood to proceed through two principal mechanisms:

  • The Baker Mechanism: This pathway postulates the formation of a complex between the tertiary amine and the isocyanate group (-NCO). This complexation increases the electrophilicity of the isocyanate's carbon atom, making it more susceptible to nucleophilic attack by the hydroxyl group of the polyol or water.[2]

  • The Farkas Mechanism: In this alternative mechanism, the tertiary amine first forms a hydrogen-bonded complex with the hydroxyl group of the polyol or water. This increases the nucleophilicity of the oxygen atom, facilitating its attack on the isocyanate group.[2]

The prevailing mechanism can be influenced by factors such as the specific reactants, solvent polarity, and the structure of the amine catalyst itself.

Gelling vs. Blowing Selectivity

Tertiary amine catalysts can exhibit a preference for either the gelling (polyol-isocyanate) or the blowing (water-isocyanate) reaction. This selectivity is largely influenced by the steric hindrance around the nitrogen atom and the overall molecular structure of the amine. Catalysts with less sterically hindered nitrogen atoms, like triethylenediamine (TEDA), are potent gelling catalysts. Conversely, amines containing ether linkages, such as the structurally similar bis(2-dimethylaminoethyl) ether (BDMAEE), tend to be strong blowing catalysts due to their ability to chelate water molecules, thereby increasing their reactivity.[2] DMAEE, containing an ether linkage, demonstrates a notable blowing activity.

Quantitative Catalytic Activity

The efficiency of a catalyst in polyurethane foam formation is quantified by its gelling (k₁) and blowing (k₂) activity constants. The following table presents a comparison of DMAEE's catalytic activity with other common tertiary amine catalysts.

Catalyst NameAbbreviationGelling Activity (k₁) (x 10⁻¹)Blowing Activity (k₂) (x 10⁻¹)Ratio (Blowing/Gelling)
This compoundDMAEE 1.84 2.55 13.90
TriethylenediamineTEDA3.501.002.90
Bis(2-dimethylaminoethyl)etherBDMAEE0.906.5072.20
N,N-DimethylcyclohexylamineDMCHA1.900.201.10
N,N,N'-trimethylaminoethyl ethanolamineTMAEEA2.894.3315.00

Data sourced from "Tertiary amines - Catalyst - Capítulo 2"[2]

Experimental Protocols for Kinetic Analysis

The study of the reaction kinetics of DMAEE-catalyzed polyurethane formation is crucial for understanding its mechanism and optimizing industrial processes. Fourier-transform infrared (FTIR) spectroscopy is a powerful in-situ technique for this purpose.

Monitoring Isocyanate Conversion via FTIR Spectroscopy

Objective: To determine the rate of the polyurethane-forming reaction by monitoring the consumption of the isocyanate group.

Methodology:

  • Sample Preparation:

    • Precisely weigh the polyol, water (if applicable), DMAEE catalyst, and any other additives into a reaction vessel.

    • Thermostatically control the reaction vessel to the desired temperature (e.g., 50 °C).

    • Add the stoichiometric amount of isocyanate to the mixture and start vigorous mixing.

  • FTIR Analysis:

    • Immediately after mixing, place a small, representative sample of the reacting mixture onto the attenuated total reflectance (ATR) crystal of an FTIR spectrometer.

    • Acquire spectra at regular intervals (e.g., every 15-30 seconds) over the course of the reaction.

    • The consumption of the isocyanate group is monitored by the decrease in the intensity of its characteristic absorption band at approximately 2270 cm⁻¹.[5]

  • Data Analysis:

    • Calculate the isocyanate conversion at each time point by integrating the area of the NCO peak and normalizing it to its initial value.

    • Plot the isocyanate conversion as a function of time to obtain the reaction profile.

    • From this data, the reaction rate constants (k) can be determined using appropriate kinetic models.

Visualizing the Catalytic Pathways and Workflow

The following diagrams, generated using the DOT language, illustrate the proposed catalytic mechanisms and a typical experimental workflow for kinetic analysis.

Catalytic_Mechanisms cluster_baker Baker's Mechanism cluster_farkas Farkas' Mechanism Amine_B DMAEE Complex_B [DMAEE---R-NCO] Activated Complex Amine_B->Complex_B + Isocyanate Isocyanate_B R-NCO Isocyanate_B->Complex_B Urethane_B Urethane Complex_B->Urethane_B + Polyol Polyol_B R'-OH Polyol_B->Urethane_B Amine_F DMAEE Complex_F [DMAEE---H-OR'] Activated Complex Amine_F->Complex_F + Polyol Polyol_F R'-OH Polyol_F->Complex_F Urethane_F Urethane Complex_F->Urethane_F + Isocyanate Isocyanate_F R-NCO Isocyanate_F->Urethane_F

Caption: Proposed mechanisms for tertiary amine catalysis.

Experimental_Workflow Start Start Mix Mix Polyol, Water, and DMAEE Start->Mix Temp Equilibrate to Desired Temperature Mix->Temp Add_Iso Add Isocyanate & Start Timer Temp->Add_Iso Sample Transfer Sample to ATR Crystal Add_Iso->Sample FTIR Acquire FTIR Spectra at Timed Intervals Sample->FTIR Analyze Analyze NCO Peak Decay FTIR->Analyze Kinetics Determine Rate Constants Analyze->Kinetics End End Kinetics->End

Caption: Workflow for kinetic analysis using FTIR.

Conclusion

This compound serves as a highly effective and versatile catalyst in the production of polyurethane foams. Its mechanism of action, proceeding through established tertiary amine catalytic pathways, is complemented by its unique reactive nature, which contributes to the production of low-odor foams. The balance of its gelling and blowing activities allows for the fine-tuning of foam properties. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of its catalytic performance, enabling further research and optimization in the field of polyurethane chemistry.

References

An In-depth Technical Guide to the Stability and Reactivity of 2-[2-(Dimethylamino)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and should be used in conjunction with official safety documentation and established laboratory safety protocols.

Introduction

2-[2-(Dimethylamino)ethoxy]ethanol, also known as Dimethylaminoethoxyethanol (DMAEE), is a polyfunctional organic compound featuring tertiary amine, ether, and hydroxyl groups.[1] Its CAS number is 1704-62-7 and its molecular formula is C6H15NO2.[2] This structure imparts weak basicity to the molecule.[1] Primarily, this compound serves as a catalyst, particularly in the production of polyurethane foams, and as a chemical intermediate in the synthesis of other molecules.[3] Its applications also extend to use in surfactants, corrosion inhibitors, and as a process regulator.[1] Understanding the stability and reactivity of this compound is critical for its safe handling, storage, and application in research and development.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These values are essential for designing experiments and for safety assessments.

PropertyValueSource(s)
Molecular Formula C6H15NO2[2]
Molecular Weight 133.19 g/mol [4]
Appearance Colorless to pale yellow liquid[2][5]
Odor Amine-like[5]
Density 0.954 g/cm³ at 25 °C[2][4]
Boiling Point 95 °C at 20 hPa (15 mmHg)[2][4]
Flash Point 93 °C (199.4 °F) - closed cup[2][4]
Refractive Index n20/D 1.442[4]
Solubility Slightly soluble in Chloroform and Methanol.[5]

Stability

General Stability

This compound is generally considered stable under recommended storage conditions.[6] For optimal stability, it should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[2] Some sources indicate that the material is heat-sensitive and recommend keeping it away from heat, sparks, and open flames.[2]

Thermal Stability
Experimental Protocol: Thermal Stability Assessment via DSC

A generalized protocol for assessing the thermal stability of this compound using Differential Scanning Calorimetry (DSC), based on ASTM E537, is provided below.

Objective: To determine the onset temperature of exothermic or endothermic decomposition and to measure the enthalpy of these transitions.

Materials and Equipment:

  • This compound sample

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed sample pans (e.g., aluminum, gold-plated stainless steel)

  • Inert gas supply (e.g., Nitrogen)

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into a DSC sample pan.

  • Encapsulation: Hermetically seal the pan to contain any volatile decomposition products. Prepare an empty, sealed pan to be used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 20-50 mL/min) to provide a non-reactive atmosphere.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature well below the expected decomposition temperature (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature (e.g., 400 °C). The final temperature should be chosen to ensure any potential decomposition is observed.

  • Data Analysis: Record the heat flow as a function of temperature. Analyze the resulting thermogram to identify exothermic (potential runaway reaction) or endothermic events. Determine the onset temperature and the integrated peak area to calculate the enthalpy of the event (ΔH).

G Diagram 1: Thermal Stability Workflow (DSC) cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation prep1 Weigh 1-5 mg sample prep2 Place in DSC pan prep1->prep2 prep3 Hermetically seal pan prep2->prep3 analysis1 Place sample & reference in DSC prep3->analysis1 analysis2 Purge with inert gas analysis1->analysis2 analysis3 Ramp temperature (e.g., 10°C/min) analysis2->analysis3 data1 Record heat flow vs. temperature analysis3->data1 data2 Identify exothermic/endothermic peaks data1->data2 data3 Determine onset temperature & ΔH data2->data3

Caption: General workflow for thermal stability analysis using DSC.

Reactivity

Incompatible Materials

This compound is incompatible with the following materials and should be stored separately:

  • Strong oxidizing agents: Reactions can be highly exothermic and may lead to ignition or explosion.[6]

  • Acids: As a weak base due to its tertiary amine group, it will undergo exothermic neutralization reactions with acids.[1]

  • Isocyanate vapor: The hydroxyl group can react with isocyanates, a reaction that is the basis for its use as a catalyst in polyurethane formation but can be hazardous if uncontrolled.[8]

Hazardous Reactions

The primary hazardous reactions involve its incompatibility with the materials listed above. The tertiary amine functionality makes it susceptible to vigorous neutralization with strong acids, generating heat. Reaction with strong oxidizing agents can lead to a rapid, uncontrolled redox reaction, posing a significant fire or explosion hazard. While no specific documented hazardous incidents were found in the search, the chemical nature of the compound suggests these reactions are of primary concern.

Experimental Protocol: Reactivity Screening

A general protocol for screening for hazardous chemical reactivity, adaptable for this compound with potentially incompatible materials, is outlined below. This protocol is a conceptual guide and must be performed with appropriate safety measures and containment.

Objective: To identify potential thermal hazards when mixing this compound with other substances.

Materials and Equipment:

  • This compound

  • Test substance (e.g., a strong acid or oxidizing agent)

  • Reaction calorimeter or a DSC configured for mixing studies

  • Small-scale reaction vials

  • Appropriate personal protective equipment (PPE), including face shield, blast shield, and chemical-resistant gloves.

Procedure:

  • Risk Assessment: Conduct a thorough risk assessment before proceeding. Consider the potential for gas evolution, rapid temperature and pressure increases, and detonation.

  • Small-Scale Test: In a controlled environment and behind a blast shield, add a small, measured amount of the test substance to a small, measured amount of this compound in a reaction vial.

  • Thermal Monitoring: Use a thermocouple or a reaction calorimeter to monitor the temperature of the mixture continuously. A rapid increase in temperature indicates an exothermic reaction.

  • Observation: Visually observe for signs of reaction, such as gas evolution, color change, or phase change.

  • Calorimetric Analysis (DSC/ARC): For more quantitative data, a mixture can be prepared and analyzed using a DSC or an Accelerating Rate Calorimeter (ARC) to determine the onset temperature of the exothermic reaction and the heat of reaction under controlled conditions.

G Diagram 2: Reactivity Profile cluster_reactants Incompatible Materials cluster_hazards Potential Hazards compound This compound oxidizers Strong Oxidizing Agents acids Strong Acids isocyanates Isocyanates hazard1 Exothermic Reaction (Fire/Explosion Risk) oxidizers->hazard1 Reacts with hazard2 Exothermic Neutralization acids->hazard2 Reacts with hazard3 Uncontrolled Polymerization isocyanates->hazard3 Reacts with

Caption: Reactivity profile of this compound.

Conclusion

This compound is a stable compound under recommended handling and storage conditions. Its primary stability concern is sensitivity to heat, which can lead to decomposition. The main reactivity hazards stem from its incompatibility with strong oxidizing agents, acids, and isocyanates, which can lead to potentially dangerous exothermic reactions. While specific quantitative kinetic and thermodynamic data for these reactions are not widely published, the general principles of chemical reactivity for its functional groups (tertiary amine, ether, alcohol) provide a strong basis for safe handling protocols. Researchers and professionals must always consult a comprehensive Safety Data Sheet and perform a thorough risk assessment before using this compound.

References

An In-depth Technical Guide to the Solubility of 2-[2-(Dimethylamino)ethoxy]ethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-[2-(Dimethylamino)ethoxy]ethanol (CAS No. 1704-62-7), a versatile intermediate and catalyst used in various chemical syntheses. Due to a scarcity of publicly available quantitative solubility data, this document focuses on providing a detailed understanding of its expected solubility based on its chemical structure and the properties of analogous compounds. Furthermore, it offers robust experimental protocols to enable researchers to determine precise solubility values in specific organic solvents.

Physicochemical Properties of this compound

This compound, also known as N,N-dimethyldiglycolamine, is a polyfunctional organic compound possessing a tertiary amine, an ether linkage, and a primary alcohol. These functional groups dictate its physical and chemical properties, including its solubility profile.

PropertyValueReference(s)
Molecular Formula C₆H₁₅NO₂[1][2]
Molecular Weight 133.19 g/mol [1][3]
Appearance Colorless to pale yellow liquid[4][5]
Boiling Point 95 °C at 15 mmHg[3]
Density 0.954 g/mL at 25 °C[3][6]
Flash Point 93 °C[1]
Refractive Index 1.442 at 20 °C[3]

Solubility Profile

The molecular structure of this compound, featuring both polar (hydroxyl, ether, tertiary amine) and nonpolar (ethyl groups) moieties, suggests a broad range of solubility.

Qualitative Solubility Summary:

  • Water: It is reported to be soluble or miscible in water.[4][5]

  • Chloroform: Described as slightly soluble.[7]

  • Methanol: Described as slightly soluble.[7]

Expected Solubility in Organic Solvents:

Based on the solubility of structurally similar compounds such as diethylene glycol ethers and lower aliphatic amines, the following table summarizes the expected solubility of this compound. Diethylene glycol ethers are generally soluble in a wide array of organic solvents.[8][9] Similarly, lower aliphatic amines exhibit good solubility in polar organic solvents.[10][11]

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Alcohols Methanol, EthanolMiscibleThe hydroxyl group of the solute can form hydrogen bonds with alcohol solvents.
Ketones Acetone, Methyl Ethyl KetoneSoluble / MiscibleThe polar nature of both the solute and ketone solvents allows for strong dipole-dipole interactions.
Esters Ethyl AcetateSolubleThe ether and hydroxyl groups of the solute can interact favorably with the ester functionality.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Soluble"Like dissolves like" principle; the ether linkage in the solute promotes solubility in ether solvents.
Aromatic Hydrocarbons Toluene, BenzeneModerately SolubleThe nonpolar ethyl groups on the amine contribute to some solubility in aromatic solvents.
Aliphatic Hydrocarbons Hexane, HeptaneSparingly Soluble to InsolubleThe overall polarity of the molecule is likely too high for significant miscibility with nonpolar aliphatic solvents.
Chlorinated Solvents Dichloromethane, ChloroformSolubleThe polarity of chlorinated solvents is sufficient to dissolve the solute.

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, a standardized experimental protocol is essential. The following section details a gravimetric method, which is a robust and widely applicable technique for determining the solubility of a liquid in a liquid.

Gravimetric Method for Liquid-Liquid Solubility Determination

This method involves preparing a saturated solution of the solute in the solvent at a controlled temperature, separating a known amount of the saturated solution, evaporating the solvent, and weighing the remaining solute.

Materials and Equipment:

  • This compound (solute)

  • Organic solvent of interest

  • Thermostatic water bath or incubator

  • Calibrated analytical balance (±0.0001 g)

  • Glass vials with screw caps

  • Calibrated pipettes

  • Evaporating dish or pre-weighed beaker

  • Drying oven or vacuum desiccator

Experimental Workflow Diagram:

G prep Prepare supersaturated mixture (excess solute in solvent) equilibrate Equilibrate at constant temperature with agitation prep->equilibrate settle Allow phases to separate equilibrate->settle sample Carefully extract a known volume of the solvent-rich phase settle->sample transfer Transfer the sample to the weighed evaporating dish sample->transfer weigh_initial Weigh a clean, dry evaporating dish weigh_initial->transfer calculate Calculate solubility weigh_initial->calculate weigh_solution Weigh the dish with the solution transfer->weigh_solution evaporate Evaporate the solvent under controlled conditions weigh_solution->evaporate weigh_solution->calculate weigh_final Weigh the dish with the remaining solute evaporate->weigh_final weigh_final->calculate G prep_standards Prepare calibration standards of known concentrations in the solvent gc_analysis Analyze standards and diluted sample by GC-FID prep_standards->gc_analysis prep_sample Prepare saturated solution and collect supernatant (as in gravimetric method) dilute_sample Dilute the sample to fall within the calibration range prep_sample->dilute_sample dilute_sample->gc_analysis calculate_solubility Calculate the original solubility accounting for dilution dilute_sample->calculate_solubility calibration_curve Generate a calibration curve (Peak Area vs. Concentration) gc_analysis->calibration_curve quantify Quantify the concentration in the diluted sample gc_analysis->quantify calibration_curve->quantify quantify->calculate_solubility

References

An In-depth Technical Guide to the Safety and Handling of 2-[2-(Dimethylamino)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-[2-(Dimethylamino)ethoxy]ethanol (CAS No. 1704-62-7), a compound used as a catalyst, intermediate, and process regulator in various industrial and research applications.[1][2] Adherence to proper safety protocols is critical due to its hazardous properties.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. According to the Globally Harmonized System (GHS), it presents the following primary hazards:

  • Acute Dermal Toxicity (Category 4): Harmful in contact with skin.[1][3]

  • Skin Corrosion (Sub-category 1C): Causes severe skin burns.[1][3]

  • Serious Eye Damage (Category 1): Causes serious eye damage.[1][4]

Signal Word: Danger[1][2][4]

Hazard Statements:

  • H312: Harmful in contact with skin.[1][2]

  • H314: Causes severe skin burns and eye damage.[1][5]

Quantitative Safety and Physical Data

The following table summarizes key quantitative data for this compound, essential for risk assessment and the design of safe handling procedures.

PropertyValueSource(s)
Molecular Formula C₆H₁₅NO₂[2][3][6]
Molecular Weight 133.19 g/mol [3][4][6]
Appearance Colorless to light yellow oily liquid[3][6]
Odor Amine-like[3]
Boiling Point 95 °C @ 15-20 hPa (mmHg)[4][6][7]
203.5 °C @ atmospheric pressure[3]
Melting/Freezing Point < -20 °C[3]
Flash Point 90 - 93 °C (closed cup)[2][3][4][6]
Autoignition Temperature 205 °C[3]
Density 0.954 g/cm³ (or g/mL) at 25 °C[4][6][7]
Water Solubility 1000 g/L (Miscible)[3]
Viscosity (Kinematic) 4.6 mm²/s[3]
LD50 Oral (Rat) 2,150 - 3,830 mg/kg[1]
2,347 - 2,460 mg/kg[6][8]
LD50 Dermal (Rabbit) 1,410 mg/kg[8]

Personal Protective Equipment (PPE) and Handling

Due to the severe corrosive and toxic nature of this chemical, stringent personal protection and handling protocols are mandatory.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ensure safety showers and eyewash stations are readily accessible.[8]

Personal Protective Equipment:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[1][8]

  • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile, neoprene) and protective clothing. Fire/flame resistant lab coats are recommended.[1]

  • Respiratory Protection: If ventilation is inadequate or if vapors/aerosols are generated, use a full-face respirator with an appropriate organic vapor cartridge.[1]

Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[3][5]

  • Do not breathe vapors or mists.[1][5]

  • Use non-sparking tools and prevent electrostatic discharge.[1]

  • Keep away from heat, sparks, and open flames.[6][8]

  • Wash hands thoroughly after handling and before any breaks.[3][6]

  • Store containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[1][6][7]

Emergency Procedures and First Aid

A clear workflow for emergency response is crucial. The following diagram illustrates the appropriate steps for handling an accidental spill.

G Workflow for this compound Spill Response spill Spill Detected evacuate Evacuate Immediate Area Alert Others spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) evacuate->ppe contain Contain Spill (Use inert, non-combustible absorbent material) ppe->contain absorb Absorb and Collect (Use non-sparking tools) contain->absorb waste Place in Sealed Container for Hazardous Waste Disposal absorb->waste decontaminate Decontaminate Area and Equipment waste->decontaminate report Report Incident to Safety Officer decontaminate->report

Caption: Workflow for handling an accidental chemical spill.

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate emergency medical help.[1]

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. Seek immediate medical attention.[1][6][8]

  • In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing.[1] Immediately call a poison center or doctor.[3][8]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting.[1][6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.

Experimental Protocols for Safety Assessment

The toxicological data presented in this guide are determined using standardized experimental methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are outlines of the key protocols.

OECD Test Guideline 402: Acute Dermal Toxicity [9]

  • Principle: This test assesses the potential for a substance to cause adverse effects from a single, short-term dermal exposure.

  • Methodology:

    • Animal Model: Healthy, young adult albino rabbits or rats are typically used.[10]

    • Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the animal's trunk (approx. 10% of the body surface).[10][11]

    • Application: The test substance is applied uniformly over the shaved area. For liquids, a dose of 0.5 mL is used; for solids, 0.5 g is applied and moistened to ensure good skin contact.[12] The area is covered with a porous gauze patch and non-irritating tape.

    • Exposure: The substance is held in contact with the skin for a 24-hour period.[11][13]

    • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days after application. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.[11]

    • Endpoint: The LD50 (the dose estimated to be lethal to 50% of the test animals) is determined. A gross necropsy is performed on all animals at the end of the study.[11]

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion [14][15]

  • Principle: This method evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

  • Methodology:

    • Animal Model: The albino rabbit is the preferred species.[12][16]

    • Application: A single dose (0.5 mL of liquid or 0.5 g of solid) is applied to a small patch of shaved skin (approx. 6 cm²).[12] An untreated area of skin serves as a control.

    • Exposure Period: The exposure period is typically up to 4 hours.[12][17] After exposure, the residual substance is removed.

    • Observation: The skin is examined for erythema (redness) and edema (swelling) at 60 minutes, 24, 48, and 72 hours after patch removal.[17]

    • Endpoint: Skin reactions are scored based on a standardized grading system. Corrosive reactions are identified by irreversible tissue damage like ulcers, bleeding, and scars.[17] Observations may continue for up to 14 days to assess the reversibility of the effects.[12][17]

OECD Test Guideline 405: Acute Eye Irritation/Corrosion [18][19][20]

  • Principle: This test assesses the potential for a substance to produce irritation or corrosion when applied to the eye.

  • Methodology:

    • Animal Model: A single albino rabbit is used for the initial test.[19][21]

    • Application: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.[21][22] The use of topical anesthetics and systemic analgesics is recommended to minimize animal distress.[18]

    • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[19] The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.[21][22]

    • Endpoint: If corrosive or severe irritant effects are observed in the first animal, no further testing is performed.[18] If initial results are less severe, the response is confirmed using up to two additional animals.[19][22] The observation period can extend up to 21 days to evaluate the reversibility of effects.[21]

References

An In-depth Technical Guide to 2-[2-(Dimethylamino)ethoxy]ethanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2-[2-(Dimethylamino)ethoxy]ethanol, a versatile tertiary amine utilized across various industrial and research applications. This document details its nomenclature, physicochemical properties, synthesis and purification protocols, and its primary role as a catalyst in the production of polyurethane foams.

Chemical Identity and Synonyms

This compound is known by a multitude of synonyms in chemical literature and commerce. Its unambiguous identification is best achieved through its CAS Registry Number: 1704-62-7.[1][2] A comprehensive list of its alternative names and identifiers is provided in Table 1.

Table 1: Synonyms and Identifiers for this compound

CategorySynonym/Identifier
IUPAC Name This compound
CAS Number 1704-62-7
EC Number 216-940-1
Common Synonyms (N,N-Dimethylaminoethoxy)ethanol
2-(2-Dimethylaminoethoxy)ethanol
2-(2-N,N-Dimethylaminoethoxy)ethanol
Dimethylaminoethoxyethanol
N,N-Dimethyldiglycolamine
Trade Names Jeffcat ZR 70
Kaolizer 26
Lupragen N 107
Niax DMEE
PC CAT NP 70
Texacat ZR 70
Other Identifiers UNII-C3YTX3O172
NSC 3146

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. This data is essential for its handling, application, and in the design of experimental procedures.

Table 2: Physicochemical Data of this compound

PropertyValue
Molecular Formula C₆H₁₅NO₂
Molecular Weight 133.19 g/mol
Appearance Colorless to pale yellow liquid
Odor Amine-like
Boiling Point 201-205 °C
Melting Point < -40 °C
Density 0.96 g/cm³ at 20 °C
Flash Point 86 °C (PMCC), 93 °C (TCC)
Vapor Pressure < 6.7 Pa at 21 °C
Solubility Soluble in water
Viscosity 5 mPa·s
pH Approximately 11.0

Experimental Protocols

Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through the reaction of dimethylamine with ethylene oxide.[2]

Reaction:

(CH₃)₂NH + 2 C₂H₄O → (CH₃)₂NCH₂CH₂OCH₂CH₂OH

Materials:

  • Dimethylamine

  • Ethylene oxide

  • High-pressure autoclave reactor equipped with a stirrer, temperature and pressure controls, and an ethylene oxide inlet.

  • Heating and cooling system for the reactor.

Procedure:

  • Reactor Preparation: The autoclave is thoroughly cleaned, dried, and purged with nitrogen to establish an inert atmosphere.

  • Charging the Reactor: Liquid dimethylamine is charged into the reactor.

  • Inerting: The reactor is sealed and purged again with nitrogen to eliminate any residual air.

  • Heating: The dimethylamine is heated to the reaction temperature, typically maintained between 50-100°C.

  • Ethylene Oxide Addition: Ethylene oxide is carefully introduced into the reactor under pressure. The pressure is typically maintained to keep the reactants in the liquid phase. The molar ratio of dimethylamine to ethylene oxide is a critical parameter to control the extent of ethoxylation and minimize byproduct formation.

  • Reaction Monitoring: The reaction is monitored by pressure and temperature changes. The consumption of ethylene oxide leads to a drop in pressure.

  • Cooling and Depressurization: Upon completion of the reaction, the reactor is cooled to ambient temperature, and any excess pressure is safely vented.

  • Product Isolation: The crude product mixture, containing this compound along with other ethoxylated products and unreacted dimethylamine, is discharged from the reactor.

Purification

Purification of the crude product is typically achieved by fractional distillation under reduced pressure.[3]

Equipment:

  • Distillation flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Condenser

  • Receiving flask

  • Vacuum pump

  • Heating mantle

Procedure:

  • Charging the Distillation Apparatus: The crude reaction mixture is charged into the distillation flask.

  • Vacuum Application: The system is evacuated to the desired pressure to lower the boiling points of the components and prevent thermal decomposition.

  • Heating and Fractionation: The mixture is heated, and different fractions are collected based on their boiling points. Unreacted dimethylamine and lower boiling point byproducts are collected first. The fraction corresponding to the boiling point of this compound at the applied pressure is then collected in a separate receiving flask.

  • Product Analysis: The purity of the collected fraction is assessed using analytical techniques such as gas chromatography (GC).

Application in Polyurethane Foam Production (General Protocol)

This compound is a widely used tertiary amine catalyst in the production of polyurethane foams.[4][5] It effectively catalyzes both the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). The following is a general laboratory-scale protocol for the preparation of a rigid polyurethane foam. The optimal concentration of this compound should be determined experimentally for a specific formulation.

Materials:

  • Polyol (e.g., a sucrose-based polyether polyol)

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • This compound (Catalyst)

  • Silicone surfactant

  • Blowing agent (e.g., water, HFCs, or HFOs)

  • Disposable cups and a mechanical stirrer

  • Mold

Procedure:

  • Premix Preparation: In a disposable cup, accurately weigh and thoroughly mix the polyol, silicone surfactant, blowing agent, and this compound.

  • Isocyanate Addition: In a separate cup, weigh the required amount of pMDI.

  • Mixing: Rapidly add the pMDI to the premix and immediately begin vigorous mixing with a mechanical stirrer for a short period (typically 5-10 seconds).

  • Pouring: Quickly pour the reacting mixture into the mold.

  • Curing: Allow the foam to expand and cure at ambient or elevated temperature. The curing time will depend on the specific formulation.

  • Demolding: Once the foam is tack-free and has developed sufficient strength, it can be demolded.

Visualization of Synthesis and Purification Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Synthesis_Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Dimethylamine Dimethylamine Reactor High-Pressure Reactor (50-100°C) Dimethylamine->Reactor EthyleneOxide Ethylene Oxide EthyleneOxide->Reactor CrudeProduct Crude Product Mixture Reactor->CrudeProduct Distillation Fractional Distillation (Reduced Pressure) CrudeProduct->Distillation Byproducts Low-Boiling Byproducts Distillation->Byproducts Distillate PureProduct Pure this compound Distillation->PureProduct Residue/Higher Boiling Fraction

Caption: Workflow for the synthesis and purification of this compound.

Role in Drug Development

While this compound is not typically an active pharmaceutical ingredient (API) itself, its bifunctional nature (tertiary amine and hydroxyl group) makes it a valuable intermediate in the synthesis of more complex molecules, including APIs. Its utility lies in its ability to introduce a hydrophilic and basic moiety into a target molecule. However, specific signaling pathways directly involving this compound have not been identified in the reviewed literature.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All chemical procedures should be conducted with appropriate safety precautions and in accordance with established laboratory safety protocols.

References

Methodological & Application

Application Notes and Protocols for 2-[2-(Dimethylamino)ethoxy]ethanol as a Catalyst in Flexible Polyurethane Foams

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: ANP-DMAEE-FPUF-2025 Version: 1.0 Prepared for: Researchers, Scientists, and Product Development Professionals

Introduction

Polyurethane (PU) flexible foams are highly versatile materials used in applications ranging from furniture and bedding to automotive interiors.[1][2] The production of these foams involves the carefully controlled reaction between polyols and isocyanates, which is governed by catalysts.[1] Amine catalysts are crucial for controlling the reaction kinetics, which in turn dictates the final physical properties of the foam, such as density, hardness, and durability.[1]

This document provides detailed application notes and protocols for the use of 2-[2-(Dimethylamino)ethoxy]ethanol, commonly known as DMAEE, as a catalyst in the synthesis of flexible polyurethane foams. DMAEE is a tertiary amine catalyst valued for its dual functionality in promoting both the gelling and blowing reactions, as well as its reactive nature which helps to produce low-odor foams.[3][4]

Properties of this compound (DMAEE)

DMAEE is a colorless to light yellow liquid with the following key properties that make it suitable as a polyurethane catalyst.[4][5]

PropertyValue
Chemical Formula C6H15NO2
Molecular Weight 133.2 g/mol
Appearance Colorless or light yellow liquid
CAS Number 1704-62-7
Density (20°C) 0.96 g/cm³
Viscosity 5 mPa·s
Boiling Point 201-205 °C
Flash Point 86 °C (PMCC)
Solubility Soluble in water

Mechanism of Action

The formation of flexible polyurethane foam is primarily driven by two simultaneous reactions: the blowing reaction and the gelling reaction.[6] A delicate balance between these two reactions is essential to produce a stable, open-celled foam structure.[6]

  • Blowing Reaction : The reaction between isocyanate (-NCO) groups and water produces an unstable carbamic acid, which decomposes into an amine and carbon dioxide (CO₂) gas.[1][6] The CO₂ acts as the blowing agent, causing the foam to expand.[1]

  • Gelling (Urethane) Reaction : The reaction between isocyanate (-NCO) groups and the hydroxyl (-OH) groups of the polyol forms the urethane linkages, building the polymer network and providing structural integrity to the foam.[1]

DMAEE acts as a dual-function catalyst, promoting both of these critical reactions.[3] Its tertiary amine group accelerates the reactions, while its hydroxyl group allows it to react with isocyanates, chemically bonding it to the polymer matrix.[4] This "reactive" characteristic significantly reduces the amount of volatile amine catalyst in the final product, leading to low-odor foams.[4]

G cluster_reactants Reactants cluster_reactions Catalyzed Reactions cluster_catalyst Catalyst cluster_products Products & Outcomes Isocyanate Isocyanate (-NCO) Blowing Blowing Reaction Isocyanate->Blowing + H₂O Gelling Gelling Reaction Isocyanate->Gelling + Polyol Polyol Polyol (-OH) Polyol->Gelling Water Water (H₂O) Water->Blowing CO2 CO₂ Gas (Foam Expansion) Blowing->CO2 Urethane Polyurethane Matrix (Network Structure) Gelling->Urethane DMAEE DMAEE DMAEE->Blowing Promotes DMAEE->Gelling Promotes

Caption: DMAEE's dual-catalytic role in polyurethane foam formation.

Application Notes

DMAEE is highly effective in flexible foam applications where rapid reactivity is desired without compromising process control.[3]

  • Primary Applications : Used in both slabstock and molded flexible polyurethane foams.[3] It is also suitable for high-resilience (HR) foams and applications requiring good skin ripening.[4]

  • Catalyst Blends : DMAEE is often used in combination with other catalysts to fine-tune foam properties. For enhanced gelling, it can be blended with organotin catalysts like dibutyltin dilaurate (T-9).[3] This multi-catalyst approach allows for precise control over foam density, hardness, and resilience.[3]

  • Dosage : The typical use level for DMAEE in flexible foam formulations is between 0.3 and 0.5 parts per hundred parts of polyol (pphp).[3] It is critical to optimize the dosage, as excessive amounts can lead to premature gelling, resulting in collapsed cells or poor foam expansion.[3]

G cluster_balance Catalyst Balance Logic cluster_outcomes Foam Properties Balance Blowing vs. Gelling Rate HighBlowing Blowing >> Gelling Balance->HighBlowing Too Slow Gel HighGelling Gelling >> Blowing Balance->HighGelling Too Fast Gel Balanced Blowing ≈ Gelling Balance->Balanced Optimized Collapse Foam Collapse Coarse Cells HighBlowing->Collapse Shrinkage Shrinkage Closed Cells HighGelling->Shrinkage Stable Stable Rise Open-Cell Structure Balanced->Stable

Caption: Relationship between reaction balance and foam properties.

Quantitative Data Summary

The choice of catalyst significantly impacts the reaction profile and physical properties of the foam. DMAEE generally provides a faster reaction profile compared to some standard amine catalysts.

Table 1: Illustrative Comparison of Foam Reaction Profiles (Based on trends described in the literature[3])

ParameterFormulation with DMAEEFormulation with Standard Catalyst (e.g., DABCO 33LV)
Cream Time ~8 seconds~12 seconds
Gel Time ~50 seconds~70 seconds
Rise Time ~100 seconds~130 seconds
Tack-Free Time ~120 seconds~160 seconds
Density ComparableComparable

Table 2: Sample Flexible Foam Formulations with DMAEE (Based on typical formulations[3][7][8])

ComponentFunctionParts per Hundred Polyol (pphp)
Polyether Polyol (56 OH No.) Polymer Backbone100.0
Deionized Water Blowing Agent4.5
Silicone Surfactant Cell Stabilizer1.0
DMAEE Blowing/Gelling Catalyst 0.4
Stannous Octoate (T-9) Gelling Co-catalyst0.2
Toluene Diisocyanate (TDI 80/20) IsocyanateIndex 110

Experimental Protocols

Protocol 1: Preparation of Flexible Polyurethane Foam (Hand-Mix Method)

This protocol describes a standard laboratory procedure for preparing a flexible foam sample.

Materials:

  • Polyether Polyol

  • Deionized Water

  • Silicone Surfactant

  • DMAEE Catalyst

  • Stannous Octoate (T-9) Catalyst

  • Toluene Diisocyanate (TDI)

  • 600 mL paper cup or plastic beaker

  • High-torque mixer with a paddle stirrer

  • Digital scale (0.01 g accuracy)

  • Stopwatch

  • Fume hood

  • Open aluminum mold (e.g., 25x25x25 cm)[7]

Procedure:

  • Preparation : Ensure all personal protective equipment (gloves, safety glasses, lab coat) is worn. Perform all steps within a well-ventilated fume hood.

  • Component Weighing : Accurately weigh the polyol, deionized water, silicone surfactant, and DMAEE into the mixing cup based on the formulation in Table 2.

  • Premixing : Mix these components at 2,000 RPM for 30 seconds until a homogenous mixture is obtained.

  • Catalyst Addition : Add the stannous octoate (T-9) to the mixture and mix for another 15 seconds.

  • Isocyanate Addition : Weigh and add the required amount of TDI to the mixture. Immediately start the stopwatch and mix at 3,000 RPM for 5-7 seconds.

  • Pouring : Quickly pour the reacting mixture into the mold.

  • Observation : Record the characteristic reaction times:

    • Cream Time : Time from isocyanate addition until the mixture begins to rise and turn creamy.[3]

    • Gel Time : Time until fine strands of polymer can be pulled from the foam with a wooden applicator.[3]

    • Rise Time : Time until the foam reaches its maximum height.[3]

    • Tack-Free Time : Time until the foam surface is no longer sticky to the touch.[3]

  • Curing : Allow the foam to cure at ambient temperature for at least 24 hours before proceeding with physical property testing.

Protocol 2: Characterization of Foam Physical Properties

1. Apparent Density:

  • Standard : ASTM D1622.

  • Procedure : Cut a specimen of a regular shape (e.g., a cube) from the core of the cured foam block. Measure its dimensions accurately to calculate the volume (V). Weigh the specimen to determine its mass (m). Calculate the density using the formula: Density = m / V.

2. Compressive Strength (Indentation Force Deflection - IFD):

  • Standard : ASTM D3574 - Test B1.

  • Procedure : Place a foam specimen of standard dimensions on the testing machine platform. Use a circular indentor foot to compress the foam to 25% and 65% of its original thickness. Record the force required to achieve these compressions. The values provide an indication of the foam's firmness and support.

G N1 Formulation Design (Table 2) N2 Weighing Components (Polyol, Water, Surfactant, DMAEE) N1->N2 N3 Premixing N2->N3 N4 Catalyst & Isocyanate Addition and Mixing N3->N4 N5 Pour into Mold & Observe Reaction Times N4->N5 N6 Curing (24 hours) N5->N6 N7 Sample Cutting & Preparation N6->N7 N8 Physical Property Testing (Density, Compression) N7->N8 N9 Data Analysis N8->N9

Caption: Experimental workflow for foam synthesis and characterization.

Conclusion

This compound (DMAEE) is a highly effective and versatile catalyst for the production of flexible polyurethane foams. Its ability to promote both the blowing and gelling reactions allows for rapid processing, while its reactive hydroxyl group ensures its incorporation into the polymer backbone, resulting in foams with low odor and reduced volatile emissions.[3][4] By carefully selecting co-catalysts and optimizing its concentration, formulators can precisely control the reaction profile to achieve desired foam properties for a wide range of applications.

References

Application of 2-[2-(Dimethylamino)ethoxy]ethanol in Rigid Polyurethane Foams

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-[2-(Dimethylamino)ethoxy]ethanol, also known as DMAEE, is a tertiary amine catalyst crucial in the production of rigid polyurethane (PU) foams.[1][2] Its unique molecular structure, containing both a tertiary amine group and a hydroxyl group, allows it to effectively catalyze the blowing reaction (water-isocyanate reaction) while also participating in the polymerization process through its reactive hydroxyl group.[2] This dual functionality makes it a versatile catalyst, particularly valued for producing low-density packaging foams.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of rigid polyurethane foams.

Mechanism of Action

In the formation of polyurethane foam, two primary reactions occur simultaneously: the gelling reaction and the blowing reaction.[3]

  • Gelling Reaction: The reaction between a polyol and an isocyanate, forming the urethane linkages that create the polymer matrix.

  • Blowing Reaction: The reaction between an isocyanate and water, which produces carbon dioxide (CO2) gas. This gas acts as the blowing agent, creating the cellular structure of the foam.[3]

This compound, as a tertiary amine catalyst, accelerates both reactions but has a pronounced effect on the blowing reaction.[2] The tertiary amine functionality lowers the activation energy for the reaction between water and isocyanate, leading to a controlled generation of CO2. The hydroxyl group in the DMAEE molecule can react with isocyanate groups, incorporating the catalyst into the polymer backbone. This covalent bonding minimizes the release of volatile amine compounds, resulting in a final foam product with significantly reduced odor.[2]

Illustrative Data Presentation

The following tables summarize representative quantitative data on the effect of this compound concentration on the reaction profile and physical properties of a standard rigid polyurethane foam formulation.

Note: This data is illustrative and intended for comparative purposes. Actual results may vary depending on the specific formulation, processing conditions, and other raw materials used.

Table 1: Effect of this compound on the Reaction Profile of Rigid Polyurethane Foam

Catalyst Concentration (php)Cream Time (s)Gel Time (s)Tack-Free Time (s)
0.5256095
1.0184570
1.5123050
2.082035

Table 2: Effect of this compound on the Physical Properties of Rigid Polyurethane Foam

Catalyst Concentration (php)Core Density ( kg/m ³)Compressive Strength (kPa)Closed Cell Content (%)
0.535.221092
1.032.519593
1.530.118094
2.028.817095

Experimental Protocols

Materials and Equipment
  • Polyol: A polyether polyol with a hydroxyl value suitable for rigid foams (e.g., 300-800 mg KOH/g).[4]

  • Isocyanate: Polymeric methylene diphenyl diisocyanate (pMDI).

  • Catalyst: this compound (DMAEE).

  • Surfactant: Silicone-based surfactant to stabilize the foam cells.

  • Blowing Agent: Water (distilled or deionized).

  • Mixing Cups: Disposable paper or plastic cups.

  • Mixing Blade: High-speed laboratory mixer with a dispersion blade.

  • Scale: Digital balance with a precision of at least 0.1 g.

  • Mold: Open-top mold for free-rise foam evaluation.

  • Safety Equipment: Safety goggles, gloves, and a lab coat. All procedures should be performed in a well-ventilated fume hood.

Experimental Workflow Diagram

G Experimental Workflow for Rigid PU Foam Preparation cluster_prep Preparation cluster_reaction Reaction cluster_curing Curing & Analysis A Weigh Polyol, Water, Surfactant, and DMAEE B Premix Components A at 2000 rpm for 60s A->B C Add pMDI to the Premix B->C D Mix at 3000 rpm for 10s C->D E Pour into Mold D->E F Allow Foam to Free-Rise and Cure for 24h E->F G Characterize Foam Properties F->G

Caption: Workflow for preparing rigid polyurethane foam.

Step-by-Step Procedure
  • Preparation of the Polyol Premix (Component A):

    • In a disposable mixing cup, accurately weigh the required amounts of polyol, water, silicone surfactant, and this compound according to the desired formulation.

    • Mix these components using a high-speed laboratory mixer at approximately 2000 rpm for 60 seconds to ensure a homogeneous mixture.

  • Foam Preparation:

    • Weigh the required amount of polymeric MDI (Component B) in a separate container.

    • Add Component B to Component A in the mixing cup.

    • Immediately mix the combined components at high speed (approximately 3000 rpm) for 10 seconds.

    • Quickly pour the reacting mixture into the mold and allow it to expand freely.

  • Curing and Characterization:

    • Allow the foam to cure at ambient temperature for at least 24 hours before handling and testing.

    • Measure the cream time, gel time, and tack-free time during the foaming process.

    • After curing, cut samples from the core of the foam for the evaluation of physical properties such as density, compressive strength, and closed-cell content according to relevant ASTM or ISO standards.

Signaling Pathway Diagram

G Catalytic Action of this compound cluster_reactants Reactants cluster_reactions Reactions cluster_products Products Polyol Polyol (-OH) Gelling Gelling Reaction Polyol->Gelling Isocyanate Isocyanate (-NCO) Blowing Blowing Reaction Isocyanate->Blowing Isocyanate->Gelling Water Water (H2O) Water->Blowing Catalyst This compound (DMAEE) Catalyst->Blowing Strongly Catalyzes Catalyst->Gelling Catalyzes Foam Polyurethane Foam Blowing->Foam CO2 CO2 Gas Blowing->CO2 Gelling->Foam

Caption: Catalytic pathways in PU foam formation.

Conclusion

This compound is an effective catalyst for the production of rigid polyurethane foams, offering a good balance between the blowing and gelling reactions. Its reactive nature helps in reducing the odor of the final product, which is a significant advantage in many applications. The provided protocols and illustrative data serve as a valuable resource for researchers and scientists working on the development and optimization of rigid polyurethane foam formulations.

References

Application Notes and Protocols for the Use of 2-[2-(Dimethylamino)ethoxy]ethanol in Low-Density Foam Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-[2-(Dimethylamino)ethoxy]ethanol, henceforth referred to as DMAEE, as a tertiary amine catalyst in the manufacturing of low-density polyurethane foams.

Introduction

This compound (DMAEE) is a reactive, low-odor tertiary amine catalyst widely employed in the production of polyurethane (PU) foams.[1][2] Its bifunctional nature, containing both a tertiary amine group and a hydroxyl group, allows it to effectively catalyze the gelling and blowing reactions while also becoming chemically integrated into the polymer matrix.[1][2] This covalent bonding significantly reduces the amine odor often associated with polyurethane foams, a critical factor for consumer and industrial applications.[2] DMAEE is particularly well-suited for low-density foam formulations, especially those with a high water content, due to its strong catalytic effect on the water-isocyanate reaction.[1]

Mechanism of Action

In polyurethane foam formation, two primary reactions occur simultaneously: the gelling reaction and the blowing reaction. DMAEE plays a crucial role in balancing these reactions to achieve the desired foam properties.

  • Gelling Reaction: The reaction between a polyol and an isocyanate, forming the urethane linkages that create the polymer network.

  • Blowing Reaction: The reaction between an isocyanate and water, which generates carbon dioxide (CO2) gas, causing the foam to expand.

The tertiary amine group of DMAEE catalyzes both reactions by activating the isocyanate and polyol molecules. The hydroxyl group on DMAEE can react with isocyanate groups, incorporating the catalyst molecule directly into the polyurethane structure. This reduces volatile organic compound (VOC) emissions and minimizes residual odor in the final product.

Data Presentation: Influence of DMAEE on Low-Density Foam Properties

The concentration of DMAEE in a polyurethane foam formulation has a significant impact on the final physical properties of the foam. The following table summarizes the expected trends when varying the concentration of DMAEE in a typical low-density, water-blown polyurethane foam formulation.

DMAEE Concentration (pphp*)Density ( kg/m ³)Cell Size (µm)Indentation Force Deflection (IFD) @ 25% (N)Tear Strength (N/m)Cream Time (s)Gel Time (s)
0.135-40300-350120-140200-22015-20100-120
0.330-35250-300100-120220-24010-1580-100
0.528-32200-25090-110240-2608-1260-80
0.728-32200-25090-110240-2606-1050-70

*pphp: parts per hundred parts of polyol

Note: This data is representative and actual values may vary depending on the specific formulation, including the type of polyol and isocyanate used, water content, and processing conditions.

Experimental Protocols

Materials and Equipment
  • Polyol: A polyether or polyester polyol suitable for flexible or semi-rigid foams.

  • Isocyanate: Toluene diisocyanate (TDI) or methylene diphenyl diisocyanate (MDI).

  • Catalyst: this compound (DMAEE).

  • Surfactant: Silicone-based surfactant to stabilize the foam cells.

  • Blowing Agent: Deionized water.

  • Mixing Cups: Disposable paper or plastic cups.

  • Stirring Rod: Disposable wooden or plastic stirrer.

  • Mold: An open-top mold (e.g., cardboard box lined with polyethylene film) for free-rise foam.

  • Scale: A digital scale with a precision of at least 0.1 g.

  • Stopwatch: For timing the reaction phases.

  • Fume Hood: All procedures should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_curing Curing & Analysis A Weigh Polyol, Water, Surfactant, and DMAEE B Premix Components A A->B Component A D Add Component B to A and Mix Vigorously B->D C Weigh Isocyanate (Component B) C->D Component B E Pour into Mold D->E F Allow Foam to Rise and Cure (24h) E->F G Characterize Foam Properties F->G

Caption: Experimental workflow for low-density polyurethane foam synthesis.

Detailed Protocol for Low-Density Polyurethane Foam Synthesis
  • Preparation of Component A (Polyol Premix):

    • In a disposable cup, accurately weigh the desired amount of polyol.

    • Add the specified amounts of deionized water, silicone surfactant, and DMAEE to the polyol. The amounts should be calculated as parts per hundred parts of polyol (pphp).

    • Thoroughly mix the components for at least 30 seconds until a homogeneous mixture is obtained.

  • Foaming Reaction:

    • In a separate disposable cup, weigh the required amount of isocyanate (Component B). The amount is determined by the desired isocyanate index of the formulation.

    • Pour Component B into Component A and immediately start a stopwatch.

    • Mix the components vigorously with a stirring rod for 5-10 seconds. Ensure thorough mixing but avoid excessive aeration.

    • Quickly pour the reacting mixture into the prepared mold.

  • Observation and Curing:

    • Cream Time: Record the time from the start of mixing until the mixture begins to rise and change color.

    • Gel Time: Record the time from the start of mixing until fine strands of polymer can be pulled from the rising foam with a wooden stick.

    • Tack-Free Time: Record the time from the start of mixing until the surface of the foam is no longer sticky to the touch.

    • Allow the foam to cure at room temperature for at least 24 hours before demolding and characterization.

Foam Property Characterization

The physical properties of the cured foam should be characterized according to relevant ASTM standards to ensure consistency and performance.[3][4][5][6]

  • Density: Measured according to ASTM D3574.

  • Cell Size: Determined using microscopy and image analysis.

  • Indentation Force Deflection (IFD): A measure of foam hardness, determined according to ASTM D3574.

  • Tear Strength: Measured according to ASTM D3574.

  • Tensile Strength and Elongation: Measured according to ASTM D3574.

  • Airflow: A measure of the foam's open-cell content, determined according to ASTM D3574.

Signaling Pathways and Logical Relationships

Catalytic Cycle of Tertiary Amine in Urethane Formation

G Catalyst DMAEE (Tertiary Amine) Complex1 Catalyst-Isocyanate Complex Catalyst->Complex1 Forms complex with aprotic nitrogen Complex2 Catalyst-Polyol Complex Catalyst->Complex2 Forms H-bond Isocyanate Isocyanate (R-N=C=O) Isocyanate->Complex1 Polyol Polyol (R'-OH) Polyol->Complex2 Urethane Urethane Linkage (R-NH-CO-OR') Complex1->Urethane Complex2->Urethane Urethane->Catalyst Regenerates Catalyst

Caption: Simplified catalytic cycle of DMAEE in urethane formation.

Conclusion

This compound is a highly effective and versatile reactive amine catalyst for the production of low-density polyurethane foams. Its ability to balance the gelling and blowing reactions, coupled with its incorporation into the polymer backbone, results in low-odor foams with desirable physical properties. By carefully controlling the concentration of DMAEE and other formulation components, researchers and manufacturers can tailor the characteristics of the foam to meet the demands of a wide range of applications. The protocols and data presented in these notes provide a solid foundation for the successful implementation of DMAEE in low-density foam manufacturing.

References

The Role of 2-[2-(Dimethylamino)ethoxy]ethanol in Pharmaceutical Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE) is a versatile bifunctional molecule incorporating both a tertiary amine and a primary alcohol, connected by an ether linkage. This unique structure makes it a valuable intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs), particularly in the class of ethanolamine antihistamines. Its ability to introduce a dimethylaminoethoxy moiety is crucial for the pharmacological activity of these drugs. This document provides detailed application notes and experimental protocols for the use of DMAEE in the synthesis of key pharmaceuticals, aimed at researchers, scientists, and drug development professionals.

Application in the Synthesis of First-Generation Antihistamines

DMAEE is a key building block for several first-generation H1 receptor antagonists. These drugs are widely used for the treatment of allergic reactions, insomnia, and motion sickness. The dimethylaminoethoxy group introduced by DMAEE is a common structural feature in this class of compounds and is essential for their antihistaminic and anticholinergic properties.

Diphenhydramine

Diphenhydramine, the active ingredient in Benadryl®, is a widely used antihistamine with sedative and antiemetic properties. The synthesis of diphenhydramine can be efficiently achieved via a Williamson ether synthesis, where this compound is reacted with a suitable diphenylmethyl halide.

Doxylamine

Doxylamine is another prominent ethanolamine antihistamine known for its potent sedative effects, commonly found in nighttime cold and allergy formulations and as a component of the morning sickness drug Diclegis®. The synthesis involves the etherification of a pyridylphenylmethyl carbinol intermediate with a reactive form of DMAEE.

Carbinoxamine

Carbinoxamine is an antihistamine that also possesses anticholinergic properties. It is used to treat allergic conditions such as hay fever and urticaria. The synthesis of carbinoxamine involves the coupling of (4-chlorophenyl)(pyridin-2-yl)methanol with a derivative of DMAEE.

Data Presentation

The following table summarizes quantitative data for the synthesis of the aforementioned pharmaceuticals using this compound or its derivatives.

ProductStarting MaterialsReaction TypeYield (%)Purity (%)Reference
DiphenhydramineDiphenylmethanol, this compoundIntermolecular Dehydration98.099.5[1]
Doxylamine2-Pyridyl phenylmethylcarbinol, 2-Dimethylaminoethyl chlorideWilliamson Ether Synthesis51-7599 (HPLC)[2]
Carbinoxamine(S)-(4-chlorophenyl)-2-pyridinemethanol, 2-chloro-N,N-dimethylethylamineWilliamson Ether Synthesis82Optically Pure[3]

Experimental Protocols

Protocol 1: Synthesis of Diphenhydramine via Intermolecular Dehydration

This protocol describes the synthesis of diphenhydramine from diphenylmethanol and this compound.

Materials:

  • Diphenylmethanol

  • This compound

  • Dibutyltin oxide

  • Ionic liquid 1-methyl-3-n-propylimidazolium bromide

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a 250 mL single-neck flask, add 36.8 g (0.2 mol) of diphenylmethanol and 53.4 g (0.6 mol) of this compound.[1]

  • Add 2.6 g (7% by mass of diphenylmethanol) of dibutyltin oxide and 1.8 g (5% by mass of diphenylmethanol) of the ionic liquid 1-methyl-3-n-propylimidazolium bromide to the reaction mixture.[1]

  • Stir the reaction mixture and heat to reflux.

  • Monitor the reaction progress by gas chromatography.

  • After the reaction is complete (approximately 8 hours), distill off the excess this compound under reduced pressure.[1]

  • Increase the temperature to distill the product, yielding diphenhydramine.

Expected Outcome: This method is reported to yield approximately 50.0 g (98.0%) of diphenhydramine with a purity of 99.5%.[1]

Protocol 2: Synthesis of Doxylamine via Williamson Ether Synthesis

This protocol outlines the synthesis of doxylamine from 2-pyridyl phenylmethylcarbinol and 2-dimethylaminoethyl chloride.

Materials:

  • 2-Pyridyl phenylmethylcarbinol

  • Sodium amide

  • 2-Dimethylaminoethyl chloride

  • Xylene

  • Standard laboratory glassware for inert atmosphere reactions and purification apparatus

Procedure:

  • In a 1000 mL three-necked flask, add 11 g (0.275 mol) of sodium amide and 100 mL of xylene. Heat the mixture to 140°C.[2]

  • Prepare a solution of 50 g (0.25 mol) of 2-pyridyl phenylmethylcarbinol in 250 mL of xylene.

  • Slowly add the 2-pyridyl phenylmethylcarbinol solution to the heated sodium amide suspension.

  • Reflux the reaction mixture for 5 hours.[2]

  • Prepare a solution of 108 g (1.0 mol) of 2-dimethylaminoethyl chloride in 200 mL of xylene.

  • Slowly add the 2-dimethylaminoethyl chloride solution to the reaction mixture and reflux for an additional 3.5 hours.[2]

  • After the reaction is complete, cool the mixture and work up to isolate the doxylamine product. Purification can be achieved by column chromatography.

Expected Outcome: Yields for this reaction are reported to be in the range of 51-75%, with a purity of 99% as determined by HPLC.[2]

Protocol 3: Asymmetric Synthesis of S-Carbinoxamine

This protocol describes the final step in the asymmetric synthesis of S-Carbinoxamine, which is a Williamson etherification.

Materials:

  • (S)-(4-chlorophenyl)-2-pyridinemethanol

  • 2-chloro-N,N-dimethylethylamine

  • A suitable base (e.g., sodium hydride)

  • Anhydrous solvent (e.g., THF or DMF)

  • Standard laboratory glassware for inert atmosphere reactions and purification apparatus

Procedure:

  • Dissolve (S)-(4-chlorophenyl)-2-pyridinemethanol in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen).

  • Add a strong base, such as sodium hydride, portion-wise at 0°C to deprotonate the hydroxyl group, forming the alkoxide.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add a solution of 2-chloro-N,N-dimethylethylamine to the reaction mixture.

  • Heat the reaction to a temperature between 50°C and reflux, monitoring the progress by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to yield optically pure S-carbinoxamine.

Expected Outcome: The Williamson etherification step in the synthesis of S-carbinoxamine is reported to proceed with a yield of 82%.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the synthetic pathways and a general experimental workflow for the synthesis of the discussed pharmaceuticals.

Diphenhydramine_Synthesis DMAEE This compound Reaction Intermolecular Dehydration DMAEE->Reaction Diphenylmethanol Diphenylmethanol Diphenylmethanol->Reaction Catalyst Dibutyltin oxide & Ionic Liquid Catalyst->Reaction Diphenhydramine Diphenhydramine Reaction->Diphenhydramine

Caption: Synthetic pathway for Diphenhydramine.

Doxylamine_Synthesis Carbinol 2-Pyridyl phenylmethyl carbinol Alkoxide_formation Alkoxide Formation Carbinol->Alkoxide_formation Base Sodium Amide Base->Alkoxide_formation DMAEE_derivative 2-Dimethylaminoethyl chloride Etherification Williamson Ether Synthesis DMAEE_derivative->Etherification Doxylamine Doxylamine Alkoxide_formation->Etherification Etherification->Doxylamine

Caption: Synthetic pathway for Doxylamine.

Carbinoxamine_Synthesis Carbinol (S)-(4-chlorophenyl)-2- pyridinemethanol Alkoxide_formation Alkoxide Formation Carbinol->Alkoxide_formation Base Strong Base (e.g., NaH) Base->Alkoxide_formation DMAEE_derivative 2-chloro-N,N- dimethylethylamine Etherification Williamson Ether Synthesis DMAEE_derivative->Etherification Carbinoxamine S-Carbinoxamine Alkoxide_formation->Etherification Etherification->Carbinoxamine

Caption: Synthetic pathway for S-Carbinoxamine.

General_Workflow Start Start Reactants Combine Reactants (Alcohol, DMAEE derivative, Base/Catalyst) Start->Reactants Reaction Perform Reaction (Heating, Stirring) Reactants->Reaction Monitoring Monitor Progress (TLC, GC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Distillation, Chromatography) Workup->Purification Analysis Product Analysis (Purity, Yield) Purification->Analysis End End Analysis->End

Caption: General experimental workflow.

References

Application Notes: The Role of 2-[2-(Dimethylamino)ethoxy]ethanol in the Synthesis of High-Performance Cationic Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes detail the pivotal role of 2-[2-(Dimethylamino)ethoxy]ethanol as a hydrophilic precursor in the synthesis of novel cationic surfactants. We provide comprehensive experimental protocols for the synthesis, purification, and characterization of these surfactants. Furthermore, we present key performance data, including critical micelle concentration (CMC) and surface tension reduction, in structured tables for effective comparison. Visual diagrams of the synthesis workflow and molecular structures are included to facilitate a deeper understanding of the chemical processes and molecular arrangements. This document serves as a practical guide for researchers and professionals engaged in the development of new surfactants for various applications, including their use as biocides and corrosion inhibitors.

Introduction

This compound is a bifunctional organic compound containing a tertiary amine and a hydroxyl group, making it a versatile building block in chemical synthesis.[1] In surfactant chemistry, its primary application is in the formation of the hydrophilic head group of cationic surfactants.[1][2] The tertiary amine functionality allows for a straightforward quaternization reaction with long-chain alkyl halides, resulting in the formation of a quaternary ammonium salt. This positively charged moiety imparts the cationic nature and hydrophilicity to the surfactant molecule. The presence of the ethoxyethanol group further enhances its solubility in aqueous media.

The resulting cationic surfactants have demonstrated significant potential in various industrial and pharmaceutical applications. Their surface-active properties enable them to reduce surface tension and form micelles in solution.[2] Moreover, the cationic charge allows for strong interaction with negatively charged surfaces, making them effective as biocides, corrosion inhibitors, and fabric softeners.[2][3]

Synthesis of Cationic Surfactants

The synthesis of cationic surfactants from this compound is typically achieved through a direct quaternization reaction with an alkyl bromide. This reaction is generally carried out in a suitable solvent, such as ethanol or a mixture of ethanol and water, under reflux conditions.

General Reaction Scheme:

G cluster_reactants Reactants cluster_product Product This compound This compound Quaternization Quaternization This compound->Quaternization Alkyl Bromide (R-Br) Alkyl Bromide (R-Br) Alkyl Bromide (R-Br)->Quaternization Cationic Surfactant Cationic Surfactant Quaternization->Cationic Surfactant

Caption: General synthesis of cationic surfactants.

Experimental Protocols

Materials
  • This compound (98% purity)

  • Dodecyl bromide (98% purity)

  • Tetradecyl bromide (98% purity)

  • Hexadecyl bromide (98% purity)

  • Ethanol (99.5% purity)

  • Diethyl ether (analytical grade)

  • Acetone (analytical grade)

Synthesis of N,N-dimethyl-N-dodecyl-2-(2-hydroxyethoxy)ethanaminium bromide (DDHEB)
  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 0.1 mol of this compound in 100 mL of ethanol.

  • Add 0.1 mol of dodecyl bromide to the solution.

  • Heat the reaction mixture to reflux and maintain for 24 hours with constant stirring.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Wash the resulting viscous product three times with 50 mL portions of diethyl ether to remove any unreacted starting materials.

  • Dry the purified product under vacuum to yield the final cationic surfactant as a white solid.

  • Confirm the structure of the synthesized surfactant using FTIR and ¹H NMR spectroscopy.

Characterization Methods
  • Fourier Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the synthesized surfactant.

  • ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To confirm the chemical structure and purity of the product.

  • Surface Tension Measurements: Performed using a tensiometer (e.g., Du Noüy ring method) at various concentrations to determine the critical micelle concentration (CMC) and the surface tension at the CMC (γcmc).

  • Conductivity Measurements: An alternative method to determine the CMC by measuring the change in conductivity of the surfactant solution with concentration.

Quantitative Data

The performance of the synthesized cationic surfactants is summarized in the table below. The data highlights the effect of the alkyl chain length on the surface-active properties.

Surfactant NameAlkyl ChainCMC (mol/L) at 25°Cγcmc (mN/m) at 25°C
DDHEBC₁₂H₂₅1.5 x 10⁻²35.2
TDHEBC₁₄H₂₉4.0 x 10⁻³34.1
HDHEBC₁₆H₃₃1.1 x 10⁻³33.5

Data is illustrative and based on typical results from literature. Actual values may vary based on experimental conditions.

Experimental Workflow

The following diagram illustrates the overall workflow from synthesis to characterization of the cationic surfactants.

G A Reactants Mixing (2-[2-(...)]ethanol + Alkyl Bromide) B Reflux Reaction (24 hours) A->B C Solvent Evaporation B->C D Purification (Washing with Diethyl Ether) C->D E Drying under Vacuum D->E F Structural Characterization (FTIR, ¹H NMR) E->F G Performance Evaluation (Surface Tension, Conductivity) E->G H Final Product (Cationic Surfactant) F->H G->H

Caption: Experimental workflow for surfactant synthesis.

Conclusion

This compound is a key starting material for the synthesis of a versatile range of cationic surfactants. The straightforward quaternization reaction allows for the introduction of various hydrophobic alkyl chains, enabling the tuning of their surface-active and application-specific properties. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthesis and application of these high-performance surfactants in fields ranging from materials science to pharmaceutical formulations.

References

Application of 2-[2-(Dimethylamino)ethoxy]ethanol in Corrosion Inhibitor Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[2-(Dimethylamino)ethoxy]ethanol, also known as DMAE or DMAEE, is a bifunctional organic molecule belonging to the amino alcohol family. Its unique structure, featuring a tertiary amine group and a hydroxyl group, makes it a versatile component in various industrial applications, including as a catalyst and stabilizer. Notably, its molecular structure also lends itself to effective corrosion inhibition for a variety of metals in diverse environments. The presence of nitrogen and oxygen atoms with lone pairs of electrons allows for the adsorption of the molecule onto metal surfaces, forming a protective barrier against corrosive agents. This document provides detailed application notes and experimental protocols for the evaluation of this compound as a corrosion inhibitor.

Mechanism of Corrosion Inhibition

The primary mechanism by which this compound inhibits corrosion is through adsorption onto the metal surface. This process is influenced by the nature of the metal, the corrosive environment, and the concentration of the inhibitor. The molecule can interact with the metal surface through:

  • Chemisorption: The lone pair of electrons on the nitrogen atom of the tertiary amine group and the oxygen atom of the hydroxyl and ether groups can be shared with the vacant d-orbitals of the metal atoms, forming coordinate covalent bonds.

  • Physisorption: In acidic solutions, the amine group can become protonated, leading to electrostatic interactions with the negatively charged metal surface (due to the adsorption of anions from the acid).

Once adsorbed, the inhibitor molecules form a protective film that acts as a barrier, isolating the metal from the corrosive medium. This film can impede both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. Consequently, this compound is often classified as a mixed-type inhibitor . The adsorption of this inhibitor on steel surfaces has been found to follow the Langmuir adsorption isotherm, suggesting the formation of a monolayer on the metal surface.[1]

Applications in Corrosion Inhibition

This compound and its derivatives have shown efficacy as corrosion inhibitors in various systems:

  • Acidic Environments: It has been studied as an effective inhibitor for stainless steel and carbon steel in acidic media such as hydrochloric acid (HCl) and sulfuric acid (H2SO4).[2][3] This is particularly relevant for industrial processes like acid cleaning, pickling, and oil and gas well acidizing.

  • CO2 Corrosion: In the oil and gas industry, it is used in formulations to combat corrosion in pipelines and equipment exposed to CO2-saturated brine.[4]

  • Reinforced Concrete: Amino alcohols, as a class of compounds, are used as corrosion inhibitors in concrete admixtures or as surface treatments to protect steel reinforcement from chloride-induced corrosion.

Quantitative Data Presentation

The following tables summarize the corrosion inhibition efficiency of this compound (DMAE) and a related cationic surfactant derived from it (HEDDB) under different experimental conditions.

Table 1: Corrosion Inhibition Efficiency of this compound (DMAE) for Stainless Steel in 1.0 M HCl

Inhibitor Concentration (% v/v)Temperature (K)Inhibition Efficiency (%) (Weight Loss)
7.529870.0
10.0298Not Specified
12.5Not Specified79.0
7.533363.6
10.0333Not Specified

Data sourced from studies on Type 304 Austenitic Stainless Steel.[1][5]

Table 2: Corrosion Inhibition Efficiency of this compound (DMAE) for Stainless Steel in 1.0 M HCl by Potentiodynamic Polarization

Inhibitor Concentration (% v/v)Inhibition Efficiency (%)
12.580.9

Data sourced from a study on Type 304 Austenitic Stainless Steel.[1]

Table 3: Corrosion Inhibition Parameters for a Cationic Surfactant Derived from this compound (HEDDB) on Carbon Steel in 1.0 M HCl at 25 °C (Potentiodynamic Polarization)

Concentration (M)Corrosion Current Density (µA/cm²)Inhibition Efficiency (%)
0 (Blank)663.0-
5 x 10⁻⁶270.059.3
1 x 10⁻⁵191.071.2
5 x 10⁻⁵122.081.6
1 x 10⁻⁴81.387.7
5 x 10⁻⁴54.391.8
1 x 10⁻³45.893.1

Experimental Protocols

Weight Loss Measurement

Objective: To determine the corrosion rate and inhibition efficiency by measuring the mass loss of a metal coupon over time.

Materials:

  • Metal coupons (e.g., stainless steel, carbon steel) of known dimensions

  • Corrosive medium (e.g., 1.0 M HCl)

  • This compound

  • Abrasive papers (e.g., silicon carbide paper of various grits)

  • Acetone

  • Distilled water

  • Analytical balance (±0.1 mg)

  • Thermostatic water bath

  • Glass beakers and hooks

Procedure:

  • Mechanically polish the metal coupons using a series of abrasive papers of increasing grit size to achieve a smooth, uniform surface.

  • Degrease the coupons by washing with acetone, followed by rinsing with distilled water.

  • Dry the coupons thoroughly and weigh them accurately using an analytical balance. Record this as the initial weight (W_initial).

  • Prepare the corrosive solutions with and without various concentrations of this compound.

  • Completely immerse the prepared coupons in the test solutions using glass hooks. Ensure each coupon is in a separate beaker.

  • Place the beakers in a thermostatic water bath to maintain a constant temperature for the duration of the experiment (e.g., 24, 48, 72 hours).

  • After the specified immersion time, carefully remove the coupons from the solutions.

  • Gently clean the coupons with a soft brush to remove corrosion products, rinse with distilled water, then with acetone, and dry.

  • Weigh the cleaned and dried coupons and record this as the final weight (W_final).

  • Calculate the weight loss (ΔW = W_initial - W_final).

  • Calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following equations:

    • Corrosion Rate (CR) (in mm/year): CR = (K × ΔW) / (A × t × ρ) where:

      • K = 8.76 × 10⁴ (a constant)

      • ΔW = weight loss in grams

      • A = surface area of the coupon in cm²

      • t = immersion time in hours

      • ρ = density of the metal in g/cm³

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where:

      • CR_blank = corrosion rate in the absence of the inhibitor

      • CR_inhibitor = corrosion rate in the presence of the inhibitor

Potentiodynamic Polarization

Objective: To determine the corrosion potential (E_corr), corrosion current density (i_corr), and to understand the kinetic behavior of the anodic and cathodic reactions.

Materials:

  • Potentiostat/Galvanostat

  • Electrochemical cell with a three-electrode setup:

    • Working Electrode (WE): The metal sample to be tested.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

    • Counter Electrode (CE): Platinum or graphite rod.

  • Corrosive solutions with and without the inhibitor.

Procedure:

  • Prepare the working electrode by embedding the metal sample in an insulating resin, leaving a known surface area exposed.

  • Polish the exposed surface of the WE as described in the weight loss protocol.

  • Assemble the three-electrode cell with the corrosive solution.

  • Immerse the electrodes in the solution and allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady state (typically 30-60 minutes).

  • Once the OCP is stable, perform the potentiodynamic polarization scan. This involves sweeping the potential from a value more negative than the OCP to a value more positive than the OCP at a slow scan rate (e.g., 0.5-1 mV/s).

  • Record the resulting current as a function of the applied potential.

  • Plot the data as a Tafel plot (log |current density| vs. potential).

  • Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the linear portions of the anodic and cathodic curves to their intersection point.

  • Calculate the inhibition efficiency (IE%) using the following equation:

    • Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100 where:

      • i_corr_blank = corrosion current density in the absence of the inhibitor

      • i_corr_inhibitor = corrosion current density in the presence of the inhibitor

Visualizations

G cluster_prep Sample Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis cluster_conclusion Conclusion prep1 Metal Coupon Preparation (Polishing, Cleaning, Weighing) test1 Weight Loss Immersion Test prep1->test1 test2 Electrochemical Measurements (Potentiodynamic Polarization, EIS) prep1->test2 prep2 Preparation of Corrosive Media (with and without Inhibitor) prep2->test1 prep2->test2 analysis1 Calculate Corrosion Rate and Inhibition Efficiency test1->analysis1 analysis3 Surface Characterization (SEM, AFM) test1->analysis3 analysis2 Determine Electrochemical Parameters (Ecorr, icorr) test2->analysis2 test2->analysis3 conclusion Evaluate Inhibitor Performance and Mechanism analysis1->conclusion analysis2->conclusion analysis3->conclusion

Caption: Experimental workflow for evaluating corrosion inhibitor performance.

G inhibitor DMAE Molecules (C6H15NO2) adsorption Adsorption of DMAE inhibitor->adsorption Diffusion ions Corrosive Species (e.g., H+, Cl-) metal Metal Lattice (e.g., Fe) ions->metal Attack adsorption->metal Interaction with N and O atoms film Formation of Protective Film adsorption->film film->metal Blocks Active Sites

Caption: Proposed mechanism of corrosion inhibition by this compound.

References

Application Notes and Protocols for Organic Synthesis Using 2-[2-(Dimethylamino)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE) in organic synthesis. DMAEE is a versatile compound that can function as a ligand, a reagent, or a polar solvent.[1] Its bifunctional nature, containing both a tertiary amine and a hydroxyl group, makes it a valuable component in various synthetic transformations, including palladium-catalyzed cross-coupling reactions and as a precursor in the synthesis of pharmacologically relevant scaffolds.

I. Overview of this compound in Organic Synthesis

This compound, with the CAS number 1704-62-7, is a colorless to pale yellow liquid.[2] Its utility in organic synthesis stems from its ability to act as:

  • A Bidentate Ligand: The nitrogen and oxygen atoms in DMAEE can coordinate to metal centers, such as palladium, forming stable complexes that catalyze cross-coupling reactions. This can enhance reaction rates and yields.

  • A Nucleophilic Reagent: The hydroxyl and amino moieties can participate in various chemical reactions, making it a useful building block for more complex molecules, including potential pharmaceutical intermediates.[3][4]

  • A High-Boiling Polar Solvent: Its physical properties make it suitable as a solvent for reactions requiring elevated temperatures.[1]

II. Application in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, particularly in the pharmaceutical industry for the creation of carbon-carbon and carbon-heteroatom bonds.[5] DMAEE can serve as an effective and inexpensive ligand in these reactions.

The Sonogashira coupling is a powerful method for the synthesis of aryl alkynes.[6][7] The following is a proposed protocol for the use of DMAEE as a ligand in this reaction.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Addition of Reagents: Add this compound (0.08 mmol, 8 mol%) as the ligand.

  • Solvent and Base: Add a suitable solvent (e.g., 5 mL of degassed DMF or THF) and a base (e.g., triethylamine or diisopropylethylamine, 3.0 mmol).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate. Filter the mixture through a pad of celite to remove the catalyst.

  • Purification: Wash the filtrate with saturated aqueous ammonium chloride solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation:

EntryAryl Halide (Ar-X)Alkyne (H-C≡C-R)Temperature (°C)Time (h)Yield (%)
1IodobenzenePhenylacetylene25492
24-Bromoanisole1-Heptyne60885
33-ChloropyridineTrimethylsilylacetylene801278

Experimental Workflow:

Sonogashira_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep Prepare Schlenk Flask (Inert Atmosphere) add_solids Add Aryl Halide, Alkyne, Pd Catalyst, Cu(I) Iodide prep->add_solids add_ligand Add DMAEE Ligand add_solids->add_ligand add_solvent_base Add Solvent and Base add_ligand->add_solvent_base react Stir at Specified Temperature add_solvent_base->react monitor Monitor by TLC/GC-MS react->monitor workup Cool, Dilute, and Filter react->workup extract Aqueous Wash and Extraction workup->extract purify Dry and Purify by Chromatography extract->purify product Final Product (Aryl Alkyne) purify->product

Workflow for Sonogashira Coupling using DMAEE.

III. Application as a Precursor in the Synthesis of Ethanolamine-Based Antihistamines

The ethanolamine scaffold is present in many first-generation H1 antihistamines, such as diphenhydramine.[8] While a direct synthesis of a commercially available drug using DMAEE as the starting material is not prominently documented, its structure lends itself to the synthesis of analogues for drug discovery purposes.

This protocol outlines a hypothetical synthesis of a diphenhydramine analogue where one of the phenyl groups is replaced by a moiety derived from DMAEE.

Reaction Scheme:

This is a multi-step synthesis. Here we focus on a key etherification step.

(Note: The chloro-functionalized DMAEE derivative would need to be synthesized from DMAEE in a prior step, for example, by reaction with thionyl chloride.)

Experimental Protocol:

  • Preparation of the Alkoxide: In a round-bottom flask under an inert atmosphere, dissolve the substituted benzhydrol (1.0 mmol) in anhydrous THF (10 mL). Add a strong base such as sodium hydride (1.2 mmol) portion-wise at 0 °C.

  • Nucleophilic Substitution: To the resulting alkoxide solution, add a solution of the chloro-derivatized DMAEE (1.1 mmol) in anhydrous THF (5 mL) dropwise at 0 °C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Quenching and Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Presentation:

EntryAryl Group (Ar)BaseTime (h)Yield (%)
14-ChlorophenylNaH1675
24-MethoxyphenylKH1880
32-Pyridyln-BuLi1270

Logical Relationship Diagram:

Synthesis_Logic cluster_starting_materials Starting Materials cluster_synthesis_steps Synthetic Steps dmaee This compound (DMAEE) functionalization Functionalization of DMAEE (e.g., Chlorination) dmaee->functionalization benzhydrol Substituted Benzhydrol etherification Williamson Ether Synthesis benzhydrol->etherification functionalization->etherification product Diphenhydramine Analogue etherification->product

Logical flow for the synthesis of a diphenhydramine analogue.

IV. Safety and Handling

This compound is a corrosive and irritant chemical. It can cause serious irritation to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Disclaimer: The experimental protocols provided are for informational purposes and are intended for use by qualified professionals. These are proposed procedures and may require optimization. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

Application Notes and Protocols for 2-[2-(Dimethylamino)ethoxy]ethanol as a pH Adjuster in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-[2-(Dimethylamino)ethoxy]ethanol as a pH adjuster in cosmetic formulations. This document includes its chemical and physical properties, functional applications, and detailed protocols for its incorporation and safety assessment.

Introduction

This compound (DMAEE) is a tertiary amine used in the cosmetic industry primarily as a pH adjuster. Its alkaline nature allows for the effective neutralization of acidic components, thereby elevating the pH of a formulation to the desired level. Proper pH is crucial for the stability of cosmetic emulsions, the efficacy of active ingredients, and compatibility with the skin's natural pH, which is typically between 4.5 and 5.5.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Formula C₆H₁₅NO₂[1]
Molecular Weight 133.19 g/mol [2][3]
Appearance Colorless to light yellow clear liquid[2]
Odor Amine-like[4][5]
Boiling Point 95 °C at 15 mm Hg[4][6]
Density 0.954 g/mL at 25 °C[4][6]
Solubility Miscible with water[4][5]
pKa Not readily available, but acts as a weak base[1]

Application in Cosmetic Formulations

Function as a pH Adjuster

This compound is an effective alkalizing agent for adjusting the pH of cosmetic formulations, particularly in oil-in-water (O/W) and water-in-oil (W/O) emulsions such as creams and lotions.[4] The tertiary amine group readily accepts a proton, thereby increasing the pH of the formulation.

Typical Concentration Range

While a definitive concentration range for this compound as a pH adjuster in cosmetics is not widely published in publicly available literature, a related compound, Dimethylaminoethanol (DMAE), is used in skincare formulations at concentrations ranging from 0.2% to 3%.[7] It is recommended to start with a low concentration (e.g., 0.1% w/w) and incrementally add the substance until the desired pH is achieved. The final concentration will depend on the initial pH of the formulation and the desired final pH.

Experimental Protocols

Protocol for pH Adjustment of a Cosmetic Emulsion

This protocol outlines the steps for adjusting the pH of a model oil-in-water (O/W) emulsion.

Materials and Equipment:

  • This compound

  • Pre-formulated cosmetic emulsion (e.g., a simple lotion or cream)

  • Calibrated pH meter with a suitable probe for viscous liquids

  • Overhead stirrer or homogenizer

  • Beakers and other standard laboratory glassware

  • Pipettes

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

  • Place a known volume of the cosmetic emulsion into a beaker.

  • Begin gentle agitation of the emulsion using an overhead stirrer at a speed that ensures mixing without excessive aeration.

  • Immerse the calibrated pH probe into the emulsion, ensuring the sensing portion is fully covered. Allow the reading to stabilize and record the initial pH.

  • Prepare a 10% (w/w) stock solution of this compound in deionized water.

  • Using a pipette, add the this compound solution dropwise to the emulsion while continuously monitoring the pH.

  • Allow the pH to stabilize after each addition before adding more.

  • Continue adding the pH adjuster until the target pH (typically between 5.0 and 6.0 for skin compatibility) is reached.

  • Record the final pH and the total amount of this compound solution added.

  • Continue stirring for an additional 15-20 minutes to ensure homogeneity.

  • Store the final formulation in a sealed container for stability testing.

Workflow for pH Adjustment

G start Start: Pre-formulated Emulsion measure_initial_ph Measure Initial pH start->measure_initial_ph prepare_adjuster Prepare 10% DMAEE Solution measure_initial_ph->prepare_adjuster add_adjuster Add DMAEE Solution Dropwise prepare_adjuster->add_adjuster monitor_ph Monitor pH Continuously add_adjuster->monitor_ph check_ph Target pH Reached? monitor_ph->check_ph check_ph->add_adjuster No homogenize Homogenize for 15-20 min check_ph->homogenize Yes end End: pH-Adjusted Formulation homogenize->end

Caption: Workflow for adjusting the pH of a cosmetic emulsion.

Protocol for Evaluating Emulsion Stability

This protocol describes methods to assess the physical stability of a cosmetic emulsion after pH adjustment.

Materials and Equipment:

  • pH-adjusted cosmetic emulsion

  • Control emulsion (without pH adjustment)

  • Incubators/ovens set at various temperatures (e.g., 4°C, 25°C, 40°C)

  • Centrifuge

  • Microscope with a camera

  • Viscometer

  • Graduated cylinders

Procedure:

  • Visual Assessment:

    • Divide the pH-adjusted emulsion and the control emulsion into separate, sealed containers.

    • Store the containers at different temperature conditions (4°C, 25°C, and 40°C).

    • Visually inspect the samples weekly for signs of instability such as phase separation, creaming, coalescence, or changes in color and odor. Record all observations.

  • Centrifugation Test:

    • Place a sample of the emulsion in a centrifuge tube.

    • Centrifuge at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).

    • Observe for any phase separation. A stable emulsion should not show any separation.

  • Microscopic Evaluation:

    • Place a small drop of the emulsion on a microscope slide.

    • Observe the droplet size and distribution of the dispersed phase.

    • Repeat this evaluation at regular intervals during the stability study to monitor for changes in droplet size, which can indicate coalescence.

  • Viscosity Measurement:

    • Measure the viscosity of the emulsion using a viscometer at a controlled temperature.

    • Repeat viscosity measurements at different time points throughout the stability study. Significant changes in viscosity can be an indicator of instability.

Emulsion Stability Testing Workflow

G start Start: pH-Adjusted Emulsion storage Store at Various Temperatures (4°C, 25°C, 40°C) start->storage visual Weekly Visual Assessment (Phase Separation, Color, Odor) storage->visual centrifuge Centrifugation Test storage->centrifuge microscope Microscopic Evaluation (Droplet Size) storage->microscope viscosity Viscosity Measurement storage->viscosity data_analysis Analyze Data and Compare to Control visual->data_analysis centrifuge->data_analysis microscope->data_analysis viscosity->data_analysis end End: Stability Report data_analysis->end

Caption: Workflow for assessing the stability of a cosmetic emulsion.

Safety and Toxicology

Skin Irritation

This compound is classified as a substance that can cause severe skin burns and eye damage. Therefore, it is crucial to handle this ingredient with appropriate personal protective equipment. In a finished cosmetic product, its concentration is significantly lower, and it is neutralized, which reduces the risk of skin irritation. However, testing the final formulation for skin irritation potential is essential.

Protocol for In Vitro Skin Irritation Testing (OECD TG 439):

The In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test is a validated alternative to animal testing for assessing the skin irritation potential of chemicals.[6]

Principle: The test chemical is applied topically to a three-dimensional reconstructed human epidermis model. The irritation potential is determined by the extent of cell viability reduction, measured by the MTT assay. A reduction in cell viability below 50% classifies the substance as an irritant.[6]

Brief Procedure:

  • Tissue Preparation: Reconstructed human epidermis tissues are pre-incubated in a sterile, defined medium.

  • Application of Test Substance: A precise amount of the cosmetic formulation is applied topically to the surface of the RhE tissue.

  • Incubation: The treated tissues are incubated for a specified period (e.g., 60 minutes).

  • Rinsing and Post-Incubation: The test substance is removed by rinsing, and the tissues are transferred to fresh medium for a post-incubation period (e.g., 42 hours).

  • MTT Assay: The tissues are incubated with MTT solution. Viable cells will reduce the MTT to a blue formazan salt.

  • Extraction and Measurement: The formazan is extracted, and the optical density is measured spectrophotometrically.

  • Data Analysis: Cell viability is calculated relative to negative controls.

OECD TG 439 Workflow

G start Start: Reconstructed Human Epidermis (RhE) Tissue pre_incubation Pre-incubation of RhE Tissue start->pre_incubation application Topical Application of Test Substance pre_incubation->application incubation Incubation (e.g., 60 min) application->incubation rinsing Rinsing and Post-incubation incubation->rinsing mtt_assay MTT Assay rinsing->mtt_assay extraction Formazan Extraction mtt_assay->extraction measurement Spectrophotometric Measurement extraction->measurement analysis Calculate Cell Viability measurement->analysis classification Classification (Irritant or Non-irritant) analysis->classification end End: Irritation Potential Determined classification->end

Caption: Workflow for OECD TG 439 skin irritation testing.

Skin Sensitization

While there is no specific data on the skin sensitization potential of this compound in the provided search results, it is prudent to evaluate this endpoint for any new cosmetic ingredient.

Protocol for In Vitro Skin Sensitization Testing (OECD TG 442D - KeratinoSens™ Assay):

The KeratinoSens™ assay is an in vitro method for identifying skin sensitizers by measuring the induction of luciferase under the control of the antioxidant response element (ARE).[4][6]

Principle: Skin sensitizers can induce genes regulated by the ARE. This assay uses a human keratinocyte cell line (HaCaT) containing a luciferase gene under the control of an ARE-containing promoter. An increase in luciferase activity indicates the activation of this pathway, suggesting a sensitization potential.[4][8]

Brief Procedure:

  • Cell Culture: KeratinoSens™ cells are cultured in 96-well plates.

  • Chemical Exposure: The cells are exposed to the test substance at various concentrations for 48 hours.

  • Cell Viability Assay: Cell viability is assessed to ensure that the observed effects are not due to cytotoxicity.

  • Luciferase Assay: The luciferase activity is measured using a luminometer.

  • Data Analysis: The concentration at which the luciferase expression is induced 1.5-fold (EC1.5) and the maximum fold induction (Imax) are determined. These values, along with cytotoxicity data, are used to classify the substance as a sensitizer or non-sensitizer.[4]

KeratinoSens™ Assay Workflow

G start Start: KeratinoSens™ Cell Culture exposure Expose Cells to Test Substance (48 hours) start->exposure viability Assess Cell Viability exposure->viability luciferase Measure Luciferase Activity exposure->luciferase analysis Determine EC1.5 and Imax viability->analysis luciferase->analysis classification Classification (Sensitizer or Non-sensitizer) analysis->classification end End: Sensitization Potential Determined classification->end

Caption: Workflow for the KeratinoSens™ skin sensitization assay.

Signaling Pathways in Skin Irritation

Alkaline substances can disrupt the skin barrier by saponifying lipids and denaturing proteins.[9][10] This disruption can trigger an inflammatory response mediated by various signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are key players in this process.

Proposed Signaling Pathway for Alkaline-Induced Skin Irritation:

  • Disruption of Skin Barrier: The alkaline nature of this compound (in its unneutralized form) can damage the stratum corneum.

  • Cellular Stress: This damage induces cellular stress in keratinocytes.

  • Activation of MAPK Pathway: Cellular stress activates the MAPK signaling cascade (including p38, JNK, and ERK).

  • Activation of NF-κB: The MAPK pathway can lead to the activation of the NF-κB transcription factor.

  • Pro-inflammatory Cytokine Production: Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines such as IL-1α, IL-6, and TNF-α.

  • Inflammatory Response: The release of these cytokines leads to the clinical signs of inflammation, such as redness and swelling.

Alkaline-Induced Skin Irritation Signaling Pathway

G alkaline Alkaline Substance (e.g., Tertiary Amine) barrier Skin Barrier Disruption (Lipid Saponification, Protein Denaturation) alkaline->barrier stress Keratinocyte Cellular Stress barrier->stress mapk MAPK Pathway Activation (p38, JNK, ERK) stress->mapk nfkb NF-κB Activation mapk->nfkb cytokines Increased Pro-inflammatory Cytokine Production (IL-1α, IL-6, TNF-α) nfkb->cytokines inflammation Inflammatory Response (Redness, Swelling) cytokines->inflammation

Caption: Proposed signaling pathway for skin irritation induced by alkaline substances.

Conclusion

This compound is a functional ingredient for pH adjustment in cosmetic formulations. Its use requires careful consideration of its concentration to achieve the desired pH without compromising product stability or safety. The protocols provided herein offer a framework for the effective incorporation and evaluation of this ingredient in cosmetic product development. Adherence to established safety testing guidelines is essential to ensure the final product is safe for consumer use.

References

Application Notes & Protocols: The Role of 2-[2-(Dimethylamino)ethoxy]ethanol in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Multifunctional Building Block

In the landscape of material science, 2-[2-(Dimethylamino)ethoxy]ethanol (CAS No. 1704-62-7), hereafter referred to as DMAEE, has emerged as a pivotal compound in the formulation of high-performance polymers.[1] Its unique molecular structure, which integrates a tertiary amine, an ether linkage, and a primary hydroxyl group, makes it a polyfunctional intermediate rather than a simple additive.[2] This guide provides an in-depth exploration of DMAEE's mechanistic roles and practical applications in the synthesis of polyurethane adhesives and as a reactive intermediate for novel plasticizers, tailored for researchers and formulation scientists.

DMAEE is a colorless to pale yellow liquid with a characteristic amine-like odor, and it is miscible with water.[3] Its dual functionality is the cornerstone of its utility: the tertiary amine acts as a potent catalyst, while the hydroxyl group provides a reactive site for incorporation into the polymer backbone.

Physicochemical Property Value
CAS Number 1704-62-7
EC Number 216-940-1
Molecular Formula C₆H₁₅NO₂[2]
Molecular Weight 133.19 g/mol [4]
Appearance Colorless to pale yellow liquid
Boiling Point 95 °C[3]
Density ~0.954 g/mL at 25 °C
Flash Point 93 °C[3]
Solubility Miscible with water

Core Functionalities in Polymer Chemistry

The versatility of DMAEE stems from its ability to perform two critical functions within a single reaction system. Understanding this dual role is essential for leveraging its full potential in polymer design.

  • Tertiary Amine Catalyst: The dimethylamino group is a classic tertiary amine catalyst. In polyurethane chemistry, it accelerates the gelling reaction between isocyanate (-NCO) groups and polyol (-OH) groups to form urethane linkages. Its catalytic activity helps promote foam rise and gel strength in polyurethane systems.

  • Reactive Intermediate: The terminal hydroxyl group is an active hydrogen source, capable of reacting with isocyanates. This allows DMAEE to be chemically bound into the polyurethane network. This "reactive catalyst" nature is highly desirable as it significantly reduces the amine odor often associated with finished foam and adhesive products and minimizes the potential for catalyst migration.[1]

G cluster_0 Dual Functionalities DMAEE This compound (DMAEE) Catalyst Tertiary Amine Group -N(CH₃)₂ DMAEE->Catalyst Acts as a Catalyst Reactive Hydroxyl Group -OH DMAEE->Reactive Acts as a Reactive Intermediate Polyurethane Gelling\n(Isocyanate + Polyol) Polyurethane Gelling (Isocyanate + Polyol) Catalyst->Polyurethane Gelling\n(Isocyanate + Polyol) Polymer Backbone\nIntegration Polymer Backbone Integration Reactive->Polymer Backbone\nIntegration

Caption: Dual functionalities of DMAEE in polymer synthesis.

Application in Polyurethane Adhesive Synthesis

DMAEE is extensively utilized in the formulation of polyurethane adhesives, particularly one-component, moisture-curing systems. Its primary role is to catalyze the formation of the prepolymer and subsequently the curing reaction.

Mechanistic Overview

The synthesis of a polyurethane adhesive prepolymer involves the reaction of a di- or polyisocyanate with a polyol at a specific isocyanate-to-hydroxyl (NCO:OH) molar ratio, typically greater than 1.[5][6] DMAEE's tertiary amine group catalyzes this reaction, ensuring efficient prepolymer formation. The hydroxyl end of the DMAEE molecule can also react with an isocyanate group, covalently bonding it to a polymer chain. This incorporation minimizes volatile organic compound (VOC) emissions and improves the final product's safety and odor profile.

PU_Formation Polyol Polyol R¹-(OH)ₙ DMAEE {DMAEE Catalyst | -N(CH₃)₂} Polyol->DMAEE Isocyanate Isocyanate R²-(NCO)ₘ Isocyanate->DMAEE Prepolymer Urethane Prepolymer ...-NH-COO-R¹-... DMAEE->Prepolymer Catalyzes Urethane Linkage Formation

Caption: Catalytic role of DMAEE in polyurethane prepolymer formation.

Protocol: Synthesis of a One-Component Polyurethane Adhesive

This protocol describes the synthesis of a moisture-curing polyurethane prepolymer adhesive using the "one-shot" technique, where all reactants are added at once.[7] The final product will have free NCO groups that cure upon exposure to atmospheric moisture.

Reagents & Equipment:

Reagent/Equipment Details
Polyether Polyole.g., Polyoxypropylene glycol, MW 2000, OH value ~56 mg KOH/g
Polymeric MDI (p-MDI)NCO content ~31%, functionality ~2.7
DMAEE (Catalyst) Purity >98%
Plasticizere.g., Tris(2-chloroisopropyl) phosphate (TCPP)[7]
Reaction Vessel4-neck round bottom flask with mechanical stirrer, thermometer, nitrogen inlet, and condenser
Heating MantleWith temperature controller
Vacuum PumpFor degassing

Procedure:

  • Vessel Preparation: Assemble the reaction vessel. Ensure all glassware is thoroughly dried to prevent premature reaction of isocyanates with water.

  • Reagent Charging: Charge the polyether polyol and plasticizer (TCPP) into the reaction vessel. Begin gentle stirring under a nitrogen blanket.

  • Degassing: Heat the mixture to 80-90 °C and apply a vacuum for 60 minutes to remove any dissolved water and air. Break the vacuum with nitrogen and cool the mixture to 40 °C.

  • Catalyst Addition: Add the calculated amount of DMAEE catalyst to the polyol mixture and stir for 15 minutes to ensure uniform distribution.

  • Isocyanate Addition: Slowly add the p-MDI to the mixture over 30-40 minutes using a dropping funnel. Causality Note: A slow addition rate is critical to control the exothermic reaction and prevent localized high temperatures, which can lead to undesirable side reactions like allophanate formation.[6]

  • Reaction: After the addition is complete, raise the temperature to 75-80 °C and maintain for 2-3 hours. The NCO:OH ratio should be calculated to be in the range of 4.0-5.0 for a stable prepolymer with sufficient reactive sites for curing.[8]

  • Monitoring & Completion: The reaction progress is monitored by titrating for the percentage of free NCO groups (%NCO) or via FTIR spectroscopy. The reaction is considered complete when the %NCO value stabilizes close to the theoretical calculated value. A characteristic peak for the NCO group appears around 2270 cm⁻¹ in the FTIR spectrum; its persistence confirms the presence of the reactive prepolymer.[8]

  • Packaging: Once the reaction is complete, cool the prepolymer to room temperature under a nitrogen blanket and transfer it to a moisture-proof container for storage.

Characterization and Validation
  • NCO Titration (ASTM D2572): This standard method provides a quantitative measure of the free isocyanate content, which is the primary indicator of reaction completion and the adhesive's reactive potential.

  • Viscosity Measurement: The viscosity of the final prepolymer is a critical parameter for its application properties. It can be measured using a Brookfield viscometer.

  • FTIR Spectroscopy: Confirms the formation of urethane bonds (disappearance of OH bands, appearance of N-H and C=O bands) and the presence of unreacted NCO groups.[7]

Application in Plasticizer Synthesis

While DMAEE is primarily known as a catalyst, its hydroxyl functionality allows it to serve as a reactive intermediate in the synthesis of novel ester-based plasticizers.[1][2] Traditional plasticizers are esters of dicarboxylic acids (e.g., phthalic acid) and alcohols.[9] By using DMAEE as the alcohol component, one can synthesize a plasticizer with a built-in amine functional group, which can impart unique properties such as improved compatibility with certain polymers or antistatic characteristics.

Mechanistic Overview

The synthesis is typically achieved through an esterification or transesterification reaction.[10][11] In a direct esterification, DMAEE is reacted with a dicarboxylic acid or its anhydride (e.g., adipic acid, phthalic anhydride) in the presence of an acid catalyst. The reaction proceeds by nucleophilic attack of the hydroxyl oxygen of DMAEE on the carbonyl carbon of the acid, followed by the elimination of water.

Esterification_Workflow cluster_synthesis Synthesis & Purification Reactants Charge Reactants (DMAEE, Diester, Catalyst) Reaction Heat under N₂ (140-160 °C) Remove Byproduct Reactants->Reaction Neutralize Cool & Neutralize (e.g., NaHCO₃ solution) Reaction->Neutralize Wash Wash with Brine to Remove Salts Neutralize->Wash Dry Dry Organic Layer (e.g., MgSO₄) Wash->Dry Purify Filter & Purify (Vacuum Distillation) Dry->Purify

Caption: General workflow for the synthesis of a DMAEE-based ester plasticizer.

Protocol: Synthesis of a Novel Diester Plasticizer via Transesterification

This protocol describes a lab-scale synthesis of a diester from DMAEE and dimethyl adipate. Transesterification is often preferred as it can proceed under milder conditions than direct esterification with a diacid.

Reagents & Equipment:

Reagent/Equipment Details
This compound (DMAEE) Purity >98%
Dimethyl AdipateReagent grade
Catalyste.g., Calcium methoxide or Titanium(IV) isopropoxide
TolueneAs an azeotropic solvent to remove methanol byproduct
Reaction VesselAs described in Protocol 3.2, with a Dean-Stark trap
Sodium Bicarbonate Solution5% aqueous solution
BrineSaturated NaCl solution
Magnesium Sulfate (Anhydrous)For drying

Procedure:

  • Reactant Charging: Charge dimethyl adipate, DMAEE (in a 1:2.2 molar ratio to ensure complete reaction of the adipate), catalyst, and toluene into the reaction vessel equipped with a Dean-Stark trap.

  • Reaction: Heat the mixture to reflux (approx. 140-160 °C) under a nitrogen blanket. The methanol byproduct will be removed azeotropically with toluene and collected in the Dean-Stark trap. Causality Note: The continuous removal of the methanol byproduct is crucial as it drives the reversible transesterification reaction toward the product side, ensuring a high yield.[12]

  • Monitoring: Monitor the reaction by observing the amount of methanol collected. The reaction is typically complete after 4-6 hours when methanol evolution ceases.

  • Catalyst Quenching & Neutralization: Cool the reaction mixture to room temperature. Add a 5% sodium bicarbonate solution to neutralize the acid catalyst and wash the mixture in a separatory funnel.

  • Work-up: Separate the organic layer and wash it sequentially with water and brine to remove residual salts and catalyst.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene solvent using a rotary evaporator.

  • Purification: The crude product can be further purified by vacuum distillation to obtain the final high-purity diester plasticizer.

Safety and Handling

DMAEE is classified as a corrosive substance.[2] It can cause skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All procedures should be conducted in a well-ventilated fume hood. It is incompatible with strong oxidizing agents and acids.[3]

Conclusion

This compound is a highly versatile and valuable molecule for the synthesis of advanced polymers. Its dual catalytic and reactive nature makes it an exceptional component in polyurethane adhesive formulations, leading to products with low odor and high performance.[1] Furthermore, its utility as a reactive intermediate opens pathways for the creation of novel functionalized plasticizers. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers and scientists aiming to harness the full potential of DMAEE in their development work.

References

Application Notes and Protocols: 2-[2-(Dimethylamino)ethoxy]ethanol as a Biocidal Agent in Oilfield Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-[2-(Dimethylamino)ethoxy]ethanol as a precursor for cationic surfactant biocides in oilfield operations. This document details the mechanism of action, provides illustrative efficacy data, and outlines detailed experimental protocols for evaluating biocidal performance against key oilfield microorganisms.

Introduction

Microbial contamination in oilfields, particularly from sulfate-reducing bacteria (SRB) and acid-producing bacteria (APB), presents significant operational challenges, including microbiologically influenced corrosion (MIC), reservoir souring, biofouling, and fluid degradation. Biocides are essential for mitigating these issues. This compound serves as a valuable precursor in the synthesis of quaternary ammonium cationic surfactants, which are effective biocides for oilfield applications. These derivatives are particularly effective against the microorganisms responsible for souring and corrosion.

Mechanism of Action

The biocidal activity of cationic surfactants derived from this compound is primarily attributed to their interaction with the microbial cell membrane. As cationic molecules, they are electrostatically attracted to the negatively charged components of the bacterial cell wall.

The proposed mechanism involves a multi-step process:

  • Adsorption and Penetration: The positively charged hydrophilic head of the surfactant adsorbs onto the negatively charged bacterial cell surface.

  • Membrane Disruption: The hydrophobic tail of the surfactant penetrates the lipid bilayer of the cell membrane, disrupting its structure and integrity.

  • Leakage of Intracellular Components: This disruption leads to increased membrane permeability, causing the leakage of essential intracellular components such as ions, metabolites, and nucleic acids.

  • Enzyme Inhibition and Protein Denaturation: The surfactant molecules can also interact with and denature critical enzymes and proteins within the cell, further inhibiting metabolic processes.

  • Cell Lysis: Ultimately, the extensive damage to the cell membrane and internal components leads to cell lysis and death.

DOT script for the signaling pathway of the biocidal mechanism of action:

Biocidal Mechanism of Action Cationic_Surfactant Cationic Surfactant (from this compound) Bacterial_Cell_Wall Bacterial Cell Wall (Negatively Charged) Cationic_Surfactant->Bacterial_Cell_Wall Electrostatic Attraction Cell_Membrane Cell Membrane (Lipid Bilayer) Bacterial_Cell_Wall->Cell_Membrane Penetration Intracellular_Components Intracellular Components (Ions, Metabolites, etc.) Cell_Membrane->Intracellular_Components Leakage Enzymes_Proteins Cellular Enzymes and Proteins Cell_Membrane->Enzymes_Proteins Interaction and Denaturation Cell_Lysis Cell Lysis and Death Intracellular_Components->Cell_Lysis Enzymes_Proteins->Cell_Lysis

Biocidal mechanism of cationic surfactants.

Biocidal Efficacy Data

The following tables summarize representative biocidal efficacy data for cationic surfactants similar to those derived from this compound. This data is illustrative and actual performance should be determined experimentally under field conditions.

Table 1: Minimum Inhibitory Concentration (MIC) of Amine-Based Biocides against Oilfield Bacteria

Biocide TypeTarget MicroorganismMIC Range (ppm)Reference
Quaternary Ammonium CompoundSulfate-Reducing Bacteria (SRB)50 - 250[1]
Quaternary Ammonium CompoundAcid-Producing Bacteria (APB)75 - 300[2]
Ethoxylated Amine DerivativeGeneral Aerobic Bacteria (GAB)100 - 400[3]

Table 2: Planktonic Kill Rate Study of a Quaternary Ammonium Biocide against a Mixed SRB Consortium

Concentration (ppm)Contact Time (hours)Log Reduction
10012.5
10044.1
10024> 5.0
20013.8
2004> 5.0
20024> 5.0

Experimental Protocols

The following protocols are based on the NACE TM0194-2014 standard for monitoring bacterial growth in oil and gas systems and evaluating biocide efficacy.

Protocol for Planktonic Biocide Efficacy (Time-Kill Study)

This protocol determines the rate at which a biocide kills planktonic (free-floating) bacteria in a water sample.

Materials:

  • Sterile test bottles with closures

  • Field water sample containing target bacteria

  • Biocide stock solution (e.g., 10,000 ppm)

  • Sterile syringes and needles

  • Culture medium for target bacteria (e.g., SRB or APB specific medium)

  • Incubator

  • Serial dilution tubes

Procedure:

  • Preparation: Aseptically add the appropriate volume of biocide stock solution to sterile test bottles to achieve the desired test concentrations. Include control bottles with no biocide.

  • Inoculation: Fill the test and control bottles with the field water sample.

  • Incubation: Incubate the bottles at a temperature representative of the field conditions for specified contact times (e.g., 1, 4, 8, and 24 hours).

  • Sampling and Neutralization: At each contact time, withdraw an aliquot from each bottle and transfer it to a neutralization broth to stop the biocidal action.

  • Enumeration: Perform serial dilutions of the neutralized samples and inoculate the appropriate culture medium to enumerate the surviving bacteria.

  • Data Analysis: Calculate the log reduction of bacteria for each biocide concentration and contact time compared to the control.

DOT script for the planktonic biocide efficacy testing workflow:

Planktonic Biocide Efficacy Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Prep_Bottles Prepare Sterile Bottles with Biocide Concentrations and Controls Inoculate Inoculate with Field Water Sample Prep_Bottles->Inoculate Incubate Incubate at Field Temperature Inoculate->Incubate Sample Sample at Predetermined Contact Times Incubate->Sample Neutralize Neutralize Biocidal Action Sample->Neutralize Enumerate Enumerate Surviving Bacteria (Serial Dilution and Plating) Neutralize->Enumerate Calculate Calculate Log Reduction Enumerate->Calculate

Workflow for planktonic biocide efficacy testing.
Protocol for Sessile Biocide Efficacy

This protocol evaluates the effectiveness of a biocide against bacteria in a biofilm.

Materials:

  • Biofilm reactor or coupons of a material representative of the oilfield system (e.g., carbon steel)

  • Field water sample

  • Biocide stock solution

  • Sterile containers

  • Scrapers or swabs

  • Sessile bacteria enumeration method (e.g., qPCR or culture-based)

Procedure:

  • Biofilm Growth: Grow a biofilm on the coupons by exposing them to the field water sample under controlled conditions (e.g., in a biofilm reactor) for a specified period.

  • Biocide Treatment: Transfer the coupons with mature biofilms to sterile containers with the biocide solution at various concentrations. Include control coupons in a biocide-free solution.

  • Contact Time: Allow the biocide to act for a predetermined contact time.

  • Rinsing: Remove the coupons and rinse them with sterile water to remove residual biocide.

  • Sessile Bacteria Removal: Scrape or swab the biofilm from a known surface area of the coupon into a sterile solution.

  • Enumeration: Enumerate the sessile bacteria using a suitable method.

  • Data Analysis: Determine the efficacy of the biocide by comparing the number of viable sessile bacteria on the treated coupons to the control coupons.

Material Compatibility

Amine-based biocides, including quaternary ammonium compounds, are generally compatible with a range of materials commonly used in oilfield infrastructure. However, compatibility should always be verified for specific materials and operating conditions.

Table 3: General Material Compatibility of Amine-Based Biocides

MaterialCompatibilityNotes
Carbon SteelGoodMay offer corrosion inhibition properties.
Stainless Steel (304, 316)ExcellentGenerally resistant to amine-based biocides.
Brass, CopperFair to GoodMay be susceptible to corrosion at high concentrations.
Nitrile (Buna-N)GoodWidely used elastomer with good resistance.
Viton® (FKM)ExcellentHigh resistance to a broad range of chemicals.
EPDMPoor to FairCan be susceptible to swelling.
Polypropylene, PolyethyleneExcellentGenerally inert to amine-based biocides.

Conclusion

Cationic surfactants synthesized from this compound are effective biocides for controlling microbial growth in oilfield applications. Their primary mechanism of action involves the disruption of the bacterial cell membrane, leading to cell death. The provided protocols, based on industry standards, offer a framework for evaluating the efficacy of these biocides against both planktonic and sessile bacteria. It is crucial to conduct thorough testing under field-specific conditions to determine optimal dosage and ensure material compatibility for successful application.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield with 2-[2-(Dimethylamino)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-[2-(Dimethylamino)ethoxy]ethanol as a catalyst. The information is designed to address specific issues encountered during experiments and to aid in the optimization of reaction yields.

Section 1: Use in Polyurethane Foam Production

This compound (DMAEE) is widely used as a tertiary amine catalyst in the production of polyurethane foams. It promotes the reaction between isocyanates and polyols to form the polymer matrix.[1] Its structure allows it to be chemically incorporated into the polymer, which minimizes the amine odor often associated with polyurethane foams.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in polyurethane foam production?

A1: this compound acts as a catalyst, specifically a tertiary amine catalyst, to promote foam rise and gel strength during the formation of polyurethane foam.[2] It helps to balance the gelling and blowing reactions, leading to a stable foam structure.

Q2: My polyurethane foam is collapsing. What are the potential causes related to the catalyst?

A2: Foam collapse can be due to an imbalance in the reaction rates. If the gelling reaction, promoted by the amine catalyst, is too slow compared to the blowing reaction (gas formation), the cell walls will not have enough strength to trap the gas, leading to collapse. Consider a modest increase in the catalyst concentration.

Q3: The surface of my foam is sticky and cures slowly. How can I resolve this?

A3: Slow curing and a sticky surface often indicate an insufficient amount of catalyst or a loss of catalyst activity.[3] Ensure accurate measurement of the catalyst. If the problem persists, a slight increase in the catalyst loading may be necessary. Also, verify the quality and purity of your this compound, as contaminants can interfere with its catalytic activity.

Q4: I am observing a strong amine odor in the final product. I thought this compound was a low-odor catalyst?

A4: While this compound is considered a low-odor catalyst because it can react into the polymer matrix, a strong odor might suggest that an excessive amount of the catalyst was used.[2] The unreacted catalyst will remain as a volatile compound in the foam. It is crucial to optimize the catalyst loading to the minimum effective amount.

Troubleshooting Guide for Polyurethane Foam Production
IssuePotential CauseSuggested Solution
Foam Collapse Insufficient gelling rate compared to blowing rate.Increase the concentration of this compound incrementally.
Slow Curing / Sticky Surface Inadequate catalyst loading or catalyst deactivation.Verify the accuracy of catalyst measurement. Consider a slight increase in catalyst concentration. Check the purity of the catalyst.
Brittle Foam Gelling reaction is too fast.Reduce the concentration of this compound.
High Density / Poor Rise Insufficient blowing reaction relative to the gelling reaction.While primarily a gelling catalyst, an imbalance can cause this. Consider adjusting the co-catalyst that promotes the blowing reaction.
Strong Amine Odor Excess catalyst that has not reacted into the polymer matrix.Reduce the catalyst loading to the minimum effective concentration.

Experimental Workflow for Polyurethane Foam Preparation

G Workflow for Polyurethane Foam Preparation cluster_prep Preparation cluster_reaction Reaction cluster_curing Curing and Analysis A Pre-mix Polyol, Surfactant, Water, and this compound C Combine Polyol mixture and Isocyanate A->C B Condition Isocyanate to desired temperature B->C D Mix vigorously for a specified time C->D E Pour into mold D->E F Allow foam to rise and cure E->F G Demold and analyze physical properties F->G

Caption: A generalized workflow for the preparation of polyurethane foam.

Section 2: Use in Organic Synthesis

In organic synthesis, this compound can function as a hindered base and a bidentate ligand. Its tertiary amine group provides basicity, while the hydroxyl and ether functionalities can coordinate with metal centers. Due to the lack of specific, publicly available quantitative data for its use in fine chemical synthesis, the following sections provide generalized guidance based on the principles of using tertiary amine bases in common organic reactions.

Frequently Asked Questions (FAQs)

Q1: Can this compound be used as a base in esterification reactions?

A1: Yes, tertiary amines like this compound can be used to catalyze esterification reactions, particularly the acylation of alcohols with acid chlorides or anhydrides. The amine acts as a nucleophilic catalyst and an acid scavenger for the HCl or carboxylic acid produced.

Q2: My alkylation reaction with a secondary amine and an alkyl halide is giving low yield and forming a quaternary ammonium salt. Can this compound help?

A2: In this scenario, this compound would act as a hindered, non-nucleophilic base to deprotonate the secondary amine, facilitating its alkylation while minimizing its own reaction with the alkyl halide. Its bulky nature can disfavor the formation of a quaternary salt.

Q3: How do I remove this compound from my reaction mixture after the reaction is complete?

A3: Due to its basicity and hydroxyl group, it can be removed by an acidic aqueous wash. The amine will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous layer.

Q4: What is the optimal catalyst loading for this compound in a typical acylation reaction?

A4: The optimal loading is reaction-dependent. For catalytic use, you might start with 5-10 mol%. If it's used as an acid scavenger, at least one equivalent relative to the acid produced is required. Empirical optimization is always recommended.

Troubleshooting Guide for General Organic Synthesis

This guide provides general troubleshooting advice for reactions where this compound may be used as a base or catalyst.

IssuePotential CauseSuggested Solution
Low Reaction Conversion Insufficient basicity or catalyst activity.Increase the amount of this compound. Ensure the reaction temperature is optimal. Check for impurities in starting materials that could be deactivating the catalyst.
Formation of Side Products The base may be too strong or too nucleophilic for the specific substrate.Consider a more hindered tertiary amine base. Lowering the reaction temperature might increase selectivity.
Difficult Product Isolation Emulsion formation during aqueous workup.Add brine to the aqueous layer to break the emulsion. Use a different solvent system for extraction.
Inconsistent Results The catalyst may be sensitive to air or moisture.Although generally stable, for sensitive reactions, consider using freshly opened or distilled this compound and running the reaction under an inert atmosphere.
Illustrative Data: Effect of Catalyst Loading on Esterification Yield

The following table presents hypothetical data to illustrate the effect of varying the concentration of a tertiary amine catalyst, such as this compound, on the yield of an esterification reaction between an alcohol and an acid chloride.

Catalyst Loading (mol%)Reaction Time (hours)Yield (%)
12445
51285
10892
15893
20893

This data is for illustrative purposes only and does not represent actual experimental results.

Generalized Experimental Protocol for Esterification

This protocol describes a general method for the esterification of an alcohol with an acid chloride using a tertiary amine base like this compound.

  • Preparation : Dry all glassware thoroughly. Ensure the alcohol, acid chloride, and solvent are anhydrous.

  • Reaction Setup : To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol and the solvent (e.g., dichloromethane or THF).

  • Addition of Base : Add 1.1 equivalents of this compound to the solution and stir.

  • Addition of Acid Chloride : Cool the mixture to 0 °C and slowly add 1.0 equivalent of the acid chloride dropwise.

  • Reaction : Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup : Quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Troubleshooting Logic for Low Yield in Esterification

G Troubleshooting Low Yield in Esterification Start Low Yield Observed CheckPurity Are starting materials pure and anhydrous? Start->CheckPurity Impure Purify/dry starting materials and repeat. CheckPurity->Impure No CheckEquivalents Are the equivalents of reagents correct? CheckPurity->CheckEquivalents Yes IncorrectEquivalents Recalculate and repeat. CheckEquivalents->IncorrectEquivalents No CheckTemp Is the reaction temperature optimal? CheckEquivalents->CheckTemp Yes OptimizeTemp Screen different temperatures (e.g., 0°C to reflux). CheckTemp->OptimizeTemp No CheckBase Is the base concentration sufficient? CheckTemp->CheckBase Yes IncreaseBase Increase equivalents of the base. CheckBase->IncreaseBase No Success Yield Optimized CheckBase->Success Yes

Caption: A logical workflow for troubleshooting low yield in esterification reactions.

References

Technical Support Center: Purification of 2-[2-(Dimethylamino)ethoxy]ethanol by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-[2-(Dimethylamino)ethoxy]ethanol via vacuum distillation. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind purifying this compound by vacuum distillation?

A1: Vacuum distillation is employed to purify compounds with high boiling points. By reducing the pressure above the liquid, the boiling point is significantly lowered. This allows for the distillation of this compound at a lower temperature, preventing thermal decomposition that might occur at its atmospheric boiling point.

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Understanding the physical properties of this compound is crucial for a successful purification. Key data is summarized in the table below.

PropertyValue
Molecular Formula C₆H₁₅NO₂
Molecular Weight 133.19 g/mol
Boiling Point (atm) ~219-221 °C (Decomposition may occur)
Boiling Point (vac) 95 °C at 15 mmHg
Density 0.954 g/mL at 25 °C
Appearance Colorless to yellowish liquid
Odor Amine-like

Q3: What are the potential impurities in crude this compound?

A3: Impurities can originate from the synthesis process. Common synthesis routes involve the reaction of dimethylamine with ethylene oxide or the reaction of diethylene glycol with dimethylamine.[1][2] Potential impurities may include:

ImpurityOriginBoiling Point (°C at 760 mmHg)
Dimethylamine Unreacted starting material7
Diethylene glycol Unreacted starting material245
N,N-Dimethylethanolamine Byproduct/Intermediate[2]135
Water Solvent or byproduct100
Vinyloxyethanol Potential byproduct[2]136
Higher molecular weight oligomers Side reactions> 220

Troubleshooting Guide

This guide addresses common issues encountered during the vacuum distillation of this compound.

Problem Potential Cause Recommended Solution
No or Slow Distillation Inadequate Vacuum: The pressure in the system is not low enough to achieve the desired boiling point.- Check all joints, seals, and tubing for leaks. Apply vacuum grease to all ground glass joints.[3][4] - Ensure the vacuum pump is operating correctly and is appropriate for the desired pressure. - Use a manometer to accurately measure the pressure in the system.[5]
Insufficient Heating: The heating mantle or oil bath is not reaching the required temperature.- Increase the temperature of the heating source gradually. - Ensure good thermal contact between the heating source and the distillation flask. - Insulate the distillation head and neck with glass wool or aluminum foil to minimize heat loss.[3]
Bumping or Uncontrolled Boiling Superheating of the Liquid: The liquid is being heated above its boiling point without forming vapor bubbles smoothly.- Use a magnetic stirrer and a stir bar to ensure even heating and provide nucleation sites for boiling.[3] - Introduce a fine stream of air or nitrogen via a capillary tube (ebulliator). - Avoid using boiling chips as they are generally ineffective under vacuum.[3]
Product is Colored (Yellow/Brown) Thermal Decomposition: The distillation temperature is too high, causing the compound to degrade.- Improve the vacuum to further lower the boiling point. - Ensure the heating bath temperature is not excessively higher than the vapor temperature. A difference of 20-30 °C is often sufficient.
Presence of Impurities: Certain impurities can cause coloration upon heating.- Consider a pre-treatment step, such as washing with a brine solution, to remove some impurities.
Low Purity of Distillate Inefficient Fractionation: Poor separation of the desired product from impurities with close boiling points.- Use a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the distillation head for better separation. - Control the heating rate carefully to maintain a slow and steady distillation rate (1-2 drops per second).
Contamination from the Apparatus: The distillation setup was not clean or dry.- Thoroughly clean and dry all glassware before assembly.
System Pressure Fluctuates Leaks in the System: Small leaks can cause the pressure to be unstable.- Re-check all connections and re-grease joints if necessary.
Inconsistent Vacuum Source: The vacuum pump performance is erratic.- Service the vacuum pump or use a vacuum regulator for better control.

Experimental Protocol: Vacuum Distillation of this compound

This protocol provides a general procedure for the laboratory-scale purification of this compound.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask (distilling flask)

  • Claisen adapter (recommended to prevent bumping)[3]

  • Distillation head with a thermometer adapter

  • Thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum adapter

  • Vacuum pump with a cold trap

  • Manometer

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Vacuum grease

  • Clamps and stand

Procedure:

  • Apparatus Assembly:

    • Assemble the vacuum distillation apparatus as shown in the diagram below. Ensure all glassware is clean and dry.

    • Apply a thin layer of vacuum grease to all ground-glass joints to ensure a good seal.[3][4]

    • Place a magnetic stir bar in the round-bottom flask containing the crude this compound.

    • Connect the vacuum adapter to a cold trap and then to the vacuum pump. The cold trap is essential to protect the pump from corrosive vapors.[3]

    • Incorporate a manometer into the system to monitor the pressure.

  • Distillation Process:

    • Begin stirring the crude material.

    • Slowly turn on the vacuum pump to gradually reduce the pressure in the system. Observe for any initial bubbling, which may indicate the removal of volatile impurities.

    • Once the desired pressure (e.g., 15 mmHg) is reached and stable, begin to heat the distillation flask using the heating mantle or oil bath.

    • Increase the temperature gradually until the liquid begins to boil and the vapor temperature starts to rise.

    • Collect any initial low-boiling fractions in a separate receiving flask.

    • Monitor the vapor temperature. The main fraction should distill at a relatively constant temperature (e.g., ~95 °C at 15 mmHg). Collect this fraction in a clean, pre-weighed receiving flask.

    • Continue distillation until most of the desired product has been collected. Do not distill to dryness to avoid the formation of potentially unstable residues.

  • Shutdown Procedure:

    • Remove the heating source and allow the distillation flask to cool down.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum pump.

    • Disassemble the apparatus and transfer the purified product to a suitable storage container.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_distill Distillation cluster_shutdown Shutdown start Start crude Charge Crude Material and Stir Bar start->crude assemble Assemble and Grease Distillation Apparatus crude->assemble vacuum Apply Vacuum and Stabilize Pressure assemble->vacuum heat Gradually Heat the Flask vacuum->heat collect_fore Collect Forerun heat->collect_fore collect_main Collect Main Fraction at Constant Temperature collect_fore->collect_main cool Cool the System collect_main->cool vent Vent to Atmosphere cool->vent stop Stop vent->stop Troubleshooting_Logic cluster_no_distill No/Slow Distillation cluster_bumping Bumping cluster_color Colored Product cluster_purity Low Purity issue Distillation Issue Encountered check_vac Check Vacuum (Leaks, Pump) issue->check_vac check_stir Check Stirring issue->check_stir check_temp Check Temperature (Lower Vacuum) issue->check_temp check_frac Use Fractionating Column issue->check_frac check_heat Check Heating (Temp, Insulation) check_vac->check_heat Vacuum OK resolve Issue Resolved check_heat->resolve use_ebulliator Use Ebulliator check_stir->use_ebulliator Stirring OK use_ebulliator->resolve pre_treat Consider Pre-treatment check_temp->pre_treat Temp OK pre_treat->resolve check_clean Check Cleanliness check_frac->check_clean Fractionation OK check_clean->resolve

References

Identifying and minimizing byproducts in 2-[2-(Dimethylamino)ethoxy]ethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions (FAQs) related to the synthesis of 2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE).

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: There are two primary methods for the synthesis of this compound:

  • Ethoxylation of N,N-dimethylethanolamine (DMAE): This process involves the reaction of N,N-dimethylethanolamine with ethylene oxide.[1]

  • Reaction of Diethylene Glycol with Dimethylamine: This alternative route utilizes diethylene glycol and dimethylamine in the presence of a catalyst.[1]

Q2: What are the potential byproducts I should be aware of during the synthesis of this compound?

A2: Byproduct formation is a common issue and is dependent on the synthetic route and reaction conditions. Potential byproducts include:

  • Polyethylene Glycols (PEGs): These can form from the polymerization of ethylene oxide, especially in the ethoxylation of DMAE.

  • 1,4-Dioxane: This is a common byproduct in ethoxylation reactions, particularly under acidic conditions.[2][3]

  • Unreacted Starting Materials: Residual N,N-dimethylethanolamine or diethylene glycol may remain.

  • Over-ethoxylated Products: Further reaction of the desired product with ethylene oxide can lead to longer chain ethoxylates.

  • Side products from catalyst or reagents: For instance, if formic acid and paraformaldehyde are used, byproducts like n-butanol ester exchange products and butyl formate can be generated, depending on the solvent used.[4] In syntheses involving amine catalysts, byproducts from the reaction of the catalyst with ethylene oxide can also occur.[5]

Q3: My reaction yield is low. What are the possible causes and how can I improve it?

A3: Low yields can stem from several factors:

  • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical. For the ethoxylation of N,N-dimethylethanolamine, ensure the temperature and pressure are sufficient to drive the reaction forward without promoting excessive byproduct formation.

  • Catalyst Inactivity: If using a catalyst, ensure it is active and used in the correct concentration.

  • Impure Reactants: The purity of your starting materials, such as N,N-dimethylethanolamine and ethylene oxide, is crucial. Water is a common impurity that can lead to the formation of glycols.

  • Inefficient Purification: Product loss during distillation or other purification steps can significantly lower the final yield. Ensure your purification setup is optimized for the boiling point of this compound.

Q4: How can I effectively remove byproducts and purify this compound?

A4: The most common method for purifying this compound is distillation under reduced pressure .[4] This technique allows for the separation of the desired product from less volatile and more volatile impurities. One documented purification involves collecting the product fraction at 121°C under a reduced pressure of -0.094 MPa.[4] For certain impurities, the addition of phosphorous acid during distillation can be beneficial.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Presence of a low-boiling point impurity in the final product. Incomplete removal of starting materials or formation of volatile byproducts.Optimize the distillation conditions. Ensure a clear separation of fractions. Collect the product at its known boiling point under reduced pressure (e.g., 95°C at 15 mm Hg).[4]
Final product is discolored. Thermal degradation of the product or impurities.Perform distillation at the lowest possible temperature by using a higher vacuum. The addition of a small amount of a reducing agent like phosphorous acid during distillation may help prevent color formation.[1]
Presence of high-boiling point impurities (e.g., PEGs). Excessive ethoxylation or polymerization of ethylene oxide.Reduce the molar ratio of ethylene oxide to the starting alcohol. Optimize reaction time and temperature to favor the formation of the mono-ethoxylated product.
Water contamination in the final product. Incomplete drying of reactants or equipment.Ensure all reactants are anhydrous and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen).

Experimental Protocols

General Protocol for Synthesis via Ethoxylation of N,N-dimethylethanolamine
  • Materials: N,N-dimethylethanolamine (DMAE), ethylene oxide, and a suitable catalyst (e.g., a strong base).

  • Procedure:

    • Charge a pressure reactor with N,N-dimethylethanolamine and the catalyst.

    • Purge the reactor with an inert gas, such as nitrogen.

    • Heat the reactor to the desired temperature (typically between 100-150°C).

    • Introduce ethylene oxide into the reactor at a controlled rate, maintaining the desired pressure.

    • After the addition of ethylene oxide is complete, allow the reaction to proceed until the desired conversion is achieved.

    • Cool the reactor and vent any unreacted ethylene oxide.

    • The crude product is then purified by vacuum distillation.

Purification by Vacuum Distillation
  • Equipment: A distillation apparatus suitable for vacuum operation, including a round-bottom flask, a distillation column, a condenser, a receiving flask, a vacuum pump, and a pressure gauge.

  • Procedure:

    • Charge the crude reaction mixture into the round-bottom flask.

    • Assemble the distillation apparatus and ensure all connections are secure.

    • Begin to evacuate the system to the desired pressure (e.g., 15 mm Hg).

    • Gradually heat the distillation flask.

    • Collect the different fractions as they distill. The main product, this compound, has a boiling point of 95°C at 15 mm Hg.[4]

    • Monitor the purity of the collected fractions using an appropriate analytical technique, such as gas chromatography (GC).

Quantitative Data

Parameter Value Synthesis Method Reference
Purity (Post-distillation) 99.9%From diethylene glycolamine, paraformaldehyde, and formic acid[4]
Yield (Post-distillation) 96.5%From diethylene glycolamine, paraformaldehyde, and formic acid[4]
Initial Product Content (Pre-distillation) 90.0%From diethylene glycolamine, paraformaldehyde, and formic acid[4]
Initial Impurity (S-2) Content (Pre-distillation) 9.8%From diethylene glycolamine, paraformaldehyde, and formic acid[4]

Visualizations

Synthesis_Pathways cluster_0 Ethoxylation of DMAE cluster_1 Reaction of Diethylene Glycol DMAE N,N-Dimethylethanolamine DMAEE_1 This compound DMAE->DMAEE_1 + Ethylene Oxide EO Ethylene Oxide EO->DMAEE_1 Byproducts_1 Byproducts: - Polyethylene Glycols - 1,4-Dioxane - Over-ethoxylated products DMAEE_1->Byproducts_1 Side Reactions DEG Diethylene Glycol DMAEE_2 This compound DEG->DMAEE_2 + Dimethylamine (with catalyst) DMA Dimethylamine DMA->DMAEE_2 Byproducts_2 Potential Byproducts: - Unreacted Starting Materials - Other amine products DMAEE_2->Byproducts_2 Side Reactions

Caption: Synthesis pathways for this compound.

Troubleshooting_Workflow Start Experiment Completed Check_Purity Analyze Product Purity (e.g., GC) Start->Check_Purity Acceptable Purity Acceptable? Check_Purity->Acceptable End Product Meets Specifications Acceptable->End Yes Identify_Impurity Identify Impurity Structure (e.g., GC-MS, NMR) Acceptable->Identify_Impurity No Low_Boiling Low-Boiling Impurity Identify_Impurity->Low_Boiling e.g., Unreacted Starting Material High_Boiling High-Boiling Impurity Identify_Impurity->High_Boiling e.g., PEGs Optimize_Distillation Optimize Vacuum Distillation: - Increase column efficiency - Adjust pressure/temperature Low_Boiling->Optimize_Distillation Modify_Reaction Modify Reaction Conditions: - Adjust reactant stoichiometry - Change reaction time/temperature High_Boiling->Modify_Reaction Optimize_Distillation->Check_Purity Modify_Reaction->Start

Caption: Troubleshooting workflow for product impurity.

References

Reducing amine odor in polyurethane foams catalyzed by 2-[2-(Dimethylamino)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Polyurethane Foam Catalysis

This guide provides troubleshooting advice and answers to frequently asked questions for researchers and scientists working with the tertiary amine catalyst 2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE) in polyurethane (PU) foam formulations. The primary focus is on understanding and mitigating the amine odor often associated with its use.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound (DMAEE) in polyurethane foam production?

A1: this compound, often abbreviated as DMAEE, is a tertiary amine catalyst used in the production of polyurethane foams. Its primary role is to effectively and selectively catalyze the "blowing" reaction, which is the reaction between an isocyanate group (–NCO) and water.[1] This reaction generates carbon dioxide (CO₂) gas, which acts as the blowing agent to expand the foam and create its cellular structure.[1][2] While it strongly promotes the blowing reaction, it also contributes to the overall curing of the foam. It is often used as a co-catalyst, particularly for surface curing, in conjunction with other catalysts that may favor the "gelling" reaction (polyol-isocyanate reaction).[3]

Q2: Why does my polyurethane foam have a strong, "fishy" amine odor when using DMAEE?

A2: The characteristic "fishy" or ammonia-like odor is caused by the volatility of the DMAEE catalyst itself.[4] As a traditional tertiary amine, DMAEE does not chemically bond into the polyurethane polymer matrix.[5] After the foam has cured, residual, unreacted DMAEE molecules can slowly migrate out of the polymer and be released into the atmosphere.[6] This emission of volatile organic compounds (VOCs) is responsible for the persistent odor.[5][6] These emissions are a significant concern for products used indoors, such as mattresses, furniture, and automotive interiors, as they affect indoor air quality.[5][7]

Q3: What are the primary strategies to eliminate or reduce amine odor in my foam formulation?

A3: The most effective strategy is to replace or supplement traditional volatile catalysts like DMAEE with low-odor alternatives. The main approaches are:

  • Use Reactive Amine Catalysts: These are the industry standard for reducing amine emissions. Reactive catalysts possess a functional group (typically a hydroxyl -OH or a primary/secondary amine -NH) that allows them to covalently bond with isocyanate groups during the polymerization process.[8][9] By becoming a permanent part of the polymer backbone, they are immobilized and cannot be emitted from the final product.[5][10]

  • Use High Molecular Weight or Low-Volatility Catalysts: Amine catalysts with a higher molecular weight and higher boiling point are inherently less volatile and will have a reduced tendency to off-gas from the foam.[8]

  • Optimize the Formulation: Ensure the catalyst concentration is optimized to be effective without being excessive. In some cases, adjusting the balance with a co-catalyst (like an organotin compound) can improve reaction efficiency and reduce the total amount of amine catalyst needed.[11]

  • Ensure Complete Curing: Proper post-curing of the foam at the recommended temperature and time can help ensure all reactive components are fully incorporated, although this will not eliminate emissions from a non-reactive catalyst like DMAEE.

Troubleshooting Guide

Problem: My foam has a persistent and strong amine odor even after several days of curing.

This is a common issue when using volatile tertiary amine catalysts. The following workflow can help diagnose and solve the problem.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Short-Term Mitigation (For Existing Formulation) cluster_2 Phase 3: Long-Term Solution (Formulation Reformulation) odor Strong Amine Odor Detected in Cured Foam check_formulation Review Formulation: - Is DMAEE the primary amine catalyst? - Is the concentration within the recommended range? odor->check_formulation check_cure Verify Curing Conditions: - Was the foam cured at the correct  temperature and for the specified duration? odor->check_cure optimize_level Action: Optimize Catalyst Level Reduce DMAEE concentration in increments. Observe impact on reactivity and odor. check_formulation->optimize_level improve_cure Action: Enhance Post-Curing Increase curing time or temperature to maximize reaction completion. check_cure->improve_cure replace_catalyst Action: Replace Catalyst Substitute DMAEE with a reactive, low-odor amine catalyst. optimize_level->replace_catalyst If odor persists improve_cure->replace_catalyst If odor persists evaluate_properties Evaluate Foam Properties: - Reactivity Profile (Cream, Gel, Tack-free times) - Physical Properties (Density, Hardness, etc.) replace_catalyst->evaluate_properties final_foam Result: Low-Odor Polyurethane Foam evaluate_properties->final_foam G cluster_reactants Reactants cluster_catalysis Catalysis Pathways cluster_products Cured Foam & Emissions polyol Polyol (-OH) dmaee DMAEE (Volatile Catalyst) polyol->dmaee Catalyzes Reaction reactive_cat Reactive Catalyst (-OH group) polyol->reactive_cat Catalyzes Reaction iso Isocyanate (-NCO) iso->dmaee Catalyzes Reaction iso->reactive_cat Catalyzes Reaction polymer_a Polyurethane Matrix dmaee->polymer_a polymer_b Polyurethane Matrix reactive_cat->polymer_b Reacts into matrix emission Amine Odor (VOC Emission) polymer_a->emission Volatilizes from foam no_emission No Amine Emission polymer_b->no_emission

References

Troubleshooting poor foam rise and gel strength with 2-[2-(Dimethylamino)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-[2-(Dimethylamino)ethoxy]ethanol

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing issues with poor foam rise and gel strength when using this compound (DMAEE) in their formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound (DMAEE) in polyurethane foam formulations?

A1: this compound (DMAEE) is a tertiary amine catalyst primarily used in the production of polyurethane foams.[1][2] It acts as a strong blowing agent catalyst, accelerating the reaction between water and isocyanate to generate carbon dioxide gas, which is responsible for foam expansion (foam rise).[1] It also contributes to the gelling reaction, the formation of urethane linkages, which builds the polymer network and provides gel strength.[2][3]

Q2: Can the concentration of DMAEE affect foam rise and gel strength?

A2: Yes, the concentration of DMAEE is critical. Over-catalysis can lead to excessively rapid foam expansion, resulting in a poor cell structure and weakened foam.[1] Conversely, an insufficient amount of DMAEE will lead to slow cure times and poor foam rise. The optimal concentration depends on the specific formulation, including the type of polyol and isocyanate used.

Q3: How does temperature influence the performance of DMAEE?

A3: DMAEE's catalytic activity is sensitive to temperature.[1] Higher temperatures generally accelerate the reaction rates of both the blowing and gelling reactions. However, at very high temperatures, the effectiveness of DMAEE as a catalyst can decrease, potentially leading to slower cure times and reduced foam quality.[1] Conversely, low temperatures can significantly slow down the reaction, resulting in poor foam rise.[4]

Q4: Is DMAEE a "blowing" or "gelling" catalyst?

A4: DMAEE is known for its balanced catalytic activity, promoting both the blowing (foam rise) and gelling (urethane formation) reactions.[3] However, it tends to have a stronger influence on the blowing reaction compared to some other amine catalysts. Achieving the desired foam properties often requires balancing DMAEE with other catalysts that may favor the gel reaction.[3]

Q5: Can DMAEE be used as the sole amine catalyst in a formulation?

A5: While it is possible to use DMAEE as the sole amine catalyst, it is often used in conjunction with other catalysts to achieve a more balanced reaction profile and fine-tune the foam's properties.[5]

Troubleshooting Guides

Issue 1: Poor Foam Rise

This section addresses formulations exhibiting a slower-than-expected or incomplete foam expansion.

Possible Causes and Solutions

Possible Cause Recommended Action Experimental Protocol
Insufficient DMAEE Concentration Gradually increase the DMAEE concentration in small increments (e.g., 0.1 parts per hundred polyol - pphp).Protocol 1: Catalyst Concentration Titration
Low Formulation Temperature Ensure all components and the mold are at the recommended processing temperature (typically ambient, ~25°C).[6] If necessary, pre-heat components.Protocol 2: Temperature Influence Analysis
Moisture Contamination of Isocyanate Use fresh isocyanate or test the existing stock for reactivity. Moisture contamination will consume isocyanate groups, reducing the efficiency of the blowing reaction.N/A
Incorrect Isocyanate Index Verify the isocyanate index calculation. A low index means insufficient isocyanate for both the gelling and blowing reactions.N/A
Presence of Acidic Components Acidic compounds can neutralize the amine catalyst. Ensure all components are free from acidic contaminants.Protocol 3: pH Screening of Components
Issue 2: Weak Gel Strength / Friable Foam

This section addresses foams that are soft, crumble easily, or collapse after rising.[4]

Possible Causes and Solutions

Possible Cause Recommended Action Experimental Protocol
Imbalanced Blow/Gel Reaction While DMAEE contributes to gelling, a stronger gel catalyst may be needed. Consider adding a co-catalyst that favors the urethane reaction (e.g., a tin-based catalyst or another amine catalyst known for gelling).[3]Protocol 4: Co-Catalyst Synergy Evaluation
Excessive DMAEE Concentration Too much blowing catalyst can cause the foam to expand too quickly before the polymer network is strong enough, leading to cell collapse.[1] Reduce the DMAEE concentration.Protocol 1: Catalyst Concentration Titration
Inadequate Mixing Ensure thorough and rapid mixing of all components to achieve a homogeneous reaction mixture.N/A
Hydrolysis of Polyurethane Exposure to water or high humidity can break down the polyurethane structure, leading to reduced strength.[7] Ensure raw materials are dry and the curing environment is controlled.N/A

Experimental Protocols

Protocol 1: Catalyst Concentration Titration

  • Prepare a series of small-scale formulations, keeping all component ratios constant except for the DMAEE concentration.

  • Vary the DMAEE concentration systematically (e.g., 0.2, 0.4, 0.6, 0.8, 1.0 pphp).

  • For each formulation, measure and record the cream time, gel time, and rise time.

  • After curing, visually and manually inspect the foam for cell structure, friability, and overall integrity.

  • Plot the reaction times and qualitative foam properties against the DMAEE concentration to determine the optimal level.

Protocol 2: Temperature Influence Analysis

  • Prepare a standard formulation with a fixed DMAEE concentration.

  • Condition all raw materials to different temperatures (e.g., 15°C, 25°C, 35°C) for at least 4 hours.

  • Mix the components and record the cream time, gel time, and rise time at each temperature.

  • Analyze the resulting foam properties to understand the temperature sensitivity of your system.

Protocol 3: pH Screening of Components

  • Obtain pH indicator strips or a calibrated pH meter.

  • For each liquid component in your formulation (polyol, surfactants, etc.), measure and record the pH.

  • A significantly acidic pH in any component may indicate a contamination issue that could neutralize the DMAEE.

Protocol 4: Co-Catalyst Synergy Evaluation

  • Establish a baseline formulation with the optimal DMAEE concentration determined from Protocol 1.

  • Prepare a series of formulations, keeping the DMAEE concentration constant while adding a gelling co-catalyst at varying concentrations (e.g., 0.05, 0.1, 0.15 pphp).

  • Measure the reaction profile (cream, gel, rise times) for each formulation.

  • Evaluate the final foam for improved gel strength, reduced friability, and a fine, uniform cell structure.

Visualizations

Troubleshooting_Poor_Foam_Rise Start Start: Poor Foam Rise Check_Catalyst Check DMAEE Concentration Start->Check_Catalyst Is it low? Check_Temp Check Formulation Temperature Increase_Catalyst Increase DMAEE Concentration Check_Catalyst->Increase_Catalyst Yes Check_Catalyst->Check_Temp No Resolved Issue Resolved Increase_Catalyst->Resolved Increase_Temp Increase Temperature Check_Temp->Increase_Temp Yes, too low Check_Moisture Check for Moisture Contamination Check_Temp->Check_Moisture No Increase_Temp->Resolved Use_Dry_Reagents Use Fresh/Dry Reagents Check_Moisture->Use_Dry_Reagents Yes Check_pH Check for Acidic Contaminants Check_Moisture->Check_pH No Use_Dry_Reagents->Resolved Neutralize_or_Replace Neutralize or Replace Contaminated Component Check_pH->Neutralize_or_Replace Yes Check_pH->Resolved No Neutralize_or_Replace->Resolved

Caption: Troubleshooting workflow for poor foam rise.

Troubleshooting_Weak_Gel_Strength Start Start: Weak Gel Strength Check_Balance Evaluate Blow/Gel Reaction Balance Start->Check_Balance Is blow too fast? Check_Catalyst_Conc Check DMAEE Concentration Add_CoCatalyst Add Gelling Co-Catalyst Check_Balance->Add_CoCatalyst Yes Check_Balance->Check_Catalyst_Conc No Resolved Issue Resolved Add_CoCatalyst->Resolved Reduce_Catalyst Reduce DMAEE Concentration Check_Catalyst_Conc->Reduce_Catalyst Yes, too high Check_Mixing Review Mixing Procedure Check_Catalyst_Conc->Check_Mixing No Reduce_Catalyst->Resolved Improve_Mixing Improve Mixing (Speed/Time) Check_Mixing->Improve_Mixing Yes, inadequate Check_Hydrolysis Check for Hydrolysis Check_Mixing->Check_Hydrolysis No Improve_Mixing->Resolved Use_Dry_Components Use Dry Components/ Control Environment Check_Hydrolysis->Use_Dry_Components Yes, signs of it Check_Hydrolysis->Resolved No Use_Dry_Components->Resolved

Caption: Troubleshooting workflow for weak gel strength.

References

Storage and handling guidelines to prevent degradation of 2-[2-(Dimethylamino)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the comprehensive technical support guide for 2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE), CAS 1704-62-7. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this versatile compound throughout their experiments. Here, we address common questions and troubleshooting scenarios related to the storage and handling of DMAEE, grounding our advice in established chemical principles to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To maintain the long-term stability and purity of this compound, it should be stored in a cool, dry, and well-ventilated area. The storage temperature should be kept ambient, ideally between 5 °C and 30 °C. It is crucial to keep the container tightly sealed to prevent exposure to atmospheric moisture and carbon dioxide. For optimal preservation, storing under an inert atmosphere, such as nitrogen or argon, is highly recommended. This compound is described as "heat sensitive" and should be kept away from heat, sparks, open flames, and other sources of ignition.

Q2: My previously colorless this compound has developed a yellow tint. Is it still usable?

The appearance of a colorless to light yellow or orange hue is sometimes noted for this compound. However, a noticeable change in color from colorless to yellow upon storage is a common indicator of chemical degradation. This discoloration can be a result of oxidation or the formation of other impurities. While slight discoloration may not significantly impact the outcome of all applications, it is a sign that the compound's purity has been compromised. For sensitive applications, such as in pharmaceutical development or catalysis, it is strongly advised to use a fresh, colorless stock of the reagent. If you must use the discolored material, it is critical to re-analyze its purity using methods like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify any potential new impurities.

Q3: I accidentally left the container of this compound open for a short period. What are the potential consequences?

Leaving the container open exposes the compound to several atmospheric components that can lead to its degradation. The primary concerns are:

  • Absorption of Carbon Dioxide: As a tertiary amine, this compound is basic and will readily absorb atmospheric carbon dioxide (CO₂). This reaction forms a carbamate salt, which can alter the compound's physical properties and reduce its effectiveness in reactions where the amine's basicity is critical.

  • Oxidation: Exposure to atmospheric oxygen can lead to oxidative degradation. Tertiary amines are susceptible to oxidation, which can result in the formation of N-oxides and other byproducts. This process can be accelerated by light and heat.

  • Moisture Absorption: The compound is hygroscopic and will absorb water from the air. The presence of water can potentially facilitate hydrolytic degradation pathways, although the ether linkage is generally stable under neutral pH conditions.

If the exposure was brief, the extent of degradation may be minimal. However, for high-purity applications, it is best to use a fresh, unopened container or to re-analyze the exposed material before use.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable steps to resolve them.

Observed Issue Potential Cause Troubleshooting Steps & Explanation
Inconsistent reaction yields or kinetics Degradation of this compound leading to lower active concentration or the presence of inhibitory byproducts.1. Verify Purity: Analyze the this compound stock by GC-MS or NMR to confirm its purity and identify any potential degradation products. 2. Use a Fresh Sample: Open a new, sealed container of the reagent and repeat the experiment. 3. Check for Incompatibilities: Ensure that the reaction components are not incompatible with this compound (e.g., strong oxidizing agents, acids, isocyanates).
Unexpected side products in the reaction mixture The use of degraded this compound which contains impurities that participate in the reaction.1. Characterize Impurities: Attempt to identify the structure of the side products. This can provide clues about the nature of the impurities in your this compound. 2. Purify the Reagent: If a fresh sample is unavailable, consider purifying the existing stock by distillation under reduced pressure. This should be performed with caution and appropriate safety measures.
pH of the reaction mixture is off Absorption of atmospheric CO₂ by this compound, forming a carbamate and reducing its basicity.1. Handle Under Inert Atmosphere: In the future, handle the reagent under a nitrogen or argon atmosphere to prevent CO₂ absorption. 2. Use Fresh Reagent: For the current experiment, it is best to discard the potentially compromised reagent and use a fresh stock.

Visualizing Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting issues related to the storage and handling of this compound.

G Troubleshooting Workflow for this compound Issues cluster_observe Observation cluster_check Initial Checks cluster_action Corrective Actions cluster_outcome Outcome Observe Inconsistent Results or Visible Degradation? CheckStorage Review Storage Conditions: - Tightly Sealed? - Cool, Dry, Dark? - Inert Atmosphere? Observe->CheckStorage Yes CheckHandling Review Handling Procedures: - Minimized Air Exposure? - Appropriate PPE? CheckStorage->CheckHandling Analyze Analyze Purity (e.g., GC-MS, NMR) CheckHandling->Analyze Storage/Handling OK Fresh Use Fresh, Sealed Reagent CheckHandling->Fresh Improper Storage/ Handling Identified Analyze->Fresh Impure Proceed Proceed with Experiment Analyze->Proceed Pure Fresh->Proceed Purify Purify by Distillation (Advanced Users) Purify->Analyze Reassess Re-evaluate Protocol Proceed->Reassess Issue Persists G Potential Degradation Pathways of this compound cluster_oxidation Oxidation cluster_reaction Reaction with Atmospheric Components cluster_hydrolysis Hydrolysis (Acid-Catalyzed) DMAEE This compound N_Oxide N-Oxide Formation DMAEE->N_Oxide O₂ / Light Dealkylation Dealkylation Products DMAEE->Dealkylation Oxidants Carbamate Carbamate Salt (from CO₂) DMAEE->Carbamate CO₂ Hydrolysis_Products Diethylene Glycol & Dimethylamine DMAEE->Hydrolysis_Products H₂O / H⁺

Incompatibilities of 2-[2-(Dimethylamino)ethoxy]ethanol with other chemical agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of 2-[2-(Dimethylamino)ethoxy]ethanol (CAS: 1704-62-7), with a focus on its chemical incompatibilities.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as DMAE, is an organic compound with the molecular formula C6H15NO2.[1][2] It is a polyfunctional molecule featuring a tertiary amine, an ether, and a hydroxyl group.[1] Due to its chemical structure, it acts as a weak base.[1] It is commonly used as a catalyst, particularly in the production of polyurethane foams, and as an intermediate in various chemical syntheses.[3]

Q2: What are the primary chemical incompatibilities of this compound?

A2: this compound is incompatible with strong oxidizing agents, strong acids, and isocyanates.[3] It is also advisable to avoid contact with strong bases, acid anhydrides, and acid chlorides to prevent potentially hazardous exothermic reactions.[4]

Q3: What happens if this compound comes into contact with incompatible materials?

A3: Contact with incompatible materials can lead to vigorous exothermic reactions, potentially causing a dangerous increase in temperature and pressure. For instance, as a base, it will react exothermically with acids. Reactions with strong oxidizing agents can pose a fire or explosion hazard. When used as a catalyst with isocyanates, the reaction can be rapid and generate significant heat.

Q4: What are the hazardous decomposition products of this compound?

A4: Upon thermal decomposition, particularly in a fire, this compound can release irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[4]

Q5: How should I store this compound?

A5: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[5][6] Keep it away from heat, sparks, open flames, and other ignition sources.[6] It should be stored separately from incompatible materials such as strong oxidizing agents, acids, and edible chemicals.[7] Some sources also recommend storing under an inert atmosphere as it may be air-sensitive.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue 1: Unexpected temperature increase or gas evolution during a reaction.

  • Possible Cause: This is a strong indicator of an exothermic reaction due to chemical incompatibility. You may have inadvertently mixed this compound with a strong acid, strong oxidizing agent, or another incompatible substance.

  • Solution:

    • Immediately and safely cool the reaction vessel if possible.

    • Ensure adequate ventilation to disperse any evolved gases.

    • If the reaction is uncontrollable, evacuate the area and follow emergency protocols.

    • Review your experimental protocol to identify any potential incompatible reagents. Refer to the Chemical Incompatibility Summary table below.

Issue 2: Formation of unexpected precipitates or changes in viscosity.

  • Possible Cause: An unintended reaction may have occurred, leading to the formation of an insoluble salt or polymer. For example, reacting with an acid could form a salt with different solubility properties.

  • Solution:

    • Safely stop the experiment.

    • Do not attempt to redissolve the precipitate by adding other chemicals without a thorough understanding of the potential reactions.

    • Carefully analyze all components of your reaction mixture to identify the source of the incompatibility.

Issue 3: Inconsistent or uncontrolled catalytic activity in polyurethane synthesis.

  • Possible Cause: The catalytic activity of this compound in polyurethane formation is highly dependent on the reaction conditions and the presence of other reactive species. The active hydrogen in its structure can react with isocyanates (-NCO groups).[7]

  • Solution:

    • Carefully control the stoichiometry of reactants.

    • Ensure homogenous mixing of the components.

    • Monitor the reaction temperature closely, as the catalytic process is exothermic.

    • If using co-catalysts, ensure their compatibility with this compound.

Data Presentation

Table 1: Chemical Incompatibility Summary for this compound
Incompatible Agent ClassSpecific ExamplesPotential Hazard
Strong Oxidizing Agents Peroxides, Nitrates, PerchloratesVigorous reaction, fire, and explosion hazard.
Strong Acids Hydrochloric Acid, Sulfuric Acid, Nitric AcidStrong exothermic reaction (neutralization), potential for boiling and splashing.
Isocyanates Toluene Diisocyanate (TDI), Methylene Diphenyl Diisocyanate (MDI)Catalyzes rapid polymerization, leading to a significant and potentially dangerous exothermic reaction.
Strong Bases Sodium Hydroxide, Potassium HydroxideCan cause exothermic reactions.[4]
Acid Anhydrides Acetic AnhydridePotential for vigorous exothermic reaction.
Acid Chlorides Acetyl ChloridePotential for vigorous exothermic reaction.

Experimental Protocols

General Protocol for Assessing Chemical Compatibility

This protocol provides a general framework for safely assessing the compatibility of this compound with another chemical agent on a small scale.

Disclaimer: This is a general guideline. Researchers must perform a thorough risk assessment and adapt the protocol to their specific experimental conditions and available safety equipment.

Materials:

  • This compound

  • Chemical agent to be tested

  • Appropriate solvent (if necessary)

  • Small-scale reaction vessel (e.g., test tube, small flask)

  • Magnetic stirrer and stir bar

  • Temperature probe

  • Personal Protective Equipment (PPE): safety goggles, face shield, lab coat, appropriate chemical-resistant gloves.

  • Fume hood

Procedure:

  • Preparation: Conduct the entire experiment in a certified fume hood. Ensure all necessary PPE is worn.

  • Initial Setup: Place a small, known amount of this compound (e.g., 0.5 mL) into the reaction vessel equipped with a stir bar and temperature probe. If a solvent is used, add it at this stage.

  • Initiate Stirring: Begin stirring the solution to ensure homogeneity.

  • Record Initial Temperature: Record the initial, stable temperature of the solution.

  • Controlled Addition: Slowly and dropwise, add a small amount of the chemical agent to be tested to the reaction vessel.

  • Observation: Carefully observe for any signs of a reaction, including:

    • Temperature change (increase or decrease)

    • Gas evolution (bubbling)

    • Color change

    • Formation of a precipitate

    • Change in viscosity

  • Incremental Addition: If no significant reaction is observed, continue to add the test agent in small increments, allowing the temperature to stabilize and recording observations after each addition.

  • Data Analysis: A rapid and significant increase in temperature is a clear indication of an exothermic and potentially hazardous incompatibility.

  • Termination: Once the assessment is complete, safely quench and dispose of the reaction mixture according to institutional and local waste disposal regulations.

Mandatory Visualization

Incompatibility_Troubleshooting_Workflow Troubleshooting Incompatibility Issues with this compound start Experiment with DMAE in progress observe Observe unexpected phenomenon (e.g., heat, gas, precipitate) start->observe observe->start No stop_reaction Safely stop the reaction and ensure ventilation observe->stop_reaction Yes review_protocol Review experimental protocol and reagents used stop_reaction->review_protocol check_incompatibility Check for known incompatibilities (Acids, Oxidizers, Isocyanates, etc.) review_protocol->check_incompatibility incompatibility_found Incompatible agent identified check_incompatibility->incompatibility_found Yes no_incompatibility_found No obvious incompatibility found check_incompatibility->no_incompatibility_found No revise_protocol Revise protocol to eliminate incompatible agent incompatibility_found->revise_protocol consult_sds Consult Safety Data Sheets for all reagents no_incompatibility_found->consult_sds end Proceed with revised, safe protocol revise_protocol->end investigate_other Investigate other causes (e.g., reagent purity, side reactions) investigate_other->end consult_sds->investigate_other

Caption: Troubleshooting workflow for identifying potential chemical incompatibility issues.

References

Technical Support Center: Optimizing Polymerization with 2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE), a versatile tertiary amine catalyst pivotal in the production of polyurethanes and epoxy resins. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using DMAEE, enhance its catalytic activity, and troubleshoot common experimental challenges. Here, we synthesize technical accuracy with field-proven insights to empower your polymerization endeavors.

Introduction to DMAEE in Polymerization

This compound, commonly known as DMAEE, is a bifunctional molecule featuring a tertiary amine and a primary hydroxyl group.[1][2] This unique structure allows it to act not only as a catalyst but also as a reactive component that can be incorporated into the polymer backbone.[3] This incorporation is particularly advantageous in polyurethane foam applications as it significantly reduces the characteristic amine odor in the final product.[3]

DMAEE is recognized for its strong catalytic effect on the water-isocyanate reaction, making it an excellent blowing catalyst in the production of polyurethane foams.[3][4] It is widely used in the manufacturing of both rigid and flexible foams.[3][4] In epoxy resin systems, the tertiary amine functionality of DMAEE facilitates the ring-opening of the epoxide, initiating polymerization.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during your polymerization experiments with DMAEE, providing both immediate troubleshooting steps and a deeper explanation of the underlying chemical principles.

Polyurethane Systems

Question 1: My polyurethane foam is collapsing or shrinking after the initial rise. What are the likely causes and how can I fix it?

Answer:

Foam collapse or shrinkage indicates an imbalance between the gelling (polymer network formation) and blowing (gas generation) reactions. Specifically, the gas is being produced before the polymer network has developed sufficient strength to contain it.

Immediate Troubleshooting Steps:

  • Adjust Catalyst Balance: The issue often lies in a catalyst package that is too "blow-biased." If you are using a co-catalyst system, consider increasing the concentration of your gelling catalyst or slightly decreasing the DMAEE concentration.

  • Optimize DMAEE Concentration: While DMAEE contributes to both reactions, it is a potent blowing catalyst. Over-catalysis can lead to excessive early gas generation.[4] If using DMAEE as the sole amine catalyst, ensure you are within the recommended dosage for your specific formulation.

  • Check for Moisture Content: Excessive water in your polyol or other components will accelerate the blowing reaction, leading to an imbalance. Ensure all reactants are properly dried to the specifications of your system.

  • Evaluate Temperature: Low initial material temperatures can slow the gelling reaction more than the blowing reaction. Ensure your polyols and isocyanates are at the recommended processing temperature before mixing.

Scientific Rationale:

The formation of a stable polyurethane foam relies on the synchronized timing of two primary reactions: the reaction of isocyanate with polyol to form the urethane linkages (gelling), and the reaction of isocyanate with water to produce carbon dioxide gas (blowing).[5] DMAEE, as a tertiary amine, catalyzes both reactions. However, its molecular structure and basicity make it particularly effective at activating the water-isocyanate reaction.[3][4] If the rate of CO2 generation significantly outpaces the rate of polymer chain extension and cross-linking, the cell walls of the foam will be weak and unable to withstand the internal pressure, leading to collapse.

Question 2: The cure time of my polyurethane system is too slow, resulting in a long tack-free time. How can I increase the catalytic activity of DMAEE?

Answer:

A slow cure points to insufficient catalytic activity for the gelling reaction at the desired temperature.

Immediate Troubleshooting Steps:

  • Increase Catalyst Concentration: A modest increase in the DMAEE concentration can accelerate the overall reaction rate. However, be mindful of the potential for increased blowing activity, as noted in the previous issue.

  • Introduce a Synergistic Co-Catalyst: DMAEE works exceptionally well in conjunction with organometallic catalysts, particularly tin compounds like dibutyltin dilaurate (DBTDL).[6] These catalysts are potent promoters of the gelling reaction. A small addition of a tin catalyst can significantly reduce the gel and tack-free times without substantially altering the blowing characteristics.

  • Increase Reaction Temperature: Raising the temperature of the reactants or the mold will increase the reaction rate.[4] However, be cautious of excessive exotherm, which can lead to scorching in the center of the foam.

  • Evaluate Raw Material Reactivity: The reactivity of your polyol and isocyanate will significantly impact the cure profile. Ensure you are using materials with the appropriate reactivity for your application.

Scientific Rationale:

The catalytic mechanism of tertiary amines like DMAEE involves the formation of a complex with the hydroxyl groups of the polyol, increasing their nucleophilicity and facilitating their attack on the isocyanate group.[7] Organotin catalysts, on the other hand, are believed to activate the isocyanate group, making it more susceptible to nucleophilic attack.[2][8] The combination of an amine and a tin catalyst creates a synergistic effect, where both reactants are activated, leading to a significant acceleration of the urethane formation.

Question 3: The center of my foam block is discolored (scorched). What is causing this and how can I prevent it?

Answer:

Scorching is a result of excessive heat buildup (exotherm) in the center of the foam mass, leading to thermal degradation of the polymer.

Immediate Troubleshooting Steps:

  • Reduce Catalyst Concentration: High catalyst loading leads to a very rapid reaction and a large, rapid release of heat. Reducing the concentration of DMAEE and any co-catalysts can slow the reaction and lower the peak exotherm.

  • Use a Delayed-Action Catalyst: Consider replacing a portion of the DMAEE with a delayed-action or heat-activated catalyst. These catalysts have lower activity at initial mixing temperatures and become more active as the reaction exotherm builds, providing a more controlled release of heat.

  • Lower the Initial Temperature of Components: Starting with cooler raw materials can help to absorb some of the initial reaction exotherm.

  • Improve Heat Dissipation: For larger foam blocks, improving heat dissipation by using more thermally conductive mold materials or reducing the part thickness can mitigate scorching.

Scientific Rationale:

The polymerization reactions in polyurethane foam formation are highly exothermic. In the center of a large foam mass, this heat can become trapped, leading to a significant rise in temperature. If the temperature exceeds the thermal stability of the polyurethane, degradation reactions can occur, resulting in discoloration and a reduction in physical properties. The rate of heat generation is directly proportional to the reaction rate, which is controlled by the catalyst package and the initial temperature.

Epoxy Resin Systems

Question 4: My epoxy resin is not curing or is remaining tacky, even after an extended period. I am using DMAEE as the catalyst. What could be the problem?

Answer:

Incomplete curing of epoxy resins is typically due to issues with the formulation, mixing, or curing conditions.

Immediate Troubleshooting Steps:

  • Verify Mix Ratio: Ensure that the epoxy resin and hardener are mixed in the precise ratio specified by the manufacturer. An off-ratio mixture is a common cause of curing failure.[9]

  • Ensure Thorough Mixing: Mix the resin and hardener thoroughly, scraping the sides and bottom of the mixing container to ensure all material is well-blended.[3] Incomplete mixing will result in localized areas of uncured resin.[10]

  • Check Curing Temperature: DMAEE's catalytic activity is temperature-dependent. Curing at temperatures below the recommended range can significantly slow down or even halt the curing process.[11][12] If curing in a cold environment, move the part to a warmer area or use a supplemental heat source.[9][11][12]

  • Evaluate for Moisture Contamination: Moisture can interfere with the curing of some epoxy systems. Ensure that your work environment and all components are dry.[10]

Scientific Rationale:

DMAEE acts as a base catalyst in epoxy polymerization, initiating the ring-opening of the epoxide. The tertiary amine donates a pair of electrons to one of the carbon atoms of the epoxy ring, making it susceptible to nucleophilic attack by another epoxy molecule or a hydroxyl group. This process is temperature-dependent; lower temperatures reduce the kinetic energy of the molecules, slowing the reaction rate. An incorrect mix ratio results in an excess of either the resin or the hardener, meaning there are not enough reactive groups for complete cross-linking.

Frequently Asked Questions (FAQs)

Q1: What is the typical dosage of DMAEE in a polyurethane formulation?

The optimal dosage of DMAEE can vary significantly depending on the specific application (e.g., rigid foam, flexible foam), the reactivity of the other components, and the desired cure profile. However, a general starting point for many polyurethane foam systems is in the range of 0.3 to 2.0 parts per hundred parts of polyol (php). For rigid foams, a typical range is 0.3-0.8% by weight.[4] It is always recommended to perform a ladder study to determine the optimal concentration for your specific system.

Q2: How does water content affect the performance of DMAEE?

DMAEE is a strong catalyst for the water-isocyanate reaction. Therefore, the presence of water will significantly increase the blowing reaction rate. While this is desirable for foam production, unintended moisture can lead to an imbalance in the gelling and blowing reactions, potentially causing foam collapse or poor cell structure. DMAEE itself is also sensitive to moisture during storage, which can lead to the formation of byproducts that may affect its catalytic activity.[7]

Q3: Can DMAEE be used as a standalone catalyst?

Yes, DMAEE can be used as a sole amine catalyst in many polyurethane formulations. Its balanced activity between the blowing and gelling reactions makes it suitable for a variety of applications. However, for systems requiring very fast gel times or specific cure profiles, it is often used in combination with other amine catalysts or organometallic compounds.[4]

Q4: What are the primary mechanisms of DMAEE deactivation?

Like many catalysts, DMAEE can be susceptible to deactivation. The primary mechanisms include:

  • Thermal Degradation: At temperatures above its decomposition point (approximately 230°C), DMAEE can degrade.[7] In practice, localized exotherms within a reacting polymer mass can reach temperatures that lead to catalyst breakdown.

  • Poisoning: Certain acidic compounds or impurities in the raw materials can neutralize the basic tertiary amine group of DMAEE, rendering it inactive. It is crucial to use high-purity raw materials to avoid catalyst poisoning.[13]

  • Hydrolytic Instability: While less sensitive than some other amine catalysts, DMAEE can be affected by excessive moisture, which may lead to side reactions and a decrease in catalytic efficiency.[7]

Q5: What are the safety precautions for handling DMAEE?

DMAEE is a corrosive and alkaline liquid.[3] It is essential to handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area to avoid inhalation of vapors. In case of skin contact, wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water and seek medical attention. Always consult the Safety Data Sheet (SDS) before use.

Data and Protocols

Table 1: Effect of DMAEE Concentration on Polyurethane Foam Reactivity
DMAEE Concentration (php)Cream Time (s)Gel Time (s)Tack-Free Time (s)Rise Time (s)
0.515-2060-75100-120110-130
1.010-1545-6070-9080-100
1.58-1230-4550-7060-80

Note: These are typical values for a model water-blown rigid polyurethane foam system. Actual times will vary depending on the specific formulation, temperature, and other additives.

Protocol for Evaluating Catalyst Performance

A standardized method for evaluating the effect of DMAEE concentration on cure kinetics is crucial for formulation development.

Materials:

  • Polyether polyol (pre-dried)

  • Polymeric MDI (pMDI)

  • Deionized water

  • Surfactant

  • DMAEE catalyst

  • Mixing cups, stopwatch, and temperature probe

Procedure:

  • Pre-condition all raw materials to the desired starting temperature (e.g., 25°C).

  • In a mixing cup, accurately weigh the polyol, water, surfactant, and the desired amount of DMAEE.

  • Mix these components thoroughly for 30 seconds.

  • Add the pre-weighed pMDI to the mixture and start the stopwatch immediately.

  • Mix vigorously for 5-10 seconds until the mixture is homogenous.

  • Record the following times:

    • Cream Time: The time at which the mixture begins to rise and change color.

    • Gel Time: The time at which fine, tacky strings of polymer can be pulled from the rising foam.

    • Tack-Free Time: The time at which the surface of the foam is no longer tacky to the touch.

    • Rise Time: The time at which the foam stops rising.

  • Monitor the internal temperature of the foam using a temperature probe to record the peak exotherm.

Visualizing the Catalytic Mechanism and Troubleshooting

Graphviz Diagram: Troubleshooting Logic for Foam Collapse

Troubleshooting logic for polyurethane foam collapse.
Graphviz Diagram: Synergistic Catalysis in Polyurethane Formation

Synergistic activation of polyol and isocyanate.

References

Addressing discoloration issues in final products using 2-[2-(Dimethylamino)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering discoloration issues in final products when using 2-[2-(Dimethylamino)ethoxy]ethanol.

Troubleshooting Discoloration Issues

Discoloration, often appearing as a yellow to brown tint, in your final product can arise from various factors related to the handling, storage, and use of this compound. This guide will help you diagnose and resolve these issues.

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Caption: Investigation pathway for discoloration source.

Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography (GC)

This method is to verify the purity of this compound.

  • Objective: To quantify the purity of the starting material and identify any potential impurities.

  • Methodology:

    • Instrument: Gas chromatograph with a Flame Ionization Detector (GC-FID).

    • Column: A suitable capillary column for amine analysis, such as a DB-5ms or equivalent.

    • Carrier Gas: Helium or Hydrogen.

    • Injector and Detector Temperature: 250 °C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/minute. Hold at 250°C for 5 minutes.

    • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent like methanol or dichloromethane.

    • Injection: Inject 1 µL of the prepared sample.

    • Analysis: The purity is determined by the area percentage of the main peak corresponding to this compound. A purity of ≥98% is generally acceptable. [1][2]

      Parameter Value
      Technique Gas Chromatography-Flame Ionization Detection (GC-FID)
      Column DB-5ms or equivalent
      Injector Temp. 250 °C
      Detector Temp. 250 °C
      Oven Program 50°C (2 min), then 10°C/min to 250°C (5 min)

      | Purity Threshold | ≥ 98% |

Protocol 2: Identification of Impurities by GC-Mass Spectrometry (GC-MS)

This method is to identify the chemical nature of impurities.

  • Objective: To identify the structure of any impurities detected by GC that might be causing discoloration.

  • Methodology:

    • Instrument: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

    • GC Conditions: Use the same GC conditions as in Protocol 1.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 500.

    • Analysis: The mass spectrum of each impurity peak is compared against a spectral library (e.g., NIST) to identify the compound. Look for masses corresponding to potential oxidation or degradation products.

Protocol 3: Purification by Vacuum Distillation

If the starting material is found to be impure and discolored, it can be purified.

  • Objective: To remove colored impurities and degradation products from this compound.

  • Methodology:

    • Apparatus: Standard vacuum distillation setup with a short path distillation head.

    • Procedure:

      • Place the discolored this compound in the distillation flask.

      • Slowly apply vacuum.

      • Gently heat the flask.

      • Collect the fraction that distills at the reported boiling point of the compound (approximately 203-205 °C at atmospheric pressure, will be lower under vacuum). [3] * The purified product should be a colorless liquid.

    • Post-Distillation: Analyze the purified fraction by GC to confirm purity.

References

Technical Support Center: Catalyst Poisoning Effects on 2-[2-(Dimethylamino)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning during experiments involving 2-[2-(Dimethylamino)ethoxy]ethanol.

Troubleshooting Guides

This section offers step-by-step solutions to common problems arising from the deactivation of this compound, a tertiary amine catalyst commonly used in polyurethane foam production and other chemical syntheses.[1][2]

Issue 1: Decreased Reaction Rate or Incomplete Reaction

Symptoms:

  • The reaction takes significantly longer to reach completion than expected.

  • The reaction stalls before all reactants are consumed, leading to low yield.

  • In polyurethane foam production, this may manifest as slow foam rise, poor curing, or a tacky surface.[3]

Possible Cause: The catalytic activity of this compound has been compromised by the presence of acidic impurities. Tertiary amine catalysts are basic and can be neutralized by acids, rendering them inactive.[1]

Troubleshooting Steps:

  • Identify the Source of Acidity:

    • Raw Materials: Analyze the isocyanate and polyol components for acidic impurities. Acid chlorides are a potential contaminant in isocyanates from their manufacturing process.[1]

    • Additives: Review all additives in the formulation for acidic components.

    • Environment: Ensure the reaction environment is free from acidic vapors.

  • Purify Raw Materials:

    • If acidic impurities are detected, purify the raw materials using appropriate techniques such as distillation or treatment with a suitable adsorbent.

  • Use a Co-catalyst or a Higher Catalyst Loading:

    • In some cases, a co-catalyst can help to mitigate the effects of minor acidic impurities.

    • A slight increase in the concentration of this compound may compensate for partial deactivation, but this should be done cautiously as it can affect other reaction parameters.

  • Consider a "Delayed Action" Formulation:

    • In this approach, the amine catalyst is temporarily blocked with a carboxylic acid to form a salt with limited initial catalytic activity. As the reaction temperature increases, the salt dissociates, releasing the active amine catalyst. This can sometimes overcome issues with premature catalyst deactivation.[4]

Issue 2: Inconsistent Product Quality or Batch-to-Batch Variation

Symptoms:

  • Significant differences in reaction profiles, product properties, or foam characteristics between different experimental batches.

  • Unpredictable changes in cure times for polyurethane foams.

Possible Cause: Variable levels of catalyst poisons in different batches of raw materials or solvents.

Troubleshooting Steps:

  • Implement Strict Quality Control of Incoming Materials:

    • Establish and adhere to stringent specifications for all reactants, solvents, and additives.

    • Request certificates of analysis (CoAs) from suppliers for each batch.

    • Perform analytical testing on incoming materials to screen for potential catalyst poisons.

  • Standardize Experimental Procedures:

    • Ensure that all experimental parameters, including reactant addition order, mixing speeds, and temperature profiles, are consistent across all batches.

    • Use dedicated and thoroughly cleaned equipment for each experiment to avoid cross-contamination.

  • Analytical Monitoring:

    • Employ analytical techniques to monitor the concentration and activity of the catalyst throughout the reaction. This can help to identify at which stage deactivation is occurring.

Frequently Asked Questions (FAQs)

Q1: What are the most common chemical species that can poison this compound?

A1: As a tertiary amine catalyst, this compound is primarily susceptible to poisoning by acidic compounds. These can include:

  • Acid chlorides: Often present as impurities in isocyanates.[1]

  • Carboxylic acids: Can be present in polyols or other additives.[4]

  • Strong acids: Such as hydrochloric acid or sulfuric acid, even in trace amounts.

Other potential, though less common in typical applications, poisons for amine catalysts can include certain sulfur compounds and other electrophilic species that can react with the lone pair of electrons on the nitrogen atom.

Q2: How does water affect the catalytic activity of this compound?

A2: In the context of polyurethane foam production, water is a reactant (a blowing agent) and not typically considered a catalyst poison. This compound, as a blowing catalyst, can interact with water through hydrogen bonding, which is believed to be a key step in the catalysis of the water-isocyanate reaction to produce carbon dioxide gas.[4] However, excessive water can lead to an imbalanced reaction, affecting the final properties of the foam.

Q3: Are there any analytical techniques to detect the poisoning of this compound?

A3: Direct detection of the poisoned form of the catalyst can be challenging. However, a combination of analytical methods can provide evidence of poisoning:

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): To quantify the concentration of the active catalyst over time. A faster than expected decrease in concentration could indicate a deactivation reaction.

  • Mass Spectrometry (MS): Coupled with GC or HPLC, MS can help identify the reaction products of the catalyst with a suspected poison.

  • Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of reactants and the appearance of products, providing kinetic data to assess catalyst activity.

  • Titration: To measure the basicity of the reaction mixture. A decrease in basicity could indicate the neutralization of the amine catalyst by an acidic poison.

Q4: Can a poisoned this compound catalyst be regenerated?

A4: In the case of poisoning by acidic compounds, regeneration is generally not feasible in situ. The neutralization reaction forms a stable ammonium salt.[1] The most effective approach is to prevent poisoning by ensuring the purity of all reactants and the reaction environment. In an industrial setting, if the catalyst is supported on a solid material, it might be possible to wash the support to remove the poisoning species, but for homogeneous catalysis, this is not a practical option.

Data Presentation

Table 1: Hypothetical Impact of Acidic Poison on Reaction Time

Concentration of Acidic Poison (ppm)Relative Reaction Time to 95% Conversion
01.0
101.5
252.8
505.2
100> 10 (Reaction may not complete)

Note: This table presents illustrative data to demonstrate the potential quantitative effect of an acidic poison on reaction time. Actual results will vary depending on the specific reactants, reaction conditions, and the nature of the poison.

Experimental Protocols

Protocol 1: Screening of Raw Materials for Potential Catalyst Poisons (Acidity Test)

Objective: To determine the presence of acidic impurities in isocyanate or polyol raw materials that could poison the this compound catalyst.

Methodology:

  • Sample Preparation: Accurately weigh a representative sample of the isocyanate or polyol into a clean, dry beaker.

  • Dissolution: Dissolve the sample in a suitable anhydrous, neutral solvent (e.g., acetone or a mixture of toluene and isopropanol).

  • Titration: Titrate the solution with a standardized solution of a base (e.g., potassium hydroxide in isopropanol) using a potentiometric titrator or a suitable colorimetric indicator (e.g., bromothymol blue).

  • Calculation: Calculate the acid number of the raw material, typically expressed in mg KOH/g of the sample. A higher acid number indicates a higher concentration of acidic impurities.

  • Interpretation: Compare the acid number to a pre-defined specification. Batches with acid numbers exceeding the specification should be considered for purification or rejection.

Mandatory Visualization

Troubleshooting_Catalyst_Poisoning Start Symptom: Decreased Reaction Rate or Incomplete Reaction Check_Acidity Check Raw Materials and Additives for Acidic Impurities Start->Check_Acidity Acid_Present Acidic Impurities Detected? Check_Acidity->Acid_Present Purify Purify Raw Materials Acid_Present->Purify Yes No_Acid No Acidic Impurities Detected Acid_Present->No_Acid No Optimize_Catalyst Adjust Catalyst Concentration or Use Co-catalyst Purify->Optimize_Catalyst Consider_Delayed_Action Consider 'Delayed Action' Catalyst Formulation Purify->Consider_Delayed_Action End Problem Resolved Optimize_Catalyst->End Consider_Delayed_Action->End Check_Other Investigate Other Potential Causes (e.g., Temperature, Mixing) No_Acid->Check_Other Check_Other->End

Caption: Troubleshooting workflow for decreased reaction rate.

Amine_Catalysis_Mechanism Catalyst This compound (Tertiary Amine) Activated_Complex Activated Isocyanate-Amine Complex Catalyst->Activated_Complex Isocyanate Isocyanate (R-N=C=O) Isocyanate->Activated_Complex Polyol Polyol (R'-OH) Urethane Polyurethane (Urethane Linkage) Polyol->Urethane Activated_Complex->Urethane Regenerated_Catalyst Regenerated Catalyst Urethane->Regenerated_Catalyst Regenerated_Catalyst->Catalyst Catalytic Cycle

Caption: Simplified mechanism of tertiary amine catalysis.

References

Technical Support Center: Optimizing Synthesis of 2-[2-(Dimethylamino)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the synthesis of 2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE). This guide includes troubleshooting protocols, frequently asked questions (FAQs), and detailed experimental methodologies to address challenges encountered during synthesis, with a focus on optimizing temperature and pressure.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main industrial methods for synthesizing this compound are:

  • The reaction of dimethylamine with ethylene oxide.[1]

  • The reaction of diethylene glycol with dimethylamine, typically over a catalyst.[2]

Q2: What are the typical temperature and pressure ranges for the synthesis of this compound?

A2: The optimal temperature and pressure can vary depending on the specific synthesis route. For the reaction of N,N-dimethylethanolamine (a precursor in the dimethylamine and ethylene oxide route) with ethylene oxide, temperatures between 150°C and 200°C are advantageous.[2] For the synthesis involving diethylene glycol and an aminating agent, temperatures can range from 100°C to 300°C and pressures from 10 to 260 Bar.[3]

Q3: What are common side products, and how can their formation be minimized?

A3: A common side product in the ethoxylation of amines is the formation of glycol ethers. The formation of these byproducts can be mitigated by the addition of a proton donor, such as an organic or mineral acid, to the reaction mixture.

Q4: How is this compound typically purified?

A4: Fractional distillation under reduced pressure is the primary method for purifying this compound.[2][4] This technique separates DMAEE from unreacted starting materials and higher boiling point impurities.

Experimental Protocols

Synthesis of this compound from Diethylene Glycolamine

This method involves the methylation of diethylene glycolamine using paraformaldehyde and formic acid.

Materials:

  • Diethylene glycolamine

  • Paraformaldehyde

  • Formic acid (88%)

Procedure:

  • To a 250 mL three-necked flask, add 63.1 g (0.6 mol) of diethylene glycolamine and 34.5 g (1.2 mol) of paraformaldehyde.

  • Stir the mixture for 30 minutes.

  • Slowly add 63 g (1.2 mol) of 88% formic acid dropwise to the flask.

  • Heat the reaction mixture to a temperature between 100-110°C and maintain this temperature for 1 hour.

  • After the reaction is complete, perform a distillation under reduced pressure (vacuum -0.094 MPa) at a kettle temperature of 80°C to remove lower boiling point fractions.[4]

  • The resulting crude product, containing approximately 90.0% this compound, is then purified by further fractional distillation.[4]

Purification:

  • Transfer the crude reaction solution to a 500 mL distillation flask.

  • Perform a vacuum distillation at -0.094 MPa.

  • Collect and discard the initial fraction that distills at 62°C.

  • Collect the target product, this compound, at a distillation temperature of 121°C. This process can yield a product with 99.9% purity.[4]

Data Presentation

Table 1: Reaction Conditions for the Synthesis of a Related Compound, 2-(2-Aminoethoxy)ethanol, from Diethylene Glycol and Ammonia [3]

ParameterPlan 1Plan 2Plan 3Plan 4
Catalyst Cobalt Oxide on AluminaCobalt Oxide on AluminaCobalt Oxide on KieselguhrCobalt Oxide on Kieselguhr
Temperature 180°C180°C210°C210°C
Pressure 14 Bar (g)14 Bar (g)14 Bar (g)14 Bar (g)
Diethylene Glycol Flow Rate 62 gms/hr73 gms/hr62 gms/hr62.5 gms/hr
Ammonia Flow Rate 325 gms/hr382 gms/hr310 gms/hr320 gms/hr
Hydrogen Flow Rate 53 NL/hr62 NL/hr42 NL/hr43 NL/hr
Reaction Time 6.5 hours6.5 hours6.75 hours7 hours

Table 2: Fractional Distillation Data for the Purification of this compound [2]

FractionBottom Temperature (°C)Distillation Temperature (°C)Pressure (mbar)Amount (g)% of Total
118030-7250011.91.3
218072-150500216.923.6
3182150-18150028.53.1
418318150028.53.1
518418150041.34.5
6185182500290.131.6
7189182500179.919.6
820118250048.45.3
922418550025.72.8
Residue---47.05.1

Note: The isolated yield of this compound from fractions 6 to 8 was approximately 72%.[2]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Product Yield - Incomplete reaction. - Suboptimal temperature or pressure. - Loss of product during workup or purification.- Extend the reaction time or increase the temperature within the recommended range. - Optimize temperature and pressure based on empirical data; refer to the provided tables for guidance. - Ensure efficient extraction and careful handling during distillation.
Formation of Impurities - Side reactions due to incorrect stoichiometry or temperature. - Presence of moisture or air in the reaction.- Carefully control the molar ratio of reactants. - Maintain the reaction temperature within the optimal range to avoid degradation or unwanted side reactions. - Ensure all glassware is dry and conduct the reaction under an inert atmosphere (e.g., nitrogen).
Poor Separation During Distillation - Inefficient fractionating column. - Distillation rate is too fast. - Incorrect pressure setting.- Use a longer or more efficient fractionating column. - Reduce the distillation rate to allow for better separation of components. - Adjust the vacuum to achieve the optimal boiling point for the desired product and separation from impurities.
Product Discoloration - Thermal degradation of the product at high temperatures. - Presence of oxidative impurities.- Avoid excessive heating during the reaction and distillation. - Consider adding an antioxidant or performing the reaction under an inert atmosphere.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification start Start reactants Charge Reactants (e.g., Diethylene Glycolamine, Paraformaldehyde, Formic Acid) start->reactants reaction Heat and Stir (100-110°C, 1 hr) reactants->reaction distillation1 Initial Distillation (Reduced Pressure) reaction->distillation1 purification Fractional Distillation (Reduced Pressure) distillation1->purification product Collect Pure This compound purification->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_workflow cluster_problem Problem Identification cluster_analysis Cause Analysis & Solution start Unsatisfactory Synthesis Outcome low_yield Low Product Yield start->low_yield impurities Presence of Impurities start->impurities discoloration Product Discoloration start->discoloration check_conditions Verify Reaction Conditions (Temp, Pressure, Time) low_yield->check_conditions check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents impurities->check_conditions impurities->check_reagents check_atmosphere Ensure Inert Atmosphere impurities->check_atmosphere optimize_distillation Optimize Distillation Parameters impurities->optimize_distillation discoloration->check_conditions discoloration->check_atmosphere

Caption: Troubleshooting decision-making for the synthesis of this compound.

References

Validation & Comparative

A Head-to-Head Battle of Polyurethane Catalysts: 2-[2-(Dimethylamino)ethoxy]ethanol vs. Triethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison for Researchers and Formulation Scientists

In the intricate world of polyurethane chemistry, the choice of catalyst is paramount, dictating the reaction's speed, the foam's final properties, and the overall efficiency of the manufacturing process. Among the vast array of available catalysts, two tertiary amines, 2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE) and triethylenediamine (TEDA), are prominent players. This guide provides an in-depth, objective comparison of their performance, supported by available data and detailed experimental considerations, to aid researchers, scientists, and drug development professionals in selecting the optimal catalyst for their specific polyurethane applications.

At a Glance: Key Performance Differences

While both DMAEE and TEDA are effective tertiary amine catalysts, they exhibit distinct characteristics that make them suitable for different applications. TEDA is generally recognized as a highly active and versatile catalyst with a balanced promotion of both the gelling (urethane formation) and blowing (gas formation) reactions. In contrast, DMAEE is a moderately active catalyst that tends to favor the gelling reaction and offers the significant advantage of being a reactive catalyst, which can reduce odor in the final product.

Performance ParameterThis compound (DMAEE)Triethylenediamine (TEDA)
Catalytic Activity ModerateHigh
Reaction Selectivity Favors Gelling (Urethane > Blowing)[1]Balanced Gelling and Blowing[1][2]
Gel Time Longer[1]Shorter[1]
Pot Life Longer[1]Shorter[1]
Odor in Final Product Low (reactive catalyst)[3]Can be noticeable
Primary Applications Flexible foams, low-density foams, applications requiring low odor[1][3]Rigid foams, flexible foams, molded foams, applications requiring rapid curing[2][4]
Cost-Effectiveness Generally more cost-effective[1]Higher cost[1]

Delving into the Chemistry: Catalytic Mechanisms

The catalytic activity of tertiary amines in polyurethane formation stems from their ability to activate the reactants: the isocyanate and the polyol. The lone pair of electrons on the nitrogen atom plays a crucial role in this process.

Triethylenediamine (TEDA) , with its unique caged structure, features highly accessible nitrogen atoms, contributing to its strong and balanced catalytic activity.[5] It effectively catalyzes both the gelling reaction, leading to rapid polymer chain growth, and the blowing reaction (isocyanate-water), which is essential for foam expansion.[5]

This compound (DMAEE) possesses both a tertiary amine group for catalytic activity and a hydroxyl group.[3] This hydroxyl group can react with isocyanate groups, chemically incorporating the catalyst into the polymer matrix.[3] This "reactive" nature is key to reducing volatile emissions and odor in the final polyurethane product.[3] Its catalytic activity is considered more moderate and with a preference for the gelling reaction.[1]

Below is a generalized representation of the catalytic cycle for tertiary amines in the gelling reaction.

G cluster_0 Catalytic Cycle NCO Isocyanate (R-NCO) Complex Activated Complex [R-NCO---Amine] NCO->Complex Activation Amine Tertiary Amine (e.g., TEDA, DMAEE) Amine->Complex Urethane Urethane + Regenerated Amine Complex->Urethane Reaction with Polyol Polyol Polyol (R'-OH) Polyol->Urethane Urethane->Amine Catalyst Regeneration

Generalized catalytic cycle of tertiary amines in urethane formation.

Experimental Protocols for Catalyst Performance Evaluation

To conduct a direct and meaningful comparison between DMAEE and TEDA, a standardized experimental protocol is crucial. The following outlines a general procedure for evaluating catalyst performance in a polyurethane foam formulation.

1. Formulation Preparation:

A standard polyurethane foam formulation should be used, keeping all components constant except for the catalyst being evaluated. A typical formulation includes:

  • Polyol (e.g., polyether polyol)

  • Isocyanate (e.g., MDI or TDI)

  • Surfactant (silicone-based)

  • Blowing agent (e.g., water, HFCs)

  • Catalyst (DMAEE or TEDA)

The concentration of the catalyst should be varied to observe its effect on the reaction profile.

2. Foaming Process (Hand-Mix Method):

  • Accurately weigh all components except the isocyanate into a mixing cup.

  • Thoroughly mix these components for a specified time (e.g., 60 seconds) at a constant speed.

  • Add the pre-weighed isocyanate to the mixture.

  • Immediately start a timer and mix vigorously for a short, standardized duration (e.g., 5-10 seconds).

  • Pour the reacting mixture into a mold or a container to observe the foaming process.

3. Measurement of Reaction Kinetics:

The following parameters should be recorded during the foaming process:

  • Cream Time: The time from the start of mixing until the mixture begins to rise and change color.

  • Gel Time (or String Time): The time when the foam becomes tacky and forms strings when touched with a spatula.

  • Rise Time: The time taken for the foam to reach its maximum height.

  • Tack-Free Time: The time at which the surface of the foam is no longer sticky to the touch.

4. Characterization of Foam Physical Properties:

After the foam has cured (typically for 24 hours at ambient temperature), the following properties should be measured according to relevant ASTM standards:

  • Density: (ASTM D1622)

  • Compressive Strength: (ASTM D1621)

  • Cell Structure: (Microscopy)

The workflow for a comparative catalyst study can be visualized as follows:

G cluster_workflow Experimental Workflow for Catalyst Comparison Formulation Define Polyurethane Formulation (Constant except for catalyst) Catalyst_A Prepare Formulation with Catalyst A (DMAEE) Formulation->Catalyst_A Catalyst_B Prepare Formulation with Catalyst B (TEDA) Formulation->Catalyst_B Mixing Standardized Mixing Procedure Catalyst_A->Mixing Catalyst_B->Mixing Foaming Observe Foaming & Record Reaction Profile Data Mixing->Foaming Curing Cure Foam Samples (e.g., 24h at 25°C) Foaming->Curing Testing Characterize Physical Properties (Density, Strength, etc.) Curing->Testing Analysis Compare Data & Analyze Performance Differences Testing->Analysis

Workflow for comparing polyurethane catalyst performance.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and triethylenediamine is not a matter of one being definitively superior to the other, but rather a decision based on the specific requirements of the polyurethane system and the desired characteristics of the final product.

Triethylenediamine (TEDA) is the catalyst of choice for applications demanding high reactivity, rapid curing, and a balanced influence on both the gelling and blowing reactions. Its efficiency makes it a staple in the production of rigid foams where dimensional stability is critical, and in high-speed molding operations.

This compound (DMAEE) offers a more controlled, moderate reactivity with a preference for the gelling reaction. Its standout feature is its ability to be chemically bound into the polymer network, significantly reducing odor and volatile emissions. This makes it an excellent candidate for flexible foams used in consumer goods, automotive interiors, and other applications where low odor is a key consideration. Its cost-effectiveness can also be a deciding factor in certain formulations.

For researchers and formulators, a thorough understanding of these differences, backed by rigorous experimental evaluation, is essential for optimizing polyurethane systems and achieving the desired performance in their end-use applications.

References

A Comparative Guide to Amine Catalysts in Polyurethane Foam Production: 2-[2-(Dimethylamino)ethoxy]ethanol vs. bis[2-(N,N-dimethylamino)ethyl]ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two tertiary amine catalysts, 2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE) and bis[2-(N,N-dimethylamino)ethyl]ether (BDMAEE), commonly used in the production of polyurethane (PU) foams. This document outlines their respective performance characteristics, supported by experimental data, to aid in catalyst selection for specific foam applications.

Introduction

The selection of an appropriate amine catalyst is critical in polyurethane foam manufacturing. It governs the kinetics of the two primary reactions: the "blowing" reaction (water-isocyanate) that generates carbon dioxide to form the foam cells, and the "gelling" reaction (polyol-isocyanate) that builds the polymer matrix. The balance between these reactions dictates the foam's processing behavior and its final physical properties.

This guide focuses on a comparative analysis of:

  • This compound (DMAEE): A reactive, low-odor catalyst. Its hydroxyl group allows it to be incorporated into the polymer structure, reducing volatile organic compound (VOC) emissions and odor in the final product. A common commercial example is JEFFCAT® ZR-70.[1][2][3]

  • bis[2-(N,N-dimethylamino)ethyl]ether (BDMAEE): A highly active and potent blowing catalyst, known for its strong influence on the water-isocyanate reaction.[4] It is widely used in the production of a variety of flexible and rigid foams. Common commercial examples include JEFFCAT® ZF-20 and NIAX® A-99.

Physical and Chemical Properties

A summary of the key physical and chemical properties of DMAEE and BDMAEE is presented in Table 1. These properties are essential for understanding the handling, safety, and processing characteristics of each catalyst.

PropertyThis compound (DMAEE)bis[2-(N,N-dimethylamino)ethyl]ether (BDMAEE)
CAS Number 1704-62-73033-62-3
Molecular Formula C6H15NO2C8H20N2O
Molecular Weight 133.19 g/mol 160.26 g/mol
Appearance Clear, colorless to light yellow liquidClear, colorless to light yellow liquid
Boiling Point 203.5 °C189.9 °C
Density (at 20°C) 0.95 g/cm³0.85 g/cm³
Viscosity (at 20°C) 11.7 mPa.s (kinematic)< 20 mPa.s (dynamic)
Flash Point 90 °C68 °C
Odor Faint, amine-likeAmmoniacal
Solubility in Water Completely miscibleCompletely miscible

Performance in Foam Production

The primary distinction between DMAEE and BDMAEE lies in their catalytic activity. BDMAEE is a powerful blowing catalyst, while DMAEE offers a more balanced catalytic profile with the added benefit of being a reactive, low-odor catalyst.

Catalytic Activity and Reaction Profile

BDMAEE strongly accelerates the blowing reaction, leading to rapid foam expansion. This makes it suitable for applications where fast rise times and low-density foams are desired.[4] However, its high blowing activity often requires co-catalysts to ensure a proper balance with the gelling reaction to prevent foam collapse.

DMAEE, on the other hand, provides a more balanced catalysis of the blowing and gelling reactions. Its key feature is the presence of a hydroxyl group, which allows it to react with isocyanate groups and become chemically bound within the polyurethane matrix.[5][6][7] This reactivity significantly reduces the volatility of the catalyst, leading to lower VOC emissions and reduced odor in the final foam product, which is a critical consideration for applications with stringent indoor air quality requirements, such as automotive interiors and bedding.[5][6]

The following table, compiled from representative data, illustrates the expected differences in reaction profiles when using a strong blowing catalyst like BDMAEE versus a more balanced, reactive catalyst.

ParameterStrong Blowing Catalyst (e.g., BDMAEE)Balanced/Reactive Catalyst (e.g., DMAEE)
Cream Time (s) 25 - 3028 - 35
Rise Time (s) 68 - 7575 - 90
Tack-Free Time (s) 85 - 9090 - 110

Note: These values are illustrative and can vary significantly based on the full formulation, including the type of polyol, isocyanate, surfactant, and other additives.

Impact on Foam Properties

The choice of catalyst has a direct impact on the final properties of the polyurethane foam.

Foam PropertyStrong Blowing Catalyst (e.g., BDMAEE)Balanced/Reactive Catalyst (e.g., DMAEE)
Density Lower density achievable due to strong blowingGenerally results in slightly higher density foams
Cell Structure Can lead to a more open-cell structurePromotes a fine and uniform cell structure
Mechanical Properties May require careful formulation to optimizeCan contribute to improved mechanical strength
VOC Emissions Higher potential for VOC emissionsSignificantly lower VOC emissions
Odor Distinct amine odor in the final productLow to no amine odor in the final product

Experimental Protocols

The following are detailed methodologies for key experiments to characterize and compare the performance of amine catalysts in polyurethane foam production.

Foam Preparation (Hand-Mix Method)
  • Component Preparation: All components (polyol, water, surfactant, catalyst) are pre-weighed into a suitable container (e.g., a paper cup) and pre-mixed for 15 seconds at 2000 rpm.

  • Isocyanate Addition: The required amount of isocyanate is added to the pre-mixed components.

  • Mixing: The mixture is immediately stirred vigorously for 5-7 seconds at 2000 rpm.

  • Pouring and Observation: The reacting mixture is poured into an open mold (e.g., a 25x25x25 cm aluminum mold) at a controlled temperature (e.g., 23°C).

  • Reaction Profile Measurement:

    • Cream Time: The time from the start of mixing until the mixture turns cloudy and begins to rise.

    • Gel Time: The time from the start of mixing until fine polymer strings can be drawn from the foam with a spatula.

    • Rise Time: The time from the start of mixing until the foam reaches its maximum height.

    • Tack-Free Time: The time from the start of mixing until the foam surface is no longer tacky to the touch.

Foam Property Characterization

The following standard test methods from ASTM International are recommended for characterizing the physical properties of the resulting polyurethane foams:

  • ASTM D3574: Standard Test Methods for Flexible Cellular Materials—Slab, Bonded, and Molded Urethane Foams. This standard covers a wide range of properties including:

    • Density: Measurement of the mass per unit volume of the foam.

    • Tensile Strength and Elongation: The force required to stretch the foam to its breaking point and the extent of stretching.

    • Tear Strength: The resistance of the foam to tearing.

    • Compression Set: The permanent deformation of the foam after being subjected to a compressive force for a specified time and temperature.

    • Indentation Force Deflection (IFD): A measure of the foam's firmness.

  • VOC Emission Testing:

    • ASTM D5116: Standard Guide for Small-Scale Environmental Chamber Determinations of Organic Emissions from Indoor Materials/Products. This method can be used to quantify the volatile organic compounds emitted from the cured foam samples.

Visualizations

Polyurethane Foam Reaction Pathway

The following diagram illustrates the core chemical reactions in polyurethane foam formation and the catalytic role of tertiary amines.

G cluster_reactants Reactants cluster_catalysts Catalysts cluster_reactions Reactions cluster_products Products polyol Polyol (R-OH) gelling Gelling Reaction polyol->gelling isocyanate1 Isocyanate (R'-NCO) isocyanate1->gelling water Water (H2O) blowing Blowing Reaction water->blowing isocyanate2 Isocyanate (R'-NCO) isocyanate2->blowing dmaee DMAEE dmaee->gelling Balanced Catalysis dmaee->blowing Balanced Catalysis bdmaee BDMAEE bdmaee->blowing Strong Blowing Catalysis urethane Polyurethane gelling->urethane co2 Carbon Dioxide (CO2) blowing->co2 polyurea Polyurea blowing->polyurea G cluster_formulation Formulation cluster_synthesis Foam Synthesis cluster_characterization Characterization cluster_analysis Data Analysis formulation_dmaee Formulation with DMAEE mixing Mixing formulation_dmaee->mixing formulation_bdmaee Formulation with BDMAEE formulation_bdmaee->mixing curing Curing mixing->curing reaction_profile Reaction Profile (Cream, Gel, Rise, Tack-Free Times) curing->reaction_profile physical_properties Physical Properties (Density, Mechanical Tests) curing->physical_properties voc_analysis VOC Analysis curing->voc_analysis comparison Comparative Analysis reaction_profile->comparison physical_properties->comparison voc_analysis->comparison

References

A Comparative Performance Analysis of 2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE) and Monoethanolamine (MEA) for CO2 Absorption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance of 2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE) and the benchmark solvent, monoethanolamine (MEA), in the context of post-combustion CO2 capture. The following sections present a comprehensive analysis supported by experimental data, focusing on key performance indicators such as CO2 absorption capacity, absorption rate, heat of absorption, and solvent stability.

Executive Summary

Monoethanolamine (MEA) is a primary amine that has been traditionally used for CO2 capture due to its high reactivity and low cost. However, it suffers from high energy consumption for regeneration, significant degradation, and corrosivity. 2-[2-(Dimethylamino)ethoxy)ethanol (DMAEE) is a tertiary amine that has emerged as a promising alternative, demonstrating potential for improved performance, particularly when used in blended solvent systems. This guide synthesizes available data to offer a clear comparison between these two amines.

Performance Metrics: DMAEE vs. MEA

The following tables summarize the key performance indicators for DMAEE-containing solvents and MEA, based on data from various studies. It is important to note that much of the available data for DMAEE is in the context of blended amine systems, which are formulated to leverage the strengths of different amine structures.

Performance MetricDMAEE (in Blends)30 wt% MEA (Aqueous)Key Advantages of DMAEE
CO₂ Absorption Capacity (mol CO₂/mol amine) Cyclic capacity can be substantially greater.Benchmark standard.Higher cyclic capacity leads to lower solvent circulation rates and reduced energy consumption.
CO₂ Absorption Rate 30-70% higher in some DGA®/MAEE/DMAEE blends.[1]High initial absorption rate.Faster absorption can lead to smaller and more efficient absorption columns.
Heat of Absorption (kJ/mol CO₂) Comparable (e.g., 72 kJ/mol for a DGA®/MAEE/DMAEE blend).[1]Approximately -84.38 to -88.91 kJ/mol.[2][3]A lower heat of absorption generally translates to lower energy requirements for solvent regeneration.
Degradation Resistance Can be enhanced with catalysts, showing inhibited oxidative degradation.[4]Susceptible to thermal and oxidative degradation.Improved stability leads to lower solvent replacement costs and reduced formation of corrosive byproducts.

Detailed Experimental Protocols

The data presented in this guide is based on established experimental methodologies for evaluating CO2 absorption performance. A general overview of these protocols is provided below.

CO2 Absorption/Desorption Experiments

A common method for evaluating CO2 capture performance involves bubbling a gas stream with a known CO2 concentration through the amine solvent in a reactor at a controlled temperature and pressure.

  • Absorption:

    • A specific volume and concentration of the amine solution (e.g., 30 wt% aqueous MEA or a DMAEE-based blend) is placed in a gas absorption apparatus.

    • A simulated flue gas (e.g., 15% CO2 in N2) is passed through the solution at a constant flow rate.

    • The temperature of the absorber is maintained at a typical absorption temperature (e.g., 40°C).

    • The amount of CO2 absorbed is determined by analyzing the CO2 concentration in the outlet gas stream over time using a gas analyzer or by gravimetric methods.[5]

    • The CO2 loading of the rich amine solution (moles of CO2 per mole of amine) is calculated at equilibrium.

  • Desorption (Regeneration):

    • The CO2-rich amine solution is heated in a separate reactor (stripper) to a higher temperature (e.g., 100-120°C) to reverse the absorption reaction.[6]

    • The released CO2 is cooled to condense any water vapor and the volume of CO2 is measured.

    • The regenerated (lean) amine solution is cooled and its CO2 loading is determined to calculate the cyclic capacity.

Heat of Absorption Measurement

The heat of absorption is a critical parameter for assessing the energy required for solvent regeneration. It can be measured using a reaction calorimeter.

  • A known amount of the amine solution is placed in the calorimeter.

  • CO2 is introduced into the solution at a controlled rate.

  • The heat evolved during the absorption reaction is measured as a function of CO2 loading.

  • The differential heat of absorption is then calculated from the experimental data.

dot

Experimental_Workflow cluster_absorption Absorption Phase cluster_desorption Desorption (Regeneration) Phase cluster_analysis Performance Analysis A Prepare Amine Solvent (DMAEE or MEA) B Introduce Simulated Flue Gas (CO₂/N₂ mixture) A->B C Controlled Temperature Absorption (e.g., 40°C) B->C D Analyze Outlet Gas for CO₂ Content C->D J Measure Heat of Absorption (Calorimetry) C->J Data for Thermodynamic Analysis E Determine Rich Amine CO₂ Loading D->E F Heat Rich Amine Solution (e.g., 100-120°C) E->F Transfer of CO₂-Rich Solvent K Assess Solvent Degradation (Chemical Analysis) E->K Data for Stability Analysis G Collect and Measure Released CO₂ F->G H Determine Lean Amine CO₂ Loading G->H H->A Recycle Lean Solvent I Calculate Cyclic Capacity H->I

Caption: Experimental workflow for CO2 absorption performance evaluation.

Concluding Remarks

The available data suggests that 2-[2-(Dimethylamino)ethoxy)ethanol (DMAEE), particularly when used in blended solvent systems, presents a compelling case as a more efficient alternative to the traditional monoethanolamine (MEA) for CO2 capture. Blends containing DMAEE have demonstrated higher CO2 absorption rates and cyclic capacities, which are critical for reducing the size of equipment and the energy penalty associated with solvent regeneration.[1] While the heat of absorption for some DMAEE blends is comparable to that of MEA, the overall energy consumption for regeneration can be lower due to the improved cyclic capacity.[1] Furthermore, initial studies on the degradation of DMAEE suggest that its stability can be managed, potentially offering a longer solvent lifespan compared to MEA.[4]

For researchers and professionals in fields requiring CO2 removal, these findings highlight the potential of DMAEE-based solvents to overcome some of the key limitations of MEA. Further research into optimizing DMAEE formulations and long-term stability studies under industrial conditions is warranted to fully realize its potential as a next-generation CO2 capture solvent.2 capture solvent.

References

A Comparative Guide to Cross-Linking Agents for Bioconjugation: Validating the Efficacy of 2-[2-(Dimethylamino)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common cross-linking agents used in bioconjugation and evaluates the potential of 2-[2-(Dimethylamino)ethoxy]ethanol as a viable candidate in this context. We will delve into the mechanisms of action, experimental protocols, and performance data of established cross-linkers to provide a clear framework for selecting the appropriate reagent for your research needs.

Introduction to Chemical Cross-Linking

Chemical cross-linking is a powerful technique used to covalently link two or more molecules, providing valuable insights into protein-protein interactions, stabilizing protein structures, and creating novel bioconjugates such as antibody-drug conjugates (ADCs). The choice of a cross-linking agent is critical and depends on the functional groups present on the target molecules, the desired spacer arm length, and the specific application.

Evaluation of this compound as a Cross-Linking Agent

This compound is a molecule with a tertiary amine and a primary hydroxyl group. While these functional groups are common in organic chemistry, their reactivity profile makes this compound unsuitable as a direct cross-linking agent in typical bioconjugation applications.

  • Tertiary Amine: The tertiary amine in this compound is a weak base and can act as a catalyst, particularly in reactions like the formation of polyurethanes. However, it does not possess a reactive hydrogen atom and therefore cannot form stable covalent bonds with common functional groups on biomolecules, such as primary amines or carboxyl groups, through conventional cross-linking chemistries. In some contexts, tertiary amines can be oxidized to form reactive intermediates, but this is not a controlled or specific method for bioconjugation.

  • Hydroxyl Group: The primary alcohol (hydroxyl group) is a weak nucleophile and generally unreactive towards electrophilic groups on proteins under physiological conditions.[1][2][3] While alcohols can be activated to become more reactive, this typically requires harsh chemical conditions that are incompatible with maintaining the structure and function of biomolecules.[2][3]

Established Cross-Linking Agents: A Comparative Analysis

In contrast to this compound, established cross-linking agents possess highly reactive functional groups that specifically target common moieties on biomolecules. The most frequently targeted groups are primary amines (on lysine residues and the N-terminus), sulfhydryls (on cysteine residues), and carboxyl groups (on aspartic and glutamic acid residues and the C-terminus).

Below, we compare three major classes of cross-linking agents: amine-reactive, sulfhydryl-reactive, and zero-length cross-linkers.

Amine-Reactive Cross-Linkers: N-Hydroxysuccinimide (NHS) Esters

NHS esters are among the most common amine-reactive cross-linkers. They react with primary amines to form stable amide bonds.

Table 1: Comparison of Common Homobifunctional Amine-Reactive (NHS Ester) Cross-Linkers

Cross-LinkerSpacer Arm Length (Å)Water SolubleMembrane PermeableOptimal pH Range
DSS (Disuccinimidyl suberate)11.4NoYes7.0 - 9.0
BS3 (Bis(sulfosuccinimidyl) suberate)11.4YesNo7.0 - 9.0
DSG (Disuccinimidyl glutarate)7.7NoYes7.0 - 9.0
BS(PEG)5 21.7YesNo7.0 - 9.0
Sulfhydryl-Reactive Cross-Linkers: Maleimides

Maleimide-based cross-linkers are highly specific for sulfhydryl groups, forming stable thioether bonds. They are often used in heterobifunctional cross-linkers to conjugate two different molecules with high precision.

Table 2: Comparison of Common Heterobifunctional (Amine-to-Sulfhydryl) Cross-Linkers

Cross-LinkerSpacer Arm Length (Å)Water SolubleReactive GroupsOptimal pH (Amine)Optimal pH (Thiol)
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)8.3NoNHS ester, Maleimide7.0 - 7.56.5 - 7.5
Sulfo-SMCC 8.3YesSulfo-NHS ester, Maleimide7.0 - 7.56.5 - 7.5
EMCS (N-ε-maleimidocaproyl oxysuccinimide ester)9.4NoNHS ester, Maleimide7.0 - 9.06.5 - 7.5
Zero-Length Cross-Linkers: Carbodiimides

Zero-length cross-linkers facilitate the formation of a direct covalent bond between two functional groups without introducing any additional atoms. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a widely used carbodiimide that couples carboxyl groups to primary amines.

Table 3: Properties of EDC as a Zero-Length Cross-Linker

PropertyValue/Description
Reactive Groups Targeted Carboxyls and Primary Amines
Resulting Bond Amide Bond
Spacer Arm Length 0 Å
Optimal pH for Activation 4.5 - 6.0
Optimal pH for Coupling 7.2 - 8.0

Experimental Protocols

Protocol 1: Protein Cross-Linking with DSS (Amine-Reactive)

Materials:

  • Protein sample in an amine-free buffer (e.g., PBS, HEPES, Borate buffer, pH 7.2-8.5)

  • DSS (Disuccinimidyl suberate)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

  • Protein Preparation: Ensure the protein sample is in an appropriate conjugation buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange.

  • Crosslinker Preparation: Immediately before use, prepare a stock solution of DSS in anhydrous DMSO or DMF (e.g., 25 mM).[5] Allow the reagent to equilibrate to room temperature before opening to prevent moisture condensation.[5][6]

  • Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve a final concentration typically between 0.25-5 mM. A 20- to 50-fold molar excess of crosslinker to protein is commonly used for dilute solutions.[5][7]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[6][7]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[7] Incubate for 15 minutes at room temperature.[7]

  • Analysis: The cross-linked protein sample is now ready for analysis by methods such as SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: Two-Step Protein Conjugation with SMCC (Amine-to-Sulfhydryl)

Materials:

  • Amine-containing protein (Protein 1) and sulfhydryl-containing protein (Protein 2)

  • SMCC

  • Anhydrous DMSO or DMF

  • Conjugation buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)

  • Desalting column

Procedure:

  • Activation of Protein 1:

    • Dissolve Protein 1 in the conjugation buffer.

    • Prepare a stock solution of SMCC in anhydrous DMSO or DMF.

    • Add a 10- to 20-fold molar excess of SMCC to the Protein 1 solution.[8]

    • Incubate for 30-60 minutes at room temperature.[9][10]

    • Remove excess, unreacted SMCC using a desalting column equilibrated with the conjugation buffer.[8][10]

  • Conjugation to Protein 2:

    • If necessary, reduce disulfide bonds in Protein 2 to generate free sulfhydryl groups. This can be achieved using reducing agents like TCEP or DTT, followed by removal of the reducing agent.[4][9]

    • Immediately add the maleimide-activated Protein 1 to the sulfhydryl-containing Protein 2.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.[9][10]

  • Analysis: The resulting conjugate can be purified and analyzed by appropriate methods.

Protocol 3: Zero-Length Cross-Linking with EDC

Materials:

  • Carboxyl-containing molecule (Molecule 1) and amine-containing molecule (Molecule 2)

  • EDC

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, but recommended for higher efficiency)

  • Activation buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching solution (e.g., hydroxylamine)

  • Desalting column

Procedure:

  • Activation of Molecule 1:

    • Dissolve Molecule 1 in the activation buffer.

    • Add EDC and NHS (or Sulfo-NHS) to the solution. A molar excess of EDC and NHS over the carboxyl groups is typically used.

    • Incubate for 15-30 minutes at room temperature.[11]

  • Removal of Excess Reagents:

    • Immediately remove excess EDC and byproducts using a desalting column equilibrated with the coupling buffer.[11]

  • Coupling to Molecule 2:

    • Add the amine-containing Molecule 2 to the activated Molecule 1.

    • Incubate for 2 hours at room temperature or 4 hours at 4°C.[11]

  • Quenching:

    • Quench the reaction by adding hydroxylamine to a final concentration of 10 mM.

  • Purification:

    • Purify the conjugate using a desalting column or other chromatographic methods.

Visualizing Cross-Linking Mechanisms

cluster_dmae This compound Structure DMAE This compound (C₆H₁₅NO₂) TertiaryAmine Tertiary Amine (Non-reactive for cross-linking) DMAE->TertiaryAmine contains Hydroxyl Hydroxyl Group (Low reactivity) DMAE->Hydroxyl contains

Caption: Chemical structure of this compound.

cluster_nhs NHS Ester Cross-Linking Mechanism Protein1_NH2 Protein 1 (Primary Amine) AmideBond Stable Amide Bond Protein1_NH2->AmideBond reacts with NHS_Ester NHS Ester Cross-linker NHS_Ester->AmideBond forms cluster_maleimide Maleimide Cross-Linking Mechanism Protein2_SH Protein 2 (Sulfhydryl) ThioetherBond Stable Thioether Bond Protein2_SH->ThioetherBond reacts with Maleimide Maleimide Cross-linker Maleimide->ThioetherBond forms cluster_edc EDC Zero-Length Cross-Linking Workflow Carboxyl Carboxyl Group (-COOH) ActiveIntermediate Active O-acylisourea intermediate Carboxyl->ActiveIntermediate + EDC EDC EDC AmideBond Amide Bond ActiveIntermediate->AmideBond + Amine Amine Primary Amine (-NH2)

References

Comparative Analysis of Low-Odor Amine Catalysts for Polyurethane Foams

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The polyurethane industry is undergoing a significant shift towards sustainability and enhanced safety, driving the demand for low-odor and low-emission amine catalysts. Traditional tertiary amine catalysts, while effective, often release volatile compounds, contributing to undesirable odors and potential health concerns. This guide provides a comprehensive comparative analysis of low-odor amine catalysts for polyurethane foams, focusing on their performance, experimental evaluation, and underlying chemical principles.

Introduction to Low-Odor Amine Catalysts

Low-odor amine catalysts are designed to minimize volatile organic compound (VOC) emissions and residual odors in finished polyurethane products. This is achieved through several strategies that prevent the catalyst from becoming airborne:

  • Reactive Catalysts: These catalysts possess functional groups (e.g., hydroxyl or primary/secondary amines) that covalently bond to the polyurethane polymer matrix during the foaming reaction.

  • Blocked Catalysts: The active amine site is temporarily blocked, rendering the catalyst inactive until it is unblocked by heat during the exothermic foaming process.

  • Polymeric Catalysts: These are high molecular weight catalysts that have inherently low volatility.

  • Delayed Action Catalysts: These catalysts have a controlled activation, allowing for better flow and processing before the rapid curing phase.

The selection of a low-odor amine catalyst directly impacts the reaction kinetics, physical properties of the foam, and the overall environmental and safety profile of the final product.

Performance Data of Low-Odor Amine Catalysts

The following tables summarize the performance of various low-odor amine catalysts in comparison to traditional catalysts. The data is compiled from technical literature and represents typical performance in flexible polyurethane foam formulations.

Table 1: Catalytic Activity in Flexible Polyurethane Foam
Catalyst TypeCatalyst Name (Example)Cream Time (s)Gel Time (s)Tack-Free Time (s)
Traditional Amine Triethylenediamine (TEDA)10 - 1550 - 7080 - 100
Reactive Gelling Tosoh RZETA®12 - 1860 - 8090 - 110
Reactive Blowing Evonik DABCO® NE 3008 - 1270 - 90100 - 120
Low-Odor Gelling Huntsman JEFFCAT® LE-34010 - 1565 - 8595 - 115
Table 2: Odor and VOC Emissions
Catalyst TypeCatalyst Name (Example)Odor Evaluation (VDA 270 Grade)Total VOC Emissions (µg/g)
Traditional Amine Triethylenediamine (TEDA)4.0 - 5.0> 500
Reactive Gelling Tosoh RZETA®2.5 - 3.0< 100
Reactive Blowing Evonik DABCO® NE 3002.0 - 2.5< 50
Low-Odor Gelling Huntsman JEFFCAT® LE-3402.5 - 3.5< 150
Table 3: Physical Properties of Flexible Polyurethane Foam
Catalyst TypeCatalyst Name (Example)Density ( kg/m ³)Tensile Strength (kPa)Elongation at Break (%)
Traditional Amine Triethylenediamine (TEDA)30 - 35120 - 150150 - 200
Reactive Gelling Tosoh RZETA®30 - 35130 - 160160 - 210
Reactive Blowing Evonik DABCO® NE 30028 - 33110 - 140140 - 190
Low-Odor Gelling Huntsman JEFFCAT® LE-34030 - 35125 - 155155 - 205

Experimental Protocols

Evaluation of Catalytic Activity (based on ASTM D7487)

This protocol outlines the "cup foam" test to determine the reaction profile of a polyurethane foam formulation.

  • Materials and Equipment:

    • Polyol, isocyanate, water, surfactant, and amine catalyst.

    • Paper cup (e.g., 250 mL).

    • High-speed mixer (e.g., 3000 rpm).

    • Stopwatch.

    • Fume hood.

  • Procedure:

    • Pre-weigh all components of the polyurethane formulation.

    • In the paper cup, combine the polyol, water, surfactant, and amine catalyst.

    • Mix the components for 10 seconds at high speed.

    • Add the isocyanate to the mixture and start the stopwatch simultaneously.

    • Mix for an additional 5-7 seconds.

    • Observe the mixture and record the following times:

      • Cream Time: The time at which the liquid mixture begins to expand and turn creamy.

      • Gel Time: The time at which fine strands of polymer can be pulled from the rising foam with a spatula.

      • Tack-Free Time: The time at which the surface of the foam is no longer tacky to the touch.

Odor Evaluation (based on VDA 270)

This method provides a sensory evaluation of the odor emitted from the polyurethane foam.

  • Materials and Equipment:

    • Cured polyurethane foam sample (e.g., 50g).

    • 1-liter glass container with a lid.

    • Oven.

    • A panel of at least three trained odor assessors.

  • Procedure:

    • Place the foam sample into the glass container.

    • Seal the container and place it in an oven at 80°C for 2 hours.

    • Remove the container from the oven and allow it to cool to room temperature.

    • Each panelist briefly opens the container and sniffs the air inside.

    • The odor is rated on the following 6-point scale:

      • Not perceptible

      • Perceptible, not disturbing

      • Clearly perceptible, but not disturbing

      • Disturbing

      • Strongly disturbing

      • Intolerable

    • The average of the panelists' scores is reported as the VDA 270 grade.

Measurement of Foam Physical Properties (based on ASTM D3574)

This standard covers a variety of tests to characterize the physical properties of flexible cellular materials.

  • Density: The mass of a foam sample is measured and divided by its volume.

  • Tensile Strength and Elongation: A die-cut dumbbell-shaped specimen is pulled in a tensile testing machine until it breaks. The force at break (tensile strength) and the extent of stretching (elongation) are recorded.

  • Tear Resistance: The force required to propagate a tear in a pre-nicked specimen is measured.

  • Compression Force Deflection (CFD): The force required to compress a foam sample to a specified percentage of its original thickness is measured. This indicates the firmness of the foam.

Visualizing Reaction Pathways and Experimental Workflows

G Polyurethane Foam Formation Pathway cluster_reactants Reactants cluster_reactions Catalyzed Reactions cluster_products Products Polyol Polyol (-OH) Gelling Gelling Reaction (Urethane Linkage) Polyol->Gelling with Isocyanate Isocyanate Isocyanate (-NCO) Isocyanate->Gelling Blowing Blowing Reaction (Urea Linkage + CO2) Isocyanate->Blowing Water Water (H2O) Water->Blowing with Isocyanate Catalyst Amine Catalyst Catalyst->Gelling accelerates Catalyst->Blowing accelerates PU_Foam Polyurethane Foam Gelling->PU_Foam forms polymer matrix CO2 Carbon Dioxide (CO2) Blowing->CO2 releases CO2->PU_Foam expands foam

Caption: Polyurethane foam formation pathway.

G Experimental Workflow for Catalyst Comparison cluster_tests Performance Testing Formulation Foam Formulation (Polyol, Isocyanate, Water, Surfactant) Catalyst_A Catalyst A (Low-Odor) Formulation->Catalyst_A Catalyst_B Catalyst B (Low-Odor) Formulation->Catalyst_B Catalyst_C Catalyst C (Traditional) Formulation->Catalyst_C Foam_A Foam Sample A Catalyst_A->Foam_A Foam_B Foam Sample B Catalyst_B->Foam_B Foam_C Foam Sample C Catalyst_C->Foam_C Activity Catalytic Activity (ASTM D7487) Foam_A->Activity Odor Odor & VOCs (VDA 270) Foam_A->Odor Physical Physical Properties (ASTM D3574) Foam_A->Physical Foam_B->Activity Foam_B->Odor Foam_B->Physical Foam_C->Activity Foam_C->Odor Foam_C->Physical Data_Analysis Comparative Data Analysis Activity->Data_Analysis Odor->Data_Analysis Physical->Data_Analysis

Caption: Experimental workflow for catalyst comparison.

Benchmarking 2-[2-(Dimethylamino)ethoxy]ethanol: A Comparative Guide for Flexible and Rigid Polyurethane Foams

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Formulation Professionals

This guide provides an objective comparison of 2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE) performance in the formulation of flexible and rigid polyurethane (PU) foams. We will explore its catalytic activity, impact on foam properties, and how it compares to other common amine catalysts, supported by experimental data and detailed protocols.

Introduction to DMAEE in Polyurethane Systems

Polyurethane foams are created through the exothermic reaction of polyols and isocyanates. The precise control of this polymerization, which involves two primary reactions—the "gelling" reaction (urethane linkage formation) and the "blowing" reaction (urea formation with CO2 release)—is critical to achieving the desired foam characteristics.[1] Amine catalysts are essential for modulating the speed and balance of these reactions.[2]

This compound, commonly known as DMAEE, is a versatile tertiary amine catalyst. Its molecular structure is unique in that it contains both a catalytically active tertiary amine group and a reactive hydroxyl group.[3][4] This dual functionality allows it to not only accelerate the foam-forming reactions but also to become chemically bonded into the polymer matrix, which can significantly reduce volatile organic compound (VOC) emissions and residual odor in the final product.[3][5]

Performance of DMAEE in Flexible Foams

In flexible foam applications, which require open-cell structures for properties like softness, resilience, and airflow, DMAEE primarily functions as a blowing agent catalyst.[6][7] It strongly accelerates the reaction between water and isocyanate, which generates the carbon dioxide gas needed for foam expansion.[3][6]

By effectively controlling the blowing reaction, DMAEE helps produce foams with a fine, uniform cell structure, leading to improved cushioning, comfort, and durability.[6][8] It provides a good balance between the gelling and blowing reactions, ensuring a controlled rise time and stable foam formation.[9] For optimal performance, DMAEE is often used in conjunction with strong gelling catalysts like Triethylenediamine (TEDA) or other amine catalysts to fine-tune the reaction profile.[6][10]

Comparative Performance Data: Flexible Foam

The following table summarizes the typical performance of DMAEE in a flexible foam formulation compared to other common amine catalysts. Note that performance can vary based on the full formulation.

Performance MetricDMAEEBis(2-dimethylaminoethyl) ether (BDMAEE / A-1)Triethylenediamine (TEDA / A33)
Primary Function Strong Blowing Catalyst[6]Very Strong Blowing Catalyst[11][12]Strong Gelling Catalyst[11]
Cream Time ModerateFastSlow
Gel Time Moderate-SlowSlowFast
Rise Time FastVery FastModerate
Cell Structure Fine, Uniform[6]Fine, OpenRegular
Foam Density Effective in reducing density[10]Very effective in reducing density[12]Less impact on density
Hardness ModerateCan reduce hardnessCan increase hardness
Odor/VOCs Low (Reactive)[3][5]Moderate-HighModerate (Volatile)[13]

Performance of DMAEE in Rigid Foams

In rigid polyurethane foams, prized for their high compressive strength, dimensional stability, and excellent thermal insulation properties, DMAEE's role shifts. Here, it acts primarily as a gel catalyst .[6] It promotes the rapid and efficient reaction between the polyol and isocyanate to form strong urethane linkages. This quick network formation is crucial for creating a stable, closed-cell foam structure that traps the blowing agent, leading to superior insulation performance.[6]

DMAEE's catalytic activity contributes to faster demolding times and improved dimensional stability in the final product.[8] In rigid foam formulations, it is frequently combined with other catalysts, such as Pentamethyldiethylenetriamine (PMDETA) and TEDA, to achieve a well-balanced reaction profile.[4][6]

Comparative Performance Data: Rigid Foam

The table below outlines the performance of DMAEE in a typical rigid foam system against alternative catalysts.

Performance MetricDMAEEN,N-Dimethylcyclohexylamine (DMCHA)Pentamethyldiethylenetriamine (PMDETA)
Primary Function Balanced Gelling Catalyst[6]Balanced Gelling/Blowing[4]Strong Blowing Catalyst[4]
Cream Time FastModerateFast
Gel Time FastFastModerate
Tack-Free Time FastModerate-FastModerate
Compressive Strength GoodGoodModerate
Dimensional Stability Excellent[8]GoodGood
Thermal Conductivity (k-factor) Promotes low k-factorGoodGood
Adhesion to Substrates GoodExcellentGood

Experimental Protocols

The data presented is based on standardized laboratory methods for polyurethane foam evaluation. Below are representative protocols for sample preparation and testing.

A. Polyurethane Foam Preparation (Hand-Mix Method)
  • Component Preparation: Pre-weigh all components (Polyol, Surfactant, Catalyst/s, Water/Blowing Agent) into a suitable container (e.g., a paper cup). Ensure components are at a controlled temperature (typically 23°C).

  • Mixing: Begin mixing the components with a high-shear laboratory mixer (e.g., at 2000-3000 RPM) for a specified time (e.g., 10-15 seconds) to ensure a homogenous mixture.

  • Isocyanate Addition: Add the pre-weighed isocyanate (e.g., MDI or TDI) to the mixture and continue high-shear mixing for a short, precise duration (e.g., 5-7 seconds).

  • Pouring: Immediately pour the reacting mixture into a temperature-controlled mold (e.g., 25x25x25 cm aluminum mold) to observe the foaming profile and allow it to cure.[13]

  • Curing: Allow the foam to cure at ambient or elevated temperature as required by the formulation before demolding.

  • Conditioning: Condition the foam sample for at least 24 hours at standard conditions (e.g., 23°C and 50% relative humidity) before testing physical properties.[14]

B. Key Experimental Tests
  • Reaction Kinetics:

    • Cream Time: Time from the start of mixing until the liquid begins to rise and change color.

    • Gel Time: Time from the start of mixing until fine strands of polymer can be pulled from the foam with a probe.

    • Rise Time / Tack-Free Time: Time from the start of mixing until the foam reaches its maximum height and the surface is no longer sticky to the touch.

  • Physical Properties (Common ASTM/ISO Standards):

    • Apparent Density: ASTM D1622 / ISO 845

    • Compressive Strength: ASTM D1621 / ISO 844 (for rigid foams)

    • Tensile Strength & Elongation: ASTM D3574 (for flexible foams)

    • Tear Resistance: ASTM D3574 (for flexible foams)

    • Dimensional Stability: ASTM D2126 / ISO 2796 (for rigid foams)

    • Thermal Conductivity (k-factor): ASTM C518 (for rigid foams)

    • Closed-Cell Content: ASTM D6226 (for rigid foams)

Visualized Workflows and Pathways

To better illustrate the processes involved, the following diagrams have been generated.

G cluster_reactants Reactants cluster_reactions Catalyzed Reactions cluster_products Products Isocyanate R-NCO (Isocyanate) Gel_Reaction Gelling Reaction Isocyanate->Gel_Reaction Blow_Reaction Blowing Reaction Isocyanate->Blow_Reaction Polyol R'-OH (Polyol) Polyol->Gel_Reaction Water H₂O Water->Blow_Reaction Catalyst Amine Catalyst (e.g., DMAEE) Catalyst->Gel_Reaction Accelerates Catalyst->Blow_Reaction Accelerates Urethane Urethane Linkage (Polymer Network) Gel_Reaction->Urethane Urea Urea Linkage (Hard Segments) Blow_Reaction->Urea CO2 CO₂ Gas (Blowing) Blow_Reaction->CO2

Caption: Catalytic pathways in polyurethane foam formation.

G cluster_prep Formulation & Preparation cluster_foam Foaming Process cluster_test Property Testing A 1. Define Formulations (Control vs. DMAEE) B 2. Component Weighing & Temp. Control A->B C 3. High-Shear Mixing B->C D 4. Pour into Mold C->D E 5. Measure Kinetics (Cream, Gel, Rise Times) D->E F 6. Curing & Conditioning E->F G 7. Density & Morphology (ASTM D1622) F->G H 8. Mechanical Tests (Compressive, Tensile) G->H I 9. Thermal & Other Tests (k-Factor, Stability) H->I J 10. Data Analysis & Comparison I->J

Caption: Experimental workflow for catalyst benchmarking.

Conclusion

This compound (DMAEE) is a highly versatile and effective amine catalyst for both flexible and rigid polyurethane foam applications. Its performance varies significantly based on the foam type:

  • In flexible foams , it serves as a potent blowing catalyst, essential for creating a uniform, open-cell structure and achieving desired comfort properties.

  • In rigid foams , it functions as a strong gelling catalyst, promoting rapid network formation for high strength, stability, and excellent insulation performance.

Its reactive nature, which allows it to bond into the polymer matrix, offers the significant advantage of producing low-odor and low-VOC foams.[3][4] The selection and combination of DMAEE with other catalysts enable formulators to precisely control reaction kinetics and tailor the final properties of the polyurethane foam to meet the demands of a wide range of applications.

References

The Synergistic Efficacy of 2-[2-(Dimethylamino)ethoxy]ethanol in Tertiary Amine Catalyst Blends for Polyurethane Foams

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Formulation Scientists

In the intricate landscape of polyurethane (PU) chemistry, the selection of a catalyst system is paramount to tailoring the final properties of the foam. Among the diverse array of tertiary amine catalysts, 2-[2-(Dimethylamino)ethoxy]ethanol, commonly known as DMAEE, has carved out a significant niche. This guide provides a comprehensive comparison of DMAEE's performance, particularly when used in synergistic combination with other tertiary amine catalysts, supported by an overview of experimental methodologies and catalytic mechanisms.

Performance Benchmarking of DMAEE in Catalyst Combinations

DMAEE is a reactive, low-odor tertiary amine catalyst that can influence both the urethane (gelling) and urea (blowing) reactions in the production of polyurethane foams.[1][2] Its hydroxyl group allows it to be chemically incorporated into the polymer matrix, which significantly reduces the amine odor in the final product.[1][2] DMAEE is often employed not as a standalone catalyst but as part of a carefully balanced blend to optimize the reaction profile and the physical properties of the foam.[3]

The efficacy of a catalyst system is typically evaluated by its influence on the reaction kinetics—quantified by parameters such as cream time, gel time, and rise time—and on the final physical properties of the foam, including density and hardness.

Table 1: Qualitative Performance Comparison of DMAEE and Other Common Tertiary Amine Catalysts

CatalystPrimary FunctionKey CharacteristicsTypical Applications
DMAEE Balanced Gelling/BlowingReactive, low odor, moderate activity.[2][4]Rigid and flexible foams, especially where low odor is critical.[1][3]
Triethylenediamine (TEDA) Strong GellingHigh activity, crystalline solid (often used in solution).[5]Versatile catalyst for both flexible and rigid foams.[5]
Bis(2-dimethylaminoethyl)ether (BDMAEE) Strong BlowingPotent blowing catalyst, promotes CO2 evolution.[6]Low-density flexible foams.[6]
N,N-Dimethylcyclohexylamine (DMCHA) Strong GellingHigh reactivity, strong odor.[4][5]Primarily used in rigid foam formulations.[4][5]

The true strength of DMAEE lies in its synergistic action with other tertiary amines. When combined with a strong blowing agent like BDMAEE, DMAEE can help to moderate the initial reaction and improve the overall cure, leading to a more uniform cell structure.[3] In flexible foam formulations, a combination of DMAEE with catalysts like dimethylcyclohexylamine (DMCHA) and bis(2-dimethylaminoethyl) ether (BDMAEE) can work synergistically to optimize the foam's physical properties, including density, hardness, and resilience.[3] Similarly, in rigid foams, DMAEE is often blended with catalysts such as pentamethyldiethylenetriamine (PMDETA) and triethylenediamine (TEDA) to balance the reaction kinetics for proper curing and desired mechanical properties.[3]

Experimental Protocols for Catalyst Evaluation

A standardized experimental protocol is crucial for the accurate comparison of different catalyst systems. The following outlines a general procedure for the preparation and evaluation of polyurethane foams.

1. Formulation and Mixing:

  • The polyol, water, surfactant, and amine catalyst(s) are pre-mixed in a suitable container.

  • The isocyanate is added to the pre-mixture.

  • The components are mixed vigorously for a specified time (e.g., 10 seconds) at a high speed (e.g., 2000 rpm).

2. Foam Rise and Curing:

  • The reacting mixture is immediately poured into a mold.

  • The cream time (onset of foaming), gel time (formation of a solid network), and rise time (end of foam expansion) are recorded.

  • The foam is allowed to cure at a specified temperature and humidity.

3. Foam Characterization:

  • Density: Measured according to ASTM D3574.

  • Hardness (Indentation Force Deflection - IFD): Measured according to ASTM D3574.

  • Mechanical Properties: Tensile strength, elongation, and tear resistance are measured using a universal testing machine.

Visualizing the Catalytic Pathways and Experimental Workflow

To better understand the underlying chemical processes and the experimental design, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Catalyst Evaluation prep Formulation Preparation (Polyol, Water, Surfactant, Catalysts) mix High-Speed Mixing with Isocyanate prep->mix pour Pouring into Mold mix->pour observe Record Reaction Times (Cream, Gel, Rise) pour->observe cure Curing observe->cure characterize Foam Characterization (Density, Hardness, etc.) cure->characterize

Caption: A generalized workflow for the preparation and evaluation of polyurethane foams with different catalyst systems.

The catalytic action of tertiary amines in polyurethane formation proceeds through two primary pathways: the gelling reaction (urethane formation) and the blowing reaction (urea and carbon dioxide formation).

G cluster_gelling Gelling Reaction (Urethane Formation) cluster_blowing Blowing Reaction (Urea & CO2 Formation) R_NCO Isocyanate (R-NCO) Complex_G [Isocyanate-Amine] Complex R_NCO->Complex_G R_OH Polyol (R'-OH) Urethane Urethane Linkage R_OH->Urethane Amine_G Tertiary Amine (e.g., DMAEE, TEDA) Amine_G->Complex_G Complex_G->Urethane Urethane->Amine_G Catalyst Regeneration R_NCO_B Isocyanate (R-NCO) Carbamic_Acid Carbamic Acid (Intermediate) R_NCO_B->Carbamic_Acid H2O Water (H2O) Complex_B [Water-Amine] Complex H2O->Complex_B Amine_B Tertiary Amine (e.g., DMAEE, BDMAEE) Amine_B->Complex_B Complex_B->Carbamic_Acid Urea Urea Linkage Carbamic_Acid->Urea CO2 Carbon Dioxide (CO2) (Blowing Agent) Carbamic_Acid->CO2 Urea->Amine_B Catalyst Regeneration

Caption: Catalytic cycles for the gelling and blowing reactions in polyurethane foam formation mediated by tertiary amines.

The synergistic effect of using a catalyst blend, such as DMAEE and TEDA, arises from their complementary activities.[7] TEDA, a strong gelling catalyst, accelerates the polymer network formation, while DMAEE, with its more balanced profile, helps to control the overall reaction rate and contributes to the blowing reaction, ensuring a well-formed cellular structure.[7]

G cluster_synergy Synergistic Catalysis with DMAEE and TEDA DMAEE DMAEE (Balanced Catalyst) Blowing Blowing Reaction (Foam Expansion) DMAEE->Blowing Promotes Gelling Gelling Reaction (Polymer Network Formation) DMAEE->Gelling Contributes to TEDA TEDA (Strong Gelling Catalyst) TEDA->Gelling Strongly Promotes Balanced_Foam Optimized Polyurethane Foam (Uniform Cell Structure, Cured Properties) Blowing->Balanced_Foam Gelling->Balanced_Foam

Caption: Logical relationship of synergistic catalysis between DMAEE and TEDA in polyurethane foam production.

References

A Comparative Analysis of Catalysts for Water-Blown Polyurethane Foam

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance of amine and organometallic catalysts in polyurethane foam production, this guide offers a comparative analysis for researchers and scientists. We will explore the catalytic effects on reaction kinetics, foam morphology, physical properties, and volatile organic compound (VOC) emissions, supported by experimental data and detailed methodologies.

The production of water-blown polyurethane (PU) foam is a complex process governed by two primary reactions: the gelling reaction between polyols and isocyanates, and the blowing reaction between isocyanates and water. The delicate balance between these reactions, orchestrated by catalysts, is paramount in determining the final properties of the foam. This guide provides a comparative study of commonly used amine and organometallic catalysts, offering quantitative data to aid in catalyst selection and formulation optimization.

Catalyst Classification and Mechanism

Polyurethane catalysts can be broadly categorized into two main types: tertiary amines and organometallic compounds.[1]

  • Amine Catalysts: These are typically tertiary amines that primarily accelerate the blowing reaction, promoting the formation of carbon dioxide gas which acts as the blowing agent.[2] Examples include Triethylenediamine (TEDA), N,N-Dimethylcyclohexylamine (DMCHA), and Bis(2-dimethylaminoethyl) ether (BDMAEE).

  • Organometallic Catalysts: These compounds, most notably tin and bismuth-based catalysts, are highly effective in promoting the gelling reaction, which leads to the formation of the polymer network.[3][4] Common examples include Dibutyltin Dilaurate (DBTDL) and Stannous Octoate.

Often, a combination of amine and organometallic catalysts is used to achieve a synergistic effect and a well-balanced reaction profile, leading to optimal foam properties.[5]

Comparative Performance Data

The selection of a catalyst system has a profound impact on the processing characteristics and the final physical properties of the polyurethane foam. The following tables summarize quantitative data from various studies, comparing the performance of different catalysts. It is important to note that the data presented is collated from different sources with varying formulations and testing conditions, and therefore should be used as a comparative guide rather than absolute values.

Table 1: Comparison of Reaction Kinetics
CatalystTypeCream Time (s)Gel Time (s)Tack-Free Time (s)
Amine Catalysts
PC-8 (DMCHA blend)Tertiary AmineModerate to Fast--
PMDETATertiary AmineFast--
DMCHA + DABCO-33LVTertiary Amine Combination215595
Metal Catalysts
Dibutyltin dilaurylmercaptideTin141619
BiCAT 8106Bismuth579
BiCAT 8210Bismuth51013
BiCAT 8842Bismuth61012
DMCMetal Complex---
KOHAlkali Metal---

Data compiled from multiple sources. Direct comparison should be made with caution due to variations in experimental conditions.

Table 2: Comparison of Physical and Mechanical Properties
CatalystFoam Density ( kg/m ³)Compressive Strength (kPa)Thermal Conductivity (W/m·K)
Amine Catalysts
DMCHA + DABCO-33LV351800.0382
Metal Catalysts
Dibutyltin dilaurylmercaptide35.08--
BiCAT 810635.72--
BiCAT 821035.72--
BiCAT 884237.16--
DMC-2540.0213
KOH---

Data compiled from multiple sources. Direct comparison should be made with caution due to variations in experimental conditions.

Table 3: Comparison of Volatile Organic Compound (VOC) Emissions
Catalyst TypeCommon VOCs Emitted
Amine Catalysts Tertiary amines (e.g., TEDA, DMCHA), Aldehydes
Organometallic Catalysts Organotin compounds (from tin-based catalysts)

Low-odor and reactive amine catalysts are being developed to reduce VOC emissions.

Experimental Protocols

To ensure accurate and reproducible results in catalyst evaluation, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments.

Polyurethane Foam Preparation (Hand-Mixing Method)
  • Component Preparation: The polyol, surfactant, catalyst(s), and water (blowing agent) are accurately weighed and pre-mixed in a suitable container (e.g., a plastic cup) using a mechanical stirrer at a specified speed (e.g., 2000 rpm) for a defined duration (e.g., 60 seconds).

  • Isocyanate Addition: The predetermined amount of isocyanate is added to the polyol mixture.

  • Mixing: The components are vigorously mixed for a short period (e.g., 5-10 seconds) to ensure homogeneity.

  • Foaming: The mixture is immediately poured into a mold or a cup to allow for free-rise foaming.

  • Curing: The foam is allowed to cure at ambient or elevated temperature for a specified period before characterization.

Determination of Reaction Kinetics

The following parameters are measured to characterize the reaction profile:

  • Cream Time: The time from the start of mixing until the mixture begins to rise and change in color.

  • Gel Time: The time when the foaming mixture starts to form fibrous strands when touched with a spatula.

  • Tack-Free Time: The time at which the foam surface is no longer sticky to the touch.

These times are typically recorded in seconds using a stopwatch.

Measurement of Physical and Mechanical Properties
  • Foam Density: Determined according to ASTM D1622 by measuring the weight and volume of a precisely cut foam sample.

  • Compressive Strength: Measured according to ASTM D1621, this test determines the force required to compress the foam by a certain percentage of its original height.

  • Thermal Conductivity: Evaluated using a heat flow meter according to ASTM C518 to determine the insulating properties of the foam.

Volatile Organic Compound (VOC) Emission Analysis

VOC emissions from polyurethane foams are a significant concern due to potential health and environmental impacts. Standardized test methods are used for their quantification.

ASTM D8142: Standard Test Method for Determining Chemical Emissions from Spray Polyurethane Foam (SPF) Insulation using Micro-Scale Environmental Test Chambers

  • Sample Preparation: A representative sample of the cured polyurethane foam is placed in a micro-scale environmental test chamber.

  • Chamber Conditions: The chamber is maintained at a specific temperature (e.g., 35°C) and airflow rate with dry air.[5]

  • Air Sampling: Air samples are collected from the chamber exhaust at specified time intervals (e.g., 2 hours and 24 hours).[5]

  • Analysis:

    • Volatile organic compounds are analyzed using thermal desorption-gas chromatography/mass spectrometry (TD-GC/MS) according to U.S. EPA Method TO-17.[5]

    • Aldehydes are analyzed by high-performance liquid chromatography (HPLC) following ASTM D5197.[6]

  • Target Compounds: Analysis typically targets residual blowing agents, solvents, amine catalysts, and flame retardants.[6]

Visualizing Polyurethane Foam Chemistry and Workflow

To better illustrate the complex processes involved, the following diagrams have been generated using Graphviz.

G cluster_reactants Reactants cluster_reactions Primary Reactions cluster_catalysts Catalysts cluster_products Products Polyol Polyol (R-OH) Gelling Gelling Reaction (Urethane Linkage Formation) Polyol->Gelling Isocyanate Isocyanate (R'-NCO) Isocyanate->Gelling Blowing Blowing Reaction (CO2 Generation) Isocyanate->Blowing Water Water (H2O) Water->Blowing PU_Foam Polyurethane Foam Gelling->PU_Foam CO2 Carbon Dioxide (CO2) Blowing->CO2 Amine Amine Catalyst (e.g., TEDA, DMCHA) Amine->Blowing Primarily Catalyzes Metal Metal Catalyst (e.g., DBTDL, SnOct) Metal->Gelling Primarily Catalyzes CO2->PU_Foam Foam Expansion

Caption: Signaling pathway of water-blown polyurethane foam formation.

G start Start: Catalyst Evaluation prep 1. Prepare Polyol Premix (Polyol, Surfactant, Catalyst, Water) start->prep add_iso 2. Add Isocyanate to Premix prep->add_iso mix 3. High-Speed Mixing add_iso->mix foam 4. Pour into Mold for Free-Rise mix->foam measure_kinetics 5. Measure Reaction Kinetics (Cream, Gel, Tack-Free Times) foam->measure_kinetics cure 6. Cure Foam Sample foam->cure end End: Comparative Data Analysis measure_kinetics->end characterize 7. Characterize Physical Properties (Density, Compressive Strength, etc.) cure->characterize voc_analysis 8. VOC Emission Analysis (ASTM D8142) cure->voc_analysis characterize->end voc_analysis->end

Caption: Experimental workflow for catalyst performance evaluation.

G catalyst_choice Catalyst Selection amine Amine Catalysts (e.g., TEDA, BDMAEE) catalyst_choice->amine metal Metal Catalysts (e.g., DBTDL, Bismuth-based) catalyst_choice->metal emissions VOC Emissions catalyst_choice->emissions reaction_balance Reaction Balance (Gelling vs. Blowing) amine->reaction_balance Influences metal->reaction_balance Influences kinetics Reaction Kinetics (Cream, Gel, Tack-Free Times) reaction_balance->kinetics morphology Foam Morphology (Cell Size, Open/Closed Cell Content) reaction_balance->morphology properties Physical Properties (Density, Compressive Strength) morphology->properties

Caption: Logical relationship between catalyst choice and foam properties.

References

Validating the Molecular Structure of Synthesized 2-[2-(Dimethylamino)ethoxy]ethanol via Nuclear Magnetic Resonance (NMR) Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous structural confirmation of synthesized compounds is a critical step in ensuring data integrity and downstream experimental success. This guide provides a comparative analysis for validating the molecular structure of 2-[2-(Dimethylamino)ethoxy]ethanol using ¹H and ¹³C NMR spectroscopy. We present a detailed experimental protocol, comparative spectral data against common alternatives, and visual aids to facilitate unambiguous structural verification.

Introduction

This compound is a versatile organic compound utilized in various industrial applications, including as a catalyst in the production of polyurethane foams and as an intermediate in the synthesis of pharmaceuticals.[1][2] Its specific molecular structure, featuring a tertiary amine, an ether linkage, and a primary alcohol, dictates its chemical properties and reactivity. Therefore, accurate structural confirmation after synthesis is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structures.[3] This guide outlines the use of ¹H and ¹³C NMR to validate the synthesis of this compound and differentiate it from structurally similar alternatives.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of diethylene glycol with dimethylamine.[1] While various specific procedures exist, a general approach is outlined below.

Materials:

  • Diethylene glycol

  • Dimethylamine (aqueous solution or gas)

  • Suitable catalyst (e.g., a supported metal catalyst)

  • Solvent (if necessary)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Purification apparatus (e.g., distillation setup)

Procedure:

  • The reaction is typically carried out in a sealed reactor or a flask equipped with a condenser.

  • Diethylene glycol and the catalyst are charged into the reactor.

  • Dimethylamine is introduced into the reactor, and the mixture is heated to the desired reaction temperature.

  • The reaction progress is monitored using an appropriate analytical technique (e.g., gas chromatography or thin-layer chromatography).

  • Upon completion, the catalyst is removed by filtration.

  • The crude product is purified, typically by distillation under reduced pressure, to yield pure this compound.

NMR Sample Preparation and Data Acquisition

High-quality NMR spectra are contingent on proper sample preparation and instrument setup.

Materials:

  • Synthesized this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tube (5 mm diameter)

  • Pipettes

  • Vortex mixer

Procedure:

  • Accurately weigh the required amount of the synthesized compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Ensure the sample is fully dissolved; gentle vortexing may be applied.

  • Transfer the solution into a clean NMR tube.

  • Cap the NMR tube securely.

  • Wipe the outside of the NMR tube to remove any contaminants.

  • Insert the sample into the NMR spectrometer.

  • Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols. This typically involves locking onto the deuterium signal of the solvent, shimming the magnetic field to optimize homogeneity, and setting appropriate acquisition parameters (e.g., number of scans, pulse width, and relaxation delay).

Comparative NMR Data Analysis

The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound and two common, structurally related alternatives: 2-(2-Aminoethoxy)ethanol and 2-(2-Diethylaminoethoxy)ethanol. The distinct chemical shifts (δ) in parts per million (ppm), signal multiplicities (s = singlet, t = triplet), and integration values provide a clear basis for structural differentiation.

Table 1: Comparative ¹H NMR Data (Predicted and Experimental)

CompoundFunctional Group AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
This compound -N(CH₃)₂~2.30s6H
-N-CH₂-~2.55t2H
-O-CH₂-CH₂-N-~3.50t2H
-O-CH₂-CH₂-OH~3.60t2H
-CH₂-OH~3.70t2H
-OHVariables (broad)1H
2-(2-Aminoethoxy)ethanol -NH₂Variables (broad)2H
-N-CH₂-~2.87t2H
-O-CH₂-CH₂-N-~3.52t2H
-O-CH₂-CH₂-OH~3.56t2H
-CH₂-OH~3.70t2H
2-(2-Diethylaminoethoxy)ethanol -N(CH₂CH₃)₂~1.05t6H
-N(CH₂CH₃)₂~2.60q4H
-N-CH₂-~2.70t2H
-O-CH₂-CH₂-N-~3.55t2H
-O-CH₂-CH₂-OH~3.65t2H
-CH₂-OH~3.75t2H
-OHVariables (broad)1H

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The hydroxyl (-OH) and amine (-NH₂) proton signals are often broad and their chemical shifts are highly dependent on experimental conditions.

Table 2: Comparative ¹³C NMR Data (Predicted and Experimental)

CompoundCarbon Atom AssignmentChemical Shift (δ, ppm)
This compound -N(CH₃)₂~45.5
-N-CH₂-~59.0
-CH₂-OH~61.5
-O-CH₂-CH₂-N-~70.0
-O-CH₂-CH₂-OH~72.5
2-(2-Aminoethoxy)ethanol -N-CH₂-~41.7
-CH₂-OH~61.8
-O-CH₂-CH₂-N-~70.3
-O-CH₂-CH₂-OH~72.6
2-(2-Diethylaminoethoxy)ethanol -N(CH₂CH₃)₂~12.0
-N(CH₂CH₃)₂~47.8
-N-CH₂-~52.5
-CH₂-OH~61.0
-O-CH₂-CH₂-N-~70.5
-O-CH₂-CH₂-OH~72.0

Visualization of Molecular Structure and Validation Workflow

To further aid in the identification process, the following diagrams illustrate the molecular structure of this compound and the logical workflow for its structural validation.

molecular_structure cluster_dmae This compound N N C1 C N->C1 C2 C N->C2 C3 C N->C3 C4 C C3->C4 O1 O C4->O1 C5 C O1->C5 C6 C C5->C6 O2 O C6->O2 H_O H O2->H_O

Caption: Molecular structure of this compound.

validation_workflow synthesis Synthesize Crude Product purification Purify via Distillation synthesis->purification nmr_prep Prepare NMR Sample purification->nmr_prep acquire_spectra Acquire 1H and 13C NMR Spectra nmr_prep->acquire_spectra process_data Process and Analyze Spectra acquire_spectra->process_data compare_data Compare with Reference Data and Alternatives process_data->compare_data validate Validate Structure compare_data->validate Match fail Structure Not Validated (Re-evaluate Synthesis/Purification) compare_data->fail Mismatch

Caption: Logical workflow for the structural validation of synthesized compounds.

Conclusion

The successful synthesis of this compound can be confidently validated through the combined analysis of ¹H and ¹³C NMR spectra. The characteristic signals, particularly the singlet corresponding to the two methyl groups on the nitrogen atom in the ¹H NMR spectrum and the unique set of five carbon signals in the ¹³C NMR spectrum, serve as definitive fingerprints for this molecule. By comparing the acquired experimental data with the provided reference tables and considering the spectra of potential side-products or starting materials, researchers can unequivocally confirm the identity and purity of their synthesized compound, ensuring the reliability of subsequent research and development activities.

References

A Comparative Guide to the Quantitative Analysis of 2-[2-(Dimethylamino)ethoxy]ethanol in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in chemical synthesis and process monitoring, the accurate quantification of 2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE) in complex reaction mixtures is paramount. This guide provides a comprehensive comparison of the primary analytical techniques employed for this purpose: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The selection of the optimal method is contingent on several factors, including the sample matrix, required sensitivity, and the specific goals of the analysis.

Comparison of Analytical Techniques

Both GC and HPLC are powerful chromatographic techniques capable of separating and quantifying DMAEE in reaction mixtures. However, they operate on different principles, leading to distinct advantages and limitations for this specific application.

Gas Chromatography (GC) is a robust technique well-suited for the analysis of volatile and semi-volatile compounds like DMAEE. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC offers high sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) is a versatile method that separates compounds based on their interaction with a stationary phase and a liquid mobile phase. For a polar compound like DMAEE, reverse-phase HPLC with a suitable detector (e.g., UV-Vis or MS) is a common approach.

The following table summarizes the key performance characteristics of GC and HPLC methods for the quantitative analysis of DMAEE, based on typical performance for similar analytes.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase.Separation of compounds in the liquid phase.
Typical Column Capillary column (e.g., DB-624, 6% cyanopropylphenyl-94% dimethylpolysiloxane)[1]Reverse-phase C18 column[2][3]
Detector Flame Ionization Detector (FID), Mass Spectrometry (MS)[4][5]UV-Vis Spectrophotometer, Mass Spectrometry (MS)
Sample Volatility Requires analyte to be volatile or amenable to derivatization.Suitable for a wide range of volatilities, including non-volatile compounds.[6]
Sensitivity High, especially with an FID or MS detector.Good, with MS detection offering higher sensitivity than UV.
Linearity Excellent over a wide concentration range.Good, typically with a slightly narrower linear range than GC.
Accuracy High, with typical recoveries in the range of 95-105%.High, with typical recoveries in the range of 95-105%.
Precision (%RSD) Excellent, typically < 2% for intra- and inter-day precision.Excellent, typically < 2% for intra- and inter-day precision.
Limit of Detection (LOD) Low, in the ppm to ppb range.Low, in the ppm to ppb range, depending on the detector.
Limit of Quantification (LOQ) Low, in the ppm to ppb range.Low, in the ppm to ppb range, depending on the detector.
Sample Throughput Can be high with autosamplers.Can be high with autosamplers and UPLC systems.[7]
Matrix Effects Can be susceptible to matrix interference, which may require sample cleanup.[4]Can be affected by matrix components, potentially requiring sample preparation.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining accurate and reproducible quantitative data. Below are representative methodologies for the analysis of DMAEE in a reaction mixture using GC and HPLC.

Gas Chromatography (GC-FID) Protocol

This protocol outlines a direct injection method suitable for the analysis of DMAEE.

StepDescription
1. Sample Preparation Dilute an accurately weighed aliquot of the reaction mixture with a suitable solvent (e.g., dimethylformamide) to a known volume.[1] This brings the analyte concentration within the calibrated range.
2. GC System An Agilent 7890B GC system or equivalent equipped with a Flame Ionization Detector (FID) and an autosampler.[5]
3. GC Column DB-624 (60 m x 0.32 mm i.d., 1.8 µm film thickness) or equivalent.[1]
4. GC Conditions Inlet Temperature: 240°CDetector Temperature: 260°COven Program: Initial temperature of 150°C, ramped at 5°C/min to 230°C, then at 40°C/min to 240°C.[1]Carrier Gas: Nitrogen at a constant flow of approximately 1.56 mL/min.[1]Injection Volume: 1 µL.[1]
5. Calibration Prepare a series of calibration standards of DMAEE in the chosen diluent. Analyze the standards and construct a calibration curve by plotting peak area against concentration.
6. Quantification Inject the prepared sample solution into the GC. Identify the DMAEE peak based on its retention time. Quantify the concentration using the calibration curve.
High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol describes a reverse-phase HPLC method with UV detection. Since DMAEE lacks a strong chromophore, detection might be challenging at higher wavelengths. A low wavelength (e.g., 195-210 nm) or derivatization might be necessary. Alternatively, an MS detector can be used for more sensitive and specific detection.

StepDescription
1. Sample Preparation Dilute an accurately weighed aliquot of the reaction mixture with the mobile phase to a known volume. The sample may require filtration through a 0.45 µm filter before injection.
2. HPLC System A Shimadzu VP Series HPLC or equivalent, equipped with a UV-Vis detector and an autosampler.[3]
3. HPLC Column Kinetex C18 (150 x 4.6 mm, 5 µm) or equivalent reverse-phase column.[3]
4. HPLC Conditions Mobile Phase: A mixture of phosphate buffer (pH 6) and acetonitrile (e.g., 50:50 v/v).[3]Flow Rate: 1.2 mL/min.[3]Column Temperature: 40°C.[3]Detection Wavelength: 210 nm (or lower, depending on sensitivity requirements).Injection Volume: 10 µL.
5. Calibration Prepare a series of calibration standards of DMAEE in the mobile phase. Analyze the standards and construct a calibration curve by plotting peak area against concentration.
6. Quantification Inject the prepared sample solution into the HPLC. Identify the DMAEE peak based on its retention time. Quantify the concentration using the calibration curve.

Method Validation

Both GC and HPLC methods must be validated to ensure they are suitable for their intended purpose.[8][9] Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[10]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[10]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[10]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[10] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]

Visualizing the Workflow and Decision Process

The following diagrams, created using the DOT language, illustrate the general experimental workflow for quantitative analysis and a logical guide for selecting the most appropriate analytical method.

Quantitative_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sampling Sample Collection from Reaction Mixture dilution Dilution with Appropriate Solvent sampling->dilution filtration Filtration (if necessary) dilution->filtration injection Injection into GC or HPLC filtration->injection separation Chromatographic Separation injection->separation detection Detection (FID, MS, UV) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification report report quantification->report Final Report

Caption: General workflow for the quantitative analysis of DMAEE.

Method_Selection_Logic start Start: Need to Quantify DMAEE volatile Is the sample matrix suitable for high temperatures? start->volatile gc_method Select Gas Chromatography (GC) volatile->gc_method Yes hplc_method Select High-Performance Liquid Chromatography (HPLC) volatile->hplc_method No (thermally labile components) detector Is a universal or specific detector needed? gc_fid GC-FID for general quantification detector->gc_fid Universal gc_ms GC-MS for high specificity and identification detector->gc_ms Specific gc_method->detector hplc_uv HPLC-UV (low wavelength or derivatization) hplc_method->hplc_uv UV-absorbing impurities are not an issue hplc_ms HPLC-MS for high sensitivity and specificity hplc_method->hplc_ms High sensitivity/specificity needed

Caption: Decision tree for selecting an analytical method for DMAEE.

References

Comparative Performance Analysis of 2-[2-(Dimethylamino)ethoxy]ethanol in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-[2-(Dimethylamino)ethoxy]ethanol's Performance Against Common Alternatives in Polyurethane Foam Catalysis and Carbon Dioxide Capture.

Introduction

This compound, commonly known as DMAEE, is a versatile tertiary amine with a wide range of applications in industrial and research settings. Its unique molecular structure, featuring both a tertiary amine and a hydroxyl group, allows it to function as a catalyst, a reactive intermediate, and a polar solvent. This guide provides a comparative analysis of DMAEE's performance against other common alternatives in two key applications: as a catalyst in the production of polyurethane foams and as a solvent for carbon dioxide capture. The information presented is supported by experimental data and detailed protocols to assist researchers in selecting the appropriate compound for their specific needs.

I. Performance as a Catalyst in Polyurethane Foam Production

In the synthesis of polyurethane (PU) foams, amine catalysts play a crucial role in controlling the two primary reactions: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). The balance between these reactions dictates the foam's physical properties, such as its density, cell structure, and mechanical strength.[1][2] DMAEE is recognized as a reactive, low-odor catalyst, particularly effective in rigid and high-resilience flexible foam applications.[3][4]

Comparative Performance Data

While direct, side-by-side quantitative data for this compound against all other amine catalysts is not comprehensively available in a single source, the following table compiles representative data from various studies to illustrate the performance of different amine catalyst systems. This allows for an informed comparison of their effects on key foaming parameters.

Catalyst SystemCream Time (s)Gel Time (s)Tack-Free Time (s)Free-Rise Density ( kg/m ³)Reference Formulation
System A (Illustrative of a balanced catalyst) 10 - 1545 - 6060 - 9028 - 32Flexible Molded Foam
System B (Illustrative of a strong blowing catalyst) 8 - 1260 - 7590 - 12025 - 29High-Resilience Foam
System C (Illustrative of a strong gelling catalyst) 15 - 2030 - 4545 - 6030 - 35Rigid Foam

Note: This table is illustrative. Actual values depend on the specific formulation, including the type of polyol, isocyanate, surfactant, and blowing agent used.

Studies have shown that the choice and concentration of amine catalyst significantly impact the compressive strength of rigid polyurethane foams. For example, the parallel-to-rise compressive strength can vary by over 20% depending on the catalyst system used.[2] DMAEE's reactive nature, due to its hydroxyl group, allows it to be incorporated into the polymer matrix, which can lead to lower odor in the final product.[4]

Experimental Protocol: Preparation of Flexible Polyurethane Foam

This protocol provides a general procedure for the laboratory-scale synthesis of flexible polyurethane foam to evaluate the performance of different amine catalysts.

Materials:

  • Polyether Polyol (e.g., Voranol CP 1421)

  • Toluene Diisocyanate (TDI) or Methylene Diphenyl Diisocyanate (MDI)

  • Deionized Water (Blowing Agent)

  • Silicone Surfactant (e.g., Tegostab B404)

  • Amine Catalyst (e.g., this compound, Triethylamine, DABCO)

  • Stannous Octoate (Co-catalyst, if required)

Procedure:

  • Premix Preparation: In a suitable container, accurately weigh and combine the polyether polyol, deionized water, silicone surfactant, and the amine catalyst being evaluated.

  • Mixing: Mix the components thoroughly for a specified time (e.g., 60 seconds) at a controlled speed (e.g., 2000 rpm) to ensure a homogeneous mixture.

  • Isocyanate Addition: Add the predetermined amount of isocyanate to the premix.

  • Final Mixing: Immediately mix the complete system vigorously for a short duration (e.g., 5-10 seconds).

  • Foam Rise: Pour the reacting mixture into a mold or a container and allow it to rise freely.

  • Curing: Cure the foam at a specified temperature and time (e.g., room temperature for 24 hours or in an oven at 70°C for 1 hour).

  • Characterization: After curing, the foam can be demolded and characterized for its physical properties, including density, compressive strength, and cell structure.

Workflow for Polyurethane Foam Synthesis and Catalyst Evaluation

G cluster_prep Premix Preparation cluster_reaction Foaming Process cluster_analysis Foam Characterization A Weigh Polyol, Water, Surfactant B Add Amine Catalyst A->B C Add Isocyanate B->C D Vigorous Mixing C->D E Pour into Mold D->E F Foam Rise & Curing E->F G Measure Density F->G H Test Compressive Strength F->H I Analyze Cell Structure F->I

Caption: Workflow for polyurethane foam synthesis and subsequent catalyst performance evaluation.

II. Performance in Carbon Dioxide Capture

Alkanolamines are widely used for the removal of acidic gases like carbon dioxide (CO₂) from industrial gas streams. The efficiency of an amine solvent is determined by its absorption capacity, absorption rate, and the energy required for regeneration. This compound, as a tertiary amine, is a potential candidate for CO₂ capture. Tertiary amines are known for their high theoretical CO₂ loading capacity (1 mole of CO₂ per mole of amine) and lower energy of regeneration compared to primary and secondary amines.[5][6]

Comparative Performance Data

The table below presents a comparison of the CO₂ loading capacity of various alkanolamines under specific experimental conditions. It is important to note that direct comparative data for DMAEE under the same conditions as the benchmark amines (MEA and MDEA) is limited in publicly available literature. The data for other tertiary amines can provide an indication of the expected performance range.

AmineAmine Concentration (wt%)Temperature (°C)PressureCO₂ Loading (mol CO₂ / mol amine)
Monoethanolamine (MEA) 3040~15 kPa~0.5
Methyldiethanolamine (MDEA) 3040~15 kPa~0.8 - 1.0
2-(Ethylamino)ethanol (EAE) 3040~15 kPa~0.75
Triethanolamine (TEA) 3040~15 kPa~0.6 - 0.8

Note: CO₂ loading capacity is highly dependent on temperature, pressure, and the concentration of the amine solution.

Studies have shown that blends of tertiary amines with primary or secondary amines can offer a compromise between the high absorption rate of primary/secondary amines and the high capacity and low regeneration energy of tertiary amines.[7]

Experimental Protocol: Determination of CO₂ Absorption Capacity

This protocol outlines a common laboratory method for measuring the CO₂ loading capacity of an amine solution.

Materials:

  • Amine solution of known concentration (e.g., 30 wt% this compound in water)

  • Pure CO₂ gas

  • Nitrogen (N₂) gas

  • Gas flow meters

  • Absorption vessel (e.g., a gas washing bottle or a stirred reactor)

  • Analytical balance

  • Titration apparatus or a total organic carbon (TOC) analyzer

Procedure:

  • Setup: Assemble the experimental setup with the absorption vessel placed in a temperature-controlled bath.

  • Amine Solution: Accurately weigh a known amount of the amine solution into the absorption vessel.

  • Gas Flow: Start flowing a gas mixture of known CO₂ concentration (e.g., 15% CO₂ in N₂) at a constant flow rate through the amine solution.

  • Absorption: Continue the gas flow until the amine solution is saturated with CO₂, which is indicated by the CO₂ concentration in the outlet gas stream equaling the inlet concentration.

  • Weight Measurement: After saturation, accurately weigh the absorption vessel again to determine the mass of CO₂ absorbed.

  • Calculation: Calculate the CO₂ loading in moles of CO₂ per mole of amine.

    • Alternatively, the CO₂ content in the solution can be determined by titration or using a TOC analyzer.

Workflow for CO₂ Absorption Capacity Measurement

G cluster_setup Experimental Setup cluster_absorption Absorption Process cluster_analysis Data Analysis A Prepare Amine Solution B Assemble Absorption Apparatus A->B C Introduce CO2/N2 Gas Mixture B->C D Monitor Outlet Gas Concentration C->D E Continue until Saturation D->E F Measure Weight Change E->F G Calculate CO2 Loading F->G

Caption: Workflow for determining the CO₂ absorption capacity of an amine solution.

Conclusion

This compound demonstrates valuable properties as both a polyurethane catalyst and a potential solvent for CO₂ capture. In polyurethane foam applications, its reactive nature offers the benefit of reduced odor in the final product, a significant advantage for many consumer and industrial applications. While direct quantitative comparisons with all other amine catalysts are formulation-dependent, its performance characteristics make it a strong candidate for producing a variety of foam types.

In the context of CO₂ capture, as a tertiary amine, DMAEE theoretically offers high loading capacity and lower regeneration energy compared to primary amines like MEA. Further experimental validation and comparative studies under standardized conditions are needed to fully quantify its performance against established solvents like MEA and MDEA.

The provided experimental protocols and workflows offer a foundation for researchers to conduct their own comparative studies and validate the performance of this compound for their specific research and development needs.

References

Safety Operating Guide

Proper Disposal of 2-[2-(Dimethylamino)ethoxy]ethanol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of 2-[2-(Dimethylamino)ethoxy]ethanol (CAS RN: 1704-62-7)

The proper disposal of this compound is critical for ensuring laboratory safety and environmental protection. This compound is classified as a combustible liquid that is harmful in contact with skin, causes skin irritation, and poses a risk of serious eye damage.[1] Due to its hazardous nature, direct disposal down the sanitary sewer is not permissible and in-lab treatment by neutralization is not recommended as it does not mitigate its toxicity.[2] The required method of disposal is to collect the waste in designated containers for pickup by a licensed hazardous waste disposal service.

Immediate Safety and Handling Precautions

Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE).

PPE SpecificationDetails
Eye Protection Chemical safety goggles or a face shield.[1]
Hand Protection Chemically resistant gloves, such as nitrile gloves.
Body Protection A laboratory coat should be worn.

In the event of accidental exposure, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3]

  • Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1][3]

  • Inhalation: Move the individual to fresh air and ensure they are in a position that is comfortable for breathing.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Disposal Protocol: A Step-by-Step Approach

The following procedure outlines the necessary steps for the safe collection and disposal of this compound waste in a laboratory setting.

  • Waste Segregation and Collection:

    • Designate a specific, clearly labeled, and sealable container for liquid waste of this compound.

    • The container must be made of a compatible material that will not react with the chemical.

    • Do not mix this waste with other chemical waste streams, especially acids, to prevent potentially hazardous reactions. At a minimum, amines should be stored separately from acids, bases, oxidizers, and cyanides.

  • Labeling of Waste Containers:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

    • Indicate the approximate concentration and quantity of the waste.

  • Storage of Chemical Waste:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is well-ventilated and away from sources of heat or ignition.[1]

    • Secondary containment should be used to prevent spills.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste manifest and handoff.

Experimental Protocols

Currently, there are no widely established or recommended experimental protocols for the in-laboratory neutralization or degradation of this compound for disposal purposes. As an organic amine, simple acid-base neutralization does not detoxify the compound and is therefore not a suitable disposal method.[2] The most appropriate and compliant disposal method is through a certified hazardous waste management company.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Start: Chemical waste identified (this compound) identify_hazards Identify Hazards (SDS Review: Corrosive, Toxic, Combustible) start->identify_hazards in_lab_treatment In-lab treatment feasible? identify_hazards->in_lab_treatment no_treatment No: Toxicity not removed by simple neutralization in_lab_treatment->no_treatment No prepare_for_pickup Prepare for Professional Disposal no_treatment->prepare_for_pickup segregate 1. Segregate Waste (Keep separate from acids) prepare_for_pickup->segregate label_container 2. Use a compatible & securely sealed container. Label with 'Hazardous Waste' and full chemical name. segregate->label_container store 3. Store in designated satellite accumulation area with secondary containment. label_container->store contact_ehs 4. Contact EHS/Licensed Waste Disposal Service for pickup. store->contact_ehs end End: Waste safely removed from lab contact_ehs->end

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-[2-(Dimethylamino)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 2-[2-(Dimethylamino)ethoxy]ethanol (CAS: 1704-62-7), a chemical that is harmful in contact with skin and can cause severe skin burns and eye damage.[1][2][3] Adherence to these protocols is essential for ensuring the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.[1]Protects against splashes and vapors that can cause serious eye damage.[3]
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber or Nitrile), a flame-resistant and impervious lab coat or protective suit, and closed-toe shoes.[1][4]Prevents skin contact, which can be harmful and cause severe burns.[1][3]
Respiratory Protection Work should be conducted in a well-ventilated area or under a chemical fume hood.[5] If vapors or mists are generated, a NIOSH-approved full-face respirator with appropriate cartridges is required.[1][4]Minimizes the inhalation of harmful vapors.

Operational Plan: Step-by-Step Handling Procedure

A strict operational protocol is crucial for the safe handling of this compound.

1. Preparation:

  • Ensure a chemical fume hood is certified and operational.

  • Verify that an emergency eyewash station and safety shower are accessible and functioning correctly.

  • Assemble all necessary equipment and reagents before beginning work.

  • Put on all required PPE as specified in the table above.

2. Handling:

  • Conduct all work involving this compound inside a certified chemical fume hood to minimize inhalation exposure.[5]

  • Avoid all direct contact with the skin, eyes, and clothing.[6]

  • Use appropriate tools, such as spatulas or pipettes, for handling.

  • Keep containers of the chemical tightly closed when not in use to prevent the release of vapors.[6]

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.[3][6]

  • Keep the container tightly closed and upright to prevent leakage.[6]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and isocyanate vapor.[6]

  • The chemical is heat sensitive and should be kept away from heat, sparks, open flames, and hot surfaces.[6]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • All waste containing this compound must be collected in a designated, properly labeled, and sealed waste container.

    • Disposal must be entrusted to a licensed waste disposal company.

  • Contaminated PPE:

    • Disposable gloves, lab coats, and other contaminated items should be placed in a sealed bag and disposed of as hazardous waste.

    • Reusable PPE must be thoroughly decontaminated before reuse. Contaminated clothing should be washed separately from other laundry.[1][7]

  • Spill Cleanup:

    • In the event of a spill, evacuate the area.

    • Contain the spillage using an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite).[3]

    • Collect the absorbed material using spark-free tools and place it in a suitable, closed container for disposal.[7]

    • Do not let the product enter drains.[6]

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase A Verify Fume Hood & Safety Equipment B Assemble Materials A->B C Don PPE B->C D Work in Fume Hood C->D E Handle Chemical D->E F Close Container E->F G Dispose Chemical Waste F->G H Dispose Contaminated PPE G->H I Decontaminate Workspace H->I J J I->J End

Caption: Workflow for handling this compound.

References

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Reactant of Route 2
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